Product packaging for 4',5,7-Trimethoxyflavone(Cat. No.:CAS No. 5631-70-9)

4',5,7-Trimethoxyflavone

货号: B192596
CAS 编号: 5631-70-9
分子量: 312.3 g/mol
InChI 键: ZXJJBDHPUHUUHD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

4',5,7-Trimethoxyflavone is an ether and a member of flavonoids.
This compound is a natural product found in Boesenbergia rotunda, Citrus myrtifolia, and other organisms with data available.
See also: Tangerine peel (part of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O5 B192596 4',5,7-Trimethoxyflavone CAS No. 5631-70-9

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)15-10-14(19)18-16(22-3)8-13(21-2)9-17(18)23-15/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJJBDHPUHUUHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204855
Record name 5,7,4'-Trimethylapigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4',5,7-Trimethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030842
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5631-70-9
Record name 5,7,4′-Trimethoxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5631-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7,4'-Trimethylapigenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005631709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7,4'-Trimethylapigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APIGENIN TRIMETHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F50JU8E74U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4',5,7-Trimethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030842
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

156 - 157 °C
Record name 4',5,7-Trimethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030842
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Technical Guide to 4',5,7-Trimethoxyflavone: From Natural Sources to Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4',5,7-trimethoxyflavone, a polymethoxyflavone garnering significant interest for its therapeutic potential. This document details its primary natural sources, outlines meticulous protocols for its isolation and purification, presents quantitative data for comparative analysis, and elucidates its engagement with key cellular signaling pathways.

Natural Sources of this compound

This compound is a naturally occurring flavonoid found in a variety of plant species. The primary and most studied source is Kaempferia parviflora, commonly known as black ginger. Other notable sources include plants from the Citrus genus and Boesenbergia rotunda. A summary of its natural occurrences is presented in Table 1.

Table 1: Natural Sources of this compound

Plant SpeciesFamilyPlant Part
Kaempferia parvifloraZingiberaceaeRhizomes
Boesenbergia rotundaZingiberaceaeRhizomes
Citrus Species (e.g., C. myrtifolia)RutaceaePeels, Essential Oils
Orthosiphon spicatusLamiaceae-

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process involving extraction followed by chromatographic purification.

Extraction

The initial step involves the extraction of the compound from the plant material. Maceration and ultrasound-assisted extraction (UAE) are commonly employed methods.

Protocol 1: Maceration

  • Preparation: Air-dry the plant material (e.g., Kaempferia parviflora rhizomes) and grind it into a fine powder.

  • Extraction: Submerge the powdered material in 95% (v/v) ethanol at a solvent-to-solid ratio of approximately 10:1 (v/w).

  • Incubation: Allow the mixture to stand for 7 days at room temperature with occasional agitation.

  • Filtration: Filter the mixture to separate the ethanolic extract from the plant residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (40-50°C) to obtain the crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

  • Preparation: Place 5 g of dried, powdered Kaempferia parviflora rhizomes into a beaker.

  • Solvent Addition: Add 250 mL of 95% ethanol, achieving a solvent-to-solid ratio of 50 mL/g.

  • Sonication: Place the beaker in an ultrasonic bath and sonicate for approximately 16 minutes.

  • Filtration and Concentration: Following sonication, filter the extract and concentrate it using a rotary evaporator as described for maceration.

Chromatographic Purification

Further purification of the crude extract is necessary to isolate this compound. This is typically achieved through column chromatography followed by preparative high-performance liquid chromatography (HPLC).

Protocol 3: Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh) is commonly used as the stationary phase.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with a high concentration of n-hexane and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)

  • Column: A reversed-phase C18 column is typically used for the final purification.

  • Mobile Phase: A common mobile phase consists of a gradient of methanol and water, often with a small amount of acetic acid to improve peak shape. A typical gradient could be 70:30 (v/v) methanol:0.1% aqueous acetic acid.

  • Injection and Detection: Inject the enriched fractions from column chromatography onto the preparative HPLC system. Monitor the separation using a UV detector at a wavelength of 254 nm.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Final Step: Evaporate the solvent from the collected fraction to yield the purified compound.

G plant_material Dried Plant Material (e.g., K. parviflora rhizomes) extraction Extraction (Maceration or UAE with Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography (n-hexane:Ethyl Acetate gradient) crude_extract->column_chromatography enriched_fraction Enriched Fraction column_chromatography->enriched_fraction prep_hplc Preparative HPLC (C18 column, Methanol:Water gradient) enriched_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Figure 1. General workflow for the isolation of this compound.

Quantitative Data

The yield of this compound is dependent on the natural source and the extraction and purification methods employed. The following tables summarize available quantitative data.

Table 2: Quantitative Content of this compound in Kaempferia parviflora Extracts

Extraction MethodPlant TypeThis compound Content (mg/g of extract)Reference
Ethanolic Maceration-42.54 ± 0.81[1]
HPLC AnalysisRed-leaf typeHigher than green-leaf type[2]
HPLC AnalysisGreen-leaf typeLower than red-leaf type[2]

Table 3: Optimized Ultrasound-Assisted Extraction (UAE) for Total Methoxyflavones from Kaempferia parviflora

ParameterOptimal ConditionResulting Total Methoxyflavone Content (mg/g of crude extract)
Ethanol Concentration95.00% (v/v)327.25
Extraction Time15.99 min327.25
Solvent-to-Solid Ratio50.00 mL/g327.25

Note: Data in Table 3 refers to the total methoxyflavone content, of which this compound is a major component.

Signaling Pathways Modulated by this compound

This compound exhibits a range of biological activities by modulating key cellular signaling pathways. Its neuroprotective, anti-inflammatory, and anti-cancer effects are of particular interest.

Neuroprotective Effects

In silico and in vivo studies suggest that this compound exerts neuroprotective effects by interacting with neurotransmitter receptors. It is predicted to bind to and modulate the activity of GABAA receptors (specifically the GABRG2 subunit) and serotonin receptors (5-HT2A, 5-HT2B, and 5-HT2C).[3] This modulation can influence neuronal excitability and synaptic plasticity, contributing to its potential in mitigating neurodegenerative processes.[3] The downstream signaling from these receptors often involves the regulation of ion channels and second messenger systems, ultimately impacting neuronal function and survival.

G TMF This compound GABRG2 GABAA Receptor (GABRG2) TMF->GABRG2 HTR2A Serotonin Receptor 2A TMF->HTR2A HTR2B Serotonin Receptor 2B TMF->HTR2B HTR2C Serotonin Receptor 2C TMF->HTR2C Neuronal_Function Modulation of Neuronal Function (Excitability, Synaptic Plasticity) GABRG2->Neuronal_Function HTR2A->Neuronal_Function HTR2B->Neuronal_Function HTR2C->Neuronal_Function Neuroprotection Neuroprotective Effects Neuronal_Function->Neuroprotection

Figure 2. Neuroprotective signaling of this compound.
Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties. It can suppress the activation of the transcription factor NF-κB, a key regulator of the inflammatory response.[4] This inhibition leads to a downstream reduction in the expression and secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4] By dampening these inflammatory signaling cascades, this compound can alleviate inflammation-mediated tissue damage.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Activation Inflammatory_Stimuli->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation TMF This compound TMF->NFkB inhibition

Figure 3. Anti-inflammatory mechanism of this compound.
Anti-Cancer and Apoptotic Effects

In the context of cancer, this compound has been shown to induce apoptosis in cancer cells through the endoplasmic reticulum (ER) stress pathway.[5] It upregulates the expression of key ER stress markers such as C/EBP homologous protein (CHOP) and glucose-regulated protein 78 (GRP78).[5] This sustained ER stress leads to the activation of the intrinsic apoptotic pathway, characterized by an increased Bax/Bcl-xL ratio and the proteolytic activation of caspases-3, -7, and -8, ultimately resulting in programmed cell death.[5]

G TMF This compound ER_Stress ER Stress Induction TMF->ER_Stress CHOP_GRP78 ↑ CHOP & GRP78 Expression ER_Stress->CHOP_GRP78 Bax_BclxL ↑ Bax/Bcl-xL Ratio CHOP_GRP78->Bax_BclxL Caspase_Activation Caspase-8, -7, -3 Activation Bax_BclxL->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 4. ER stress-mediated apoptosis by this compound.

Conclusion

This compound is a promising natural compound with well-documented origins in medicinal plants and a growing body of evidence supporting its therapeutic potential. The detailed protocols for its isolation and purification provided herein offer a practical guide for researchers. Furthermore, the elucidation of its interactions with key signaling pathways in neuroprotection, inflammation, and cancer provides a solid foundation for further investigation and development of this compound as a novel therapeutic agent.

References

A Technical Guide to the Biosynthesis of 4',5,7-Trimethoxyflavone in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biosynthetic pathway of 4',5,7-trimethoxyflavone, a polymethoxyflavonoid (PMF) with significant biological activities. Found in medicinal plants such as Kaempferia parviflora (black ginger), this compound is of great interest for its potential therapeutic applications, including antitumor and neuroprotective properties.[1][2][3] This guide details the enzymatic steps, presents relevant quantitative data, and outlines key experimental protocols for its study, extraction, and analysis.

Core Biosynthesis Pathway

The formation of this compound is a multi-step enzymatic process that originates from the general phenylpropanoid pathway, progresses through the flavonoid biosynthesis route to form a core flavone structure, and culminates in a series of regiospecific O-methylation reactions.[4]

The pathway begins with the aromatic amino acid L-phenylalanine, which is synthesized via the shikimate pathway.[4] Three principal enzymes convert L-phenylalanine into p-coumaroyl-CoA, the primary precursor for all flavonoids.[4][5]

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to produce cinnamic acid.[4]

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to form p-coumaric acid.[4][5]

  • 4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it with Coenzyme A, yielding p-coumaroyl-CoA.[4][5]

p-Coumaroyl-CoA enters the flavonoid-specific pathway to form the characteristic C6-C3-C6 flavone structure.

  • Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the Krebs cycle via Acetyl-CoA Carboxylase) to produce naringenin chalcone.[4]

  • Chalcone Isomerase (CHI): Facilitates the stereospecific isomerization of naringenin chalcone into the flavanone, naringenin (4',5,7-trihydroxyflavanone).[4]

  • Flavone Synthase (FNS): Introduces a double bond between the C-2 and C-3 positions of the naringenin C-ring to form the flavone apigenin (4',5,7-trihydroxyflavone). FNS enzymes exist in two main classes, FNSI and FNSII.[5] Apigenin serves as the direct precursor for the final methylation steps.

The defining steps in the biosynthesis of this compound are the sequential, regiospecific methylations of the hydroxyl groups on the apigenin backbone. These reactions are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[6][7][8] The methyl group from the co-substrate SAM is transferred to a specific hydroxyl group of the flavonoid.[7] The precise order of these methylation events can vary between plant species depending on the substrate specificity of the available OMTs.

The key reactions are:

  • 4'-O-Methylation: An OMT catalyzes the methylation of the 4'-hydroxyl group.

  • 7-O-Methylation: A distinct OMT acts on the 7-hydroxyl group.

  • 5-O-Methylation: A third OMT methylates the 5-hydroxyl group. It is noteworthy that the 5-hydroxyl group is often less readily methylated due to hydrogen bonding with the C4-carbonyl group, suggesting a highly specific enzyme is required.[8]

4_5_7_Trimethoxyflavone_Biosynthesis cluster_compounds cluster_enzymes Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H Cou p-Coumaric Acid CL 4CL Cou->CL CouCoA p-Coumaroyl-CoA CHS CHS CouCoA->CHS MalCoA 3x Malonyl-CoA MalCoA->CHS NarChal Naringenin Chalcone CHI CHI NarChal->CHI Nar Naringenin (4',5,7-Trihydroxyflavanone) FNS FNS Nar->FNS Api Apigenin (4',5,7-Trihydroxyflavone) OMT1 OMT(s) Api->OMT1 Inter1 Intermediate Monomethoxyflavones (e.g., Acacetin) OMT2 OMT(s) Inter1->OMT2 Inter2 Intermediate Dimethoxyflavones (e.g., 5,7-Dimethoxy-4'-hydroxyflavone) OMT3 OMT(s) Inter2->OMT3 Final This compound PAL->Cin C4H->Cou CL->CouCoA CHS->NarChal CHI->Nar FNS->Api OMT1->Inter1 OMT2->Inter2 OMT3->Final

Caption: Biosynthesis pathway of this compound from L-Phenylalanine.

Quantitative Data

The concentration of this compound and related methoxyflavones can vary significantly based on the plant source, environmental conditions, and the extraction method employed. Kaempferia parviflora is a primary source for these compounds.[9]

Table 1: Methoxyflavone Content in Two Types of Kaempferia parviflora [10]

MethoxyflavonePlant TypeAverage Content (mg/g dry weight)
This compound Green-leafHigher than red-leaf type
5,7-Dimethoxyflavone (DMF)Green-leafHigher than red-leaf type
3,5,7,3',4'-Pentamethoxyflavone (PMF)Red-leafHigher than green-leaf type
5,7,4'-Trimethoxyflavone (TMF)Red-leafHigher than green-leaf type
3,5,7,4'-TetramethoxyflavoneRed-leafHigher than green-leaf type

Note: The study highlights that the green-leaf variety of K. parviflora is a richer source of 3,5,7-trimethoxyflavone, which is structurally distinct from the target compound of this guide (this compound). However, it underscores the importance of genotype in determining the final profile of polymethoxyflavonoids.

Table 2: Effect of Extraction Conditions on Methoxyflavone Yield from Kaempferia parviflora

Extraction MethodSolvent SystemTimeKey MethoxyflavoneYieldReference
Maceration95% Ethanol7 days5,7-Dimethoxyflavone48.10 ± 9.62 g/100 mL[11]
Maceration75% Ethanol7 days5,7-Dimethoxyflavone3.49 ± 0.70 g/100 mL[11]
Ultrasound-Assisted95% Ethanol15.99 minTotal Methoxyflavones327.25 mg/g extract[12]
Ultrasound-Assisted54.24% Ethanol25.25 minTotal Yield16.95%[12]

Table 3: Inhibitory Activities (IC50) of Related Tetramethoxyflavones on Cytochrome P450 Enzymes [13]

CompoundCYP1A2 (μM)CYP2C9 (μM)CYP2C19 (μM)CYP2D6 (μM)CYP3A4 (μM)
3',4',7,8-TMF0.79 ± 0.121.49 ± 0.161.85 ± 0.14>10012.5 ± 0.73
3',4',5,7-TMF1.83 ± 0.1110.2 ± 0.528.24 ± 0.44>100108 ± 5.23

Note: This data for structurally similar tetramethoxyflavones (TMFs) indicates potential for drug interactions and highlights the importance of the methoxy group substitution pattern for biological activity.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and quantification of this compound.

An efficient extraction and subsequent purification are critical to obtaining this compound for analysis and development. Ultrasound-assisted extraction (UAE) is a rapid and effective method.[14]

Protocol: Ultrasound-Assisted Extraction (UAE) and Silica Gel Chromatography

  • Sample Preparation: Dry the plant material (e.g., K. parviflora rhizomes) at a controlled temperature (40-50°C) and grind it into a fine powder.[14]

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it into a 500 mL beaker.

    • Add 200 mL of 95% ethanol (a 1:20 solid-to-solvent ratio is effective).[12][15]

    • Place the beaker in an ultrasonic bath and sonicate at a frequency of 40 kHz and a temperature of 50°C for 30 minutes.[14]

    • After extraction, separate the extract from the solid residue by filtering through Whatman No. 1 filter paper or by centrifuging at 4000 rpm for 15 minutes.[14]

    • Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[14]

  • Purification by Column Chromatography:

    • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pour it into a glass chromatography column, ensuring no air bubbles are trapped.[14]

    • Sample Loading: Dissolve the crude extract in a minimal amount of n-hexane (or a mixture with a small amount of a more polar solvent if necessary for solubility) and carefully load it onto the top of the silica gel bed.[14]

    • Gradient Elution: Begin elution with 100% n-hexane. Gradually increase the mobile phase polarity by introducing increasing proportions of ethyl acetate, followed by methanol. A typical gradient might be: n-hexane -> n-hexane:ethyl acetate (9:1 -> 1:1) -> ethyl acetate -> ethyl acetate:methanol (9:1).[14]

    • Fraction Collection & Monitoring: Collect the eluate in separate fractions and monitor the separation by spotting fractions on a Thin Layer Chromatography (TLC) plate. Visualize spots under UV light (254 nm and 365 nm) to identify fractions containing the target compound.[14]

    • Pool the fractions containing pure this compound (as determined by TLC comparison with a standard) and evaporate the solvent to yield the purified compound.

Experimental_Workflow Start Dried Plant Material (e.g., K. parviflora rhizomes) Grind Grinding/Pulverization Start->Grind Extract Extraction (e.g., UAE with 95% Ethanol) Grind->Extract Filter Filtration / Centrifugation Extract->Filter Evap Solvent Evaporation (Rotary Evaporator) Filter->Evap Crude Crude Methoxyflavone Extract Evap->Crude Purify Purification (Silica Gel Column Chromatography) Crude->Purify Analyze Analysis & Quantification (HPLC-PDA/UV) Purify->Analyze End Pure this compound (Quantitative Data) Analyze->End

Caption: General workflow for the extraction, purification, and analysis of this compound.

HPLC is the standard method for the accurate quantification of specific flavonoids.[9][16]

Protocol: HPLC-UV Quantification

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

  • Chromatographic Conditions (based on similar methoxyflavones): [12][16]

    • Column: C18 reversed-phase column (e.g., 4.6 × 150 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient elution using (A) 0.5% acetic acid in deionized water and (B) 0.5% acetic acid in acetonitrile.

    • Gradient Program: Start with 5% B, ramp to 60% B over 20-30 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 - 1.2 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Accurately prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a precisely weighed amount of the purified extract in the mobile phase, and filter through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample extract. Identify the peak corresponding to this compound by comparing its retention time with the standard.

    • Calculate the concentration of the compound in the sample using the regression equation from the calibration curve.

This assay is used to characterize the activity and substrate specificity of the OMTs involved in the final methylation steps.[17]

Protocol: General OMT Enzyme Assay

  • Reaction Mixture (Total Volume: 100 µL):

    • Tris-HCl buffer (100 mM, pH 7.5).

    • Recombinant OMT enzyme (partially purified or pure, 1-5 µg).

    • Substrate (e.g., Apigenin, or an intermediate methoxyflavone, 50-100 µM).

    • S-adenosyl-L-methionine (SAM) as the methyl donor (100-200 µM).

    • Dithiothreitol (DTT) (1-2 mM, optional, to maintain enzyme stability).

  • Procedure:

    • Combine the buffer, enzyme, and substrate in a microcentrifuge tube and pre-incubate at the optimal temperature (typically 30-37°C) for 5 minutes.

    • Initiate the reaction by adding SAM.

    • Incubate for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction by adding 10 µL of 20% HCl or by adding an equal volume of ethyl acetate to extract the products.

  • Analysis:

    • Vortex the terminated reaction mixture, then centrifuge to separate the layers.

    • Transfer the organic (ethyl acetate) layer to a new tube, evaporate the solvent completely.

    • Redissolve the residue in a suitable solvent (e.g., methanol) and analyze the formation of the methylated product using HPLC as described in section 3.2. The product is identified by comparing its retention time to an authentic standard.

References

Biological Activities of 4',5,7-Trimethoxyflavone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide or whitepaper on the core biological activities of 4',5,7-Trimethoxyflavone.

Abstract

This compound (TMF), a polymethoxyflavone predominantly isolated from Kaempferia parviflora (black ginger), has garnered significant scientific interest for its diverse pharmacological properties.[1] This compound demonstrates a range of biological activities, including notable anticancer, anti-inflammatory, and neuroprotective effects. Its methoxylated structure is believed to contribute to enhanced metabolic stability and bioavailability compared to its hydroxylated flavonoid counterparts.[2] This technical guide provides a comprehensive overview of the current research on this compound, summarizing quantitative data, detailing experimental methodologies, and illustrating key signaling pathways to serve as a resource for researchers, scientists, and drug development professionals.

Anticancer and Pro-Apoptotic Activities

This compound exhibits significant anticancer potential by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. The primary mechanisms involve the activation of intrinsic apoptotic pathways and the induction of cellular stress.

Mechanisms of Action: The pro-apoptotic effects of TMF are mediated through multiple cellular events. It has been shown to induce apoptosis in SUN-16 cells through mechanisms involving endoplasmic reticulum (ER) stress.[3] A key aspect of its activity is the induction of the sub-G1 phase in the cell cycle, an increase in DNA fragmentation, and the modulation of apoptosis-regulating proteins.[4] Specifically, TMF upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-xL, thereby shifting the Bax/Bcl-xL ratio to favor apoptosis.[4] This shift culminates in the activation of effector caspase-3 and the subsequent degradation of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3][4]

Quantitative Data: Cytotoxicity and Apoptosis Induction

ActivityCell LineConcentration/ValueReference
Cell Proliferation InhibitionSUN-16 (gastric cancer)12.5, 25, 50, 100, 200 µM[3]
Apoptosis InductionSUN-16 (gastric cancer)12.5, 25, 37.5, 50 µM[3]
CFTR Activation (EC50)Not Specified64 µM[3]

Signaling Pathway: Apoptosis Induction

G TMF This compound ER_Stress ER Stress TMF->ER_Stress Bax Bax (Pro-apoptotic) TMF->Bax Bcl_xL Bcl-xL (Anti-apoptotic) TMF->Bcl_xL ER_Stress->Bax Mitochondria Mitochondrial Pathway Bax->Mitochondria Bcl_xL->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 PARP PARP Degradation Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Apoptotic pathway induced by this compound.

Experimental Protocols

Cell Viability (MTT) Assay This protocol is used to determine the cytotoxic effects of a compound on cancer cells.[5]

  • Cell Seeding: Seed cancer cells (e.g., SUN-16) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. Replace the medium with the TMF-containing medium and incubate for the desired period (e.g., 24 or 48 hours). Ensure the final DMSO concentration is non-toxic (e.g., <0.5%).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the IC50 value by plotting cell viability against compound concentration.

Apoptosis Quantification (Annexin V-FITC/PI Staining) This protocol detects and quantifies apoptotic cells via flow cytometry.[5]

  • Cell Treatment: Seed and treat cells with various concentrations of this compound as described above.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 1X Binding Buffer provided in a commercial Annexin V-FITC Apoptosis Detection Kit.

  • Antibody Incubation: Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Anti-inflammatory Properties

TMF demonstrates potent anti-inflammatory activity by modulating key signaling pathways and reducing the production of pro-inflammatory mediators in various cell and animal models.

Mechanisms of Action: The anti-inflammatory effects of TMF are significantly linked to the downregulation of the NF-κB (Nuclear Factor kappa B) signaling pathway.[2] In LPS-challenged models, TMF treatment significantly reduces the levels of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.[2] In human dermal fibroblasts (HDFs), TMF suppresses TNF-α-induced generation of reactive oxygen species (ROS) and the expression of pro-inflammatory mediators like cyclooxygenase-2 (COX-2), IL-1β, and IL-6.[1] Furthermore, studies on LPS-induced HaCaT cells show that TMF can inhibit the phosphorylation of key signaling proteins such as Akt, ERK, MEK, and SRC, indicating its modulatory role in the MAPK and Akt signaling cascades.[6]

Quantitative Data: Anti-inflammatory Effects

ActivityModel SystemConcentration / DoseEffectReference
Inhibition of Pro-inflammatory RegulatorsTNF-α induced HDFs6.25, 12.5 µMInhibits ROS production[3]
Cytokine Reduction (TNF-α, IL-6, IL-1β)LPS-challenged rats75 mg/kg (oral)Significantly reduced serum cytokine levels[2]
Pro-inflammatory Mediator SuppressionTNF-α induced HDFsNot specifiedSuppressed COX-2, IL-1β, IL-6[1]

Signaling Pathway: Anti-inflammatory Action

cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 LPS_TNF LPS / TNF-α Receptor Cell Surface Receptor LPS_TNF->Receptor TMF This compound MAPK MAPK Pathway (ERK, MEK) TMF->MAPK NFkB_complex NF-κB / IκBα TMF->NFkB_complex Receptor->MAPK Receptor->NFkB_complex pMAPK p-MAPK MAPK->pMAPK NFkB NF-κB NFkB_complex->NFkB Nucleus Nucleus pMAPK->Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Inflammation Inflammation Genes->Inflammation A Animal Model (e.g., LPS-induced memory impairment) B TMF Administration (10, 20, 40 mg/kg, 21 days) A->B C Behavioral Assessment (Morris Water Maze, Open Field Test) B->C D Tissue Collection (Brain/Hippocampus) C->D E Biochemical Analysis (ELISA for Aβ, Cytokines, BDNF) D->E F Molecular Analysis (RT-PCR for target genes e.g., 5-HT, GABA receptors) D->F G Data Analysis & Interpretation E->G F->G H Assessment of Neuroprotective Efficacy G->H

References

The Intricate Dance of Structure and Activity: A Technical Guide to Trimethoxyflavones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trimethoxyflavones, a significant subclass of flavonoid compounds, are at the forefront of medicinal chemistry research. The strategic placement of three methoxy groups on the foundational flavone structure profoundly influences their pharmacokinetic properties and biological efficacy. This technical guide delves into the core of their structure-activity relationships (SAR), offering a comprehensive analysis of their anticancer, anti-inflammatory, neuroprotective, and antioxidant properties. By presenting quantitative data, detailed experimental methodologies, and visualizing key signaling pathways, this document serves as an in-depth resource for advancing the research and development of novel therapeutic agents based on the trimethoxyflavone scaffold.

Core Structure-Activity Relationships

The biological activities of trimethoxyflavones are intricately linked to the substitution pattern of the methoxy groups on the flavone backbone. This seemingly simple modification enhances metabolic stability and lipophilicity, which in turn improves their absorption and bioavailability. However, the precise location of these methoxy groups, along with the presence and position of other functional groups like hydroxyls, dictates the specific biological effects and their potency.

Anticancer and Cytotoxic Activity

Numerous trimethoxyflavone derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis and inhibiting the proliferation of various cancer cell lines.[1] The substitution pattern of both methoxy and hydroxyl groups on the flavone scaffold is a critical determinant of their cytotoxic efficacy. A key observation is the importance of 5,4'- and 3',4'-dihydroxyl moieties in the flavone nucleus for antiproliferative activity. For instance, 5,3',4'-trihydroxyflavone exhibited the most potent activity against HL60 leukemia cells. Conversely, an increased number of methoxy groups on the B-ring has been associated with a reduction in cytotoxic activity against these cells.[1]

Table 1: Anticancer Activity of Trimethoxyflavones and Related Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
5,7,4'-TrimethoxyflavoneSUN-16Proliferation inhibited at 12.5-200 µM[2]
3',4',5'-Trimethoxyflavonol (TMFol)22Rv1 (Prostate)More potent than fisetin and quercetin[3]
3',4',5'-Trimethoxyflavonol (TMFol)TRAMP C2 (Prostate)More potent than fisetin and quercetin[3]
3',4',5'-Trimethoxyflavonol (TMFol)PC-3 (Prostate)More potent than fisetin and quercetin[3]
3',4',5'-Trimethoxyflavonol (TMFol)LNCaP (Prostate)More potent than fisetin and quercetin[3]
5-hydroxy-3',4',7-trimethoxyflavone (HTMF)K562/BCRP (Leukemia)Reversal of drug resistance (RI50 = 7.2 nM)[4]
5,7-dihydroxy-3,6,4′-TMF (P1)A2058 (Melanoma)3.92[5]
Xanthomicrol (5,4′-dihydroxy-6,7,8-TMF)HCT116 (Colon)Reduced viability to 42% at 15 µM[5]
Sudachitin (5,7,4′-trihydroxy-6,8,3′-TMF)HCT116 (Colon)56.23[5]
Sudachitin (5,7,4′-trihydroxy-6,8,3′-TMF)HT-29 (Colorectal)37.07[5]
Anti-inflammatory Activity

Trimethoxyflavones exert their anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of inflammatory mediators. The presence and position of hydroxyl and methoxy groups significantly influence this activity. Studies have shown that 3'- and 4'-hydroxyl groups on the B-ring enhance anti-inflammatory properties, while a methoxy group at the C4' position can diminish this effect.[1] For example, 5,6,7-Trimethoxyflavone (TMF) has been shown to dose-dependently inhibit iNOS and COX-2 at the protein, mRNA, and promoter levels, leading to decreased production of nitric oxide (NO) and prostaglandin E2 (PGE2).[6] It also inhibits the production and mRNA expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6]

Table 2: Anti-inflammatory Activity of Trimethoxyflavones

CompoundAssayTargetIC50/EffectReference
5,6,7-TrimethoxyflavoneNO ProductioniNOSDose-dependent inhibition[6]
5,6,7-TrimethoxyflavonePGE2 ProductionCOX-2Dose-dependent inhibition[6]
5,7,4'-TrimethoxyflavanoneNF-κB activationNF-κB, TNF-α, IL-6, IL-1βSignificant reduction[7]
4',6,7-trihydroxy-5-methoxyflavoneLeukocyte migrationPro-inflammatory cytokinesDecreased migration and cytokine levels[8]
Neuroprotective Effects

The neuroprotective potential of trimethoxyflavones is an area of growing interest, with studies suggesting their ability to mitigate neurotoxicity and neuroinflammation. For instance, 5,7,4'-trimethoxyflavone (TMF) has been shown to enhance spatial memory and reduce anxiety-related measures in mice.[9][10] It also significantly reduced levels of Aβ, IL-1β, IL-6, and TNF-α.[9][10] Another related compound, 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone, protects against beta-amyloid-induced neurotoxicity by reducing oxidative stress and interfering with cell signaling pathways like MAPK.

Table 3: Neuroprotective Activity of Trimethoxyflavones

CompoundModelEffectEC50/ConcentrationReference
5,7,4'-TrimethoxyflavoneLPS-induced memory impairment in miceEnhanced spatial memory, reduced Aβ, IL-1β, IL-6, TNF-α10/20/40 mg/kg[9][10]
3,5,4′-trihydroxy-6,7,3′-trimethoxyflavoneAβ-induced neurotoxicity96% protection140 nM[11]
5,7-dihydroxy-3',4',5'-trimethoxyflavoneLead-induced neurotoxicity in ratsReversed cognitive and motor deficits5 and 10 mg/kg[12]
4'-methoxyflavoneMNNG-induced parthanatosNeuroprotective11.41 ± 1.04 µM[10]
3',4'-dimethoxyflavoneMNNG-induced parthanatosNeuroprotective9.94 ± 1.05 µM[10]
Antioxidant Potential

The antioxidant properties of flavonoids are well-established, and trimethoxyflavones are no exception. Structural modifications, such as fluorination, have been shown to enhance their radical scavenging activity. Specifically, fluorination at the 3-position of the flavone scaffold can improve antioxidant potency.[13] The presence of hydroxyl groups significantly enhances antioxidant activity.[13]

Table 4: Antioxidant Activity of Trimethoxyflavone Derivatives

CompoundAssayEC50 (µg/mL)Reference
3',4',5'-trimethoxyflavone (1)DPPH71[13]
3',4',5'-trihydroxyflavone (2)DPPH0.33[13]
3-fluoro-3',4',5'-trimethoxyflavone (7)DPPH37[13]
3-fluoro-3',4',5'-trihydroxyflavone (8)DPPH0.24[13]

Key Signaling Pathways Modulated by Trimethoxyflavones

The diverse biological activities of trimethoxyflavones are mediated through their interaction with and modulation of critical intracellular signaling pathways. Understanding these interactions is paramount for targeted drug design.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Trimethoxyflavones have been shown to suppress this pathway, thereby exerting their anti-inflammatory effects. They can inhibit the phosphorylation and degradation of IκB, which prevents the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.[6]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TMF Trimethoxyflavones IKK IKK Complex TMF->IKK Inhibition Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK IkB IκB IKK->IkB Phosphorylation IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->Gene Transcription MAPK_Pathway TMF Trimethoxyflavones MAPKK MAPKK (e.g., MKK3/6, MKK4/7) TMF->MAPKK Inhibition of Phosphorylation Stimuli Stress / Growth Factors MAPKKK MAPKKK (e.g., ASK1, TAK1) Stimuli->MAPKKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation Gene Inflammatory & Proliferative Gene Expression TranscriptionFactors->Gene Transcription PI3K_Akt_Pathway TMF Trimethoxyflavones PI3K PI3K TMF->PI3K Inhibition Apoptosis Apoptosis TMF->Apoptosis GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activation Response Cell Survival & Proliferation Downstream->Response Downstream->Apoptosis Inhibition MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Trimethoxyflavone (various concentrations) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Remove medium & add DMSO Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate % viability and IC50 Read->Analyze End End Analyze->End

References

4',5,7-Trimethoxyflavone CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4',5,7-Trimethoxyflavone, a naturally occurring polymethoxyflavone. It covers the compound's chemical identity, including its CAS number and key chemical properties, which are summarized for clarity. Detailed experimental protocols for significant biological assays, such as those for apoptosis induction, cholinesterase inhibition, and antioxidant capacity, are provided to facilitate reproducible research. Furthermore, this guide elucidates the compound's interaction with key cellular signaling pathways, namely the MAPK and NF-κB pathways, with illustrative diagrams generated using the DOT language. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Chemical Identity and Properties

This compound, also known as apigenin trimethyl ether, is a flavonoid characterized by the presence of three methoxy groups at the 4', 5, and 7 positions of the flavone backbone.

CAS Number: 5631-70-9[1]

Chemical Structure
Chemical structure of this compound
Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₁₈H₁₆O₅[1]
Molecular Weight 312.32 g/mol [1]
Appearance Solid
Melting Point 156-157 °C[2]
Boiling Point 506.50 °C (estimated)[2]
Solubility Practically insoluble in water. Soluble in DMSO.[2]
logP 3.530 (estimated)[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the Baker-Venkataraman rearrangement being a common and effective approach. This method involves the reaction of a 2-hydroxyacetophenone with a benzoyl chloride to form an ester, which then undergoes rearrangement to a 1,3-diketone, followed by acid-catalyzed cyclization to yield the flavone.

Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Step 1: Esterification cluster_2 Step 2: Baker-Venkataraman Rearrangement cluster_3 Step 3: Cyclization 2-Hydroxy-4,6-dimethoxyacetophenone 2-Hydroxy-4,6-dimethoxyacetophenone Esterification Esterification (Pyridine) 2-Hydroxy-4,6-dimethoxyacetophenone->Esterification Anisoyl_chloride Anisoyl chloride Anisoyl_chloride->Esterification Ester 2-(4-Methoxybenzoyloxy)-4,6- dimethoxyacetophenone Esterification->Ester Rearrangement Baker-Venkataraman Rearrangement (KOH/Pyridine) Ester->Rearrangement Diketone 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3- (4-methoxyphenyl)propane-1,3-dione Rearrangement->Diketone Cyclization Acid-catalyzed Cyclization (H₂SO₄/AcOH) Diketone->Cyclization TMF This compound Cyclization->TMF

Caption: Synthetic workflow for this compound via the Baker-Venkataraman rearrangement.

Biological Activities and Experimental Protocols

This compound exhibits a range of biological activities, including pro-apoptotic, anti-inflammatory, and neuroprotective effects.

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines. This is a critical mechanism for its potential anticancer activity. The induction of apoptosis can be assessed through several well-established experimental protocols.

This assay is a standard method for detecting early and late-stage apoptosis.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Methodology:

    • Cell Culture and Treatment: Culture the target cancer cells in appropriate media. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for apoptosis.

    • Cell Harvesting and Staining: Harvest the cells and wash with cold phosphate-buffered saline (PBS). Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Flow Cytometry Analysis: Incubate the cells in the dark. Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Presentation:

Treatment Group% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control
This compound (X µM)
Positive Control
Cholinesterase Inhibition

This compound has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease.

This colorimetric assay is widely used to screen for cholinesterase inhibitors.

  • Principle: The assay measures the activity of cholinesterases by monitoring the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

  • Methodology:

    • Reagent Preparation: Prepare solutions of the test compound (this compound), a positive control (e.g., donepezil), AChE or BChE enzyme, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • Assay Procedure: In a 96-well microplate, add the enzyme solution, the test compound at various concentrations, and DTNB. Pre-incubate the mixture. Initiate the reaction by adding the substrate.

    • Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)
This compound
Donepezil (Positive Control)
Antioxidant Capacity

Flavonoids are well-known for their antioxidant properties, and this compound is no exception. Its ability to scavenge free radicals can be evaluated using various in vitro assays.

  • Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

  • Methodology:

    • Reaction Mixture: Prepare a solution of DPPH in methanol. Add various concentrations of this compound to the DPPH solution. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

    • Incubation and Measurement: Incubate the reaction mixture in the dark at room temperature. Measure the absorbance at approximately 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Determine the IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals.

  • Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization of the solution, which is measured spectrophotometrically.

  • Methodology:

    • ABTS•+ Generation: Prepare the ABTS•+ solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark.

    • Assay: Add different concentrations of this compound to the ABTS•+ solution. Use a standard antioxidant for comparison.

    • Measurement: Measure the decrease in absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS•+ scavenging and determine the IC₅₀ value.

AssayThis compound IC₅₀ (µM)Positive Control IC₅₀ (µM)
DPPH Scavenging
ABTS Scavenging

Signaling Pathway Modulation

This compound exerts its biological effects by modulating key intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. This compound has been shown to inhibit this pathway, contributing to its anti-inflammatory effects.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases Proteasomal_Degradation IkB->Proteasomal_Degradation ubiquitination and degradation Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) Nucleus->Gene_Expression activates TMF This compound TMF->IKK inhibits TMF->NFkB_p65_p50 inhibits nuclear translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.

G Growth_Factors_Stress Growth Factors / Cellular Stress Ras Ras Growth_Factors_Stress->Ras JNK JNK Growth_Factors_Stress->JNK p38 p38 Growth_Factors_Stress->p38 Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Cellular_Responses Cell Proliferation, Inflammation, Apoptosis Transcription_Factors->Cellular_Responses TMF This compound TMF->ERK inhibits phosphorylation TMF->JNK inhibits phosphorylation TMF->p38 inhibits phosphorylation

Caption: Modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound is a promising natural compound with a diverse range of biological activities that warrant further investigation for its therapeutic potential. This technical guide provides a solid foundation for researchers by consolidating key information on its chemical properties, synthesis, and biological evaluation. The detailed experimental protocols and elucidation of its effects on major signaling pathways are intended to accelerate research and development efforts in this area. As more data becomes available, the understanding of this compound's mechanism of action will become more refined, potentially leading to the development of novel therapeutic agents for a variety of diseases.

References

4',5,7-Trimethoxyflavone: A Technical Guide to its Discovery, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4',5,7-trimethoxyflavone, a polymethoxyflavone found predominantly in Kaempferia parviflora. The document details its discovery and history, methods of isolation, and key physicochemical properties. A significant focus is placed on its biological activities, particularly its pro-apoptotic and anti-inflammatory effects, with detailed descriptions of the underlying signaling pathways. This guide is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery, offering a consolidated source of technical data and experimental methodologies.

Discovery and History

This compound is a naturally occurring flavone characterized by the presence of methoxy groups at the 4', 5, and 7 positions of the flavone backbone. Its discovery is intrinsically linked to the phytochemical investigation of its primary natural source, Kaempferia parviflora, a plant in the Zingiberaceae family commonly known as black ginger or Thai ginseng.

While a definitive first report of the isolation and characterization of this compound is not readily apparent in a singular landmark publication, its presence in Kaempferia parviflora has been documented in numerous phytochemical studies over the past few decades. Early research on the chemical constituents of Kaempferia parviflora and related species in the Zingiberaceae family laid the groundwork for the identification of its rich polymethoxyflavone content.

Subsequent studies have consistently identified this compound as one of the major flavonoids in Kaempferia parviflora rhizomes.[1] These investigations have been crucial in elucidating its structure and paving the way for the exploration of its biological activities. The history of this compound is thus a story of gradual discovery through the systematic phytochemical analysis of its natural source, driven by the ethnobotanical importance of Kaempferia parviflora in traditional medicine.

Natural Sources and Isolation

The primary and most well-documented natural source of this compound is the rhizome of Kaempferia parviflora. This plant is native to Southeast Asia and is a rich source of various polymethoxyflavones.

Experimental Protocol for Isolation from Kaempferia parviflora

The following protocol is a generalized procedure for the extraction and isolation of this compound from the dried rhizomes of Kaempferia parviflora.

2.1.1. Extraction

  • Preparation of Plant Material: Air-dry the rhizomes of Kaempferia parviflora and grind them into a fine powder.

  • Maceration:

    • Soak the powdered rhizomes in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v) for 7 days at room temperature, with occasional agitation.

    • Filter the mixture to separate the ethanolic extract from the plant residue.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude ethanol extract.

2.1.2. Fractionation and Purification

  • Solvent Partitioning:

    • Suspend the crude ethanol extract in water and partition it successively with n-hexane.

    • Separate and concentrate the n-hexane fraction, which will be enriched with methoxyflavones.

  • Column Chromatography:

    • Subject the n-hexane fraction to column chromatography on silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate.

    • Monitor the fractions by thin-layer chromatography (TLC) using a mobile phase such as toluene:chloroform:acetone:formic acid (5:4:1:0.2).[1]

    • Combine the fractions containing the compound of interest based on the TLC profile.

  • Preparative TLC or HPLC:

    • For final purification, subject the combined fractions to preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

Physicochemical Properties

The structural and physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₈H₁₆O₅[2]
Molecular Weight 312.32 g/mol [2]
CAS Number 5631-70-9[2]
Appearance Solid[2]
Solubility Soluble in Methanol and DMSO[3][4]
Spectroscopic Data
Spectroscopy Data
¹H NMR (CDCl₃) δ (ppm): 7.84 (d, J = 8.8 Hz, 2H, H-2', H-6'), 6.99 (d, J = 8.8 Hz, 2H, H-3', H-5'), 6.58 (s, 1H, H-3), 6.50 (d, J = 2.2 Hz, 1H, H-8), 6.38 (d, J = 2.2 Hz, 1H, H-6), 3.91 (s, 3H, OMe-5), 3.89 (s, 3H, OMe-7), 3.87 (s, 3H, OMe-4')
¹³C NMR (CDCl₃) δ (ppm): 177.6 (C-4), 163.7 (C-2), 161.9 (C-7), 161.0 (C-5), 157.9 (C-4'), 157.6 (C-9), 127.9 (C-2', C-6'), 123.9 (C-1'), 114.2 (C-3', C-5'), 107.8 (C-10), 106.1 (C-3), 96.6 (C-6), 92.5 (C-8), 56.1 (OMe-5), 55.8 (OMe-7), 55.4 (OMe-4')
Mass Spectrometry (EI-MS) m/z (%): 312 [M]⁺

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, with its pro-apoptotic and anti-inflammatory effects being the most extensively studied.

Pro-Apoptotic Activity

This compound has been shown to induce apoptosis in various cancer cell lines.[4] One of the key mechanisms underlying this activity is the induction of endoplasmic reticulum (ER) stress.

The induction of ER stress by this compound leads to the activation of the unfolded protein response (UPR), which, when prolonged, triggers apoptosis. The key events in this pathway are illustrated below.

ER_Stress_Apoptosis TMF This compound ER Endoplasmic Reticulum Stress TMF->ER UPR Unfolded Protein Response (UPR) ER->UPR GRP78 GRP78 UPR->GRP78 IRE1a IRE1α UPR->IRE1a ATF4 ATF4 UPR->ATF4 XBP1 XBP-1 mRNA splicing IRE1a->XBP1 CHOP CHOP ATF4->CHOP Bax_BclxL ↑ Bax/Bcl-xL ratio CHOP->Bax_BclxL Caspases Caspase Activation (Caspase-3, -7, -8) Bax_BclxL->Caspases PARP PARP Cleavage Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis

ER Stress-Mediated Apoptosis Pathway
Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties by modulating key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.

In inflammatory conditions, stimuli like lipopolysaccharide (LPS) can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines. This compound can inhibit this pathway.

NFkB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition LPS LPS IKK IKK Complex LPS->IKK activates TMF This compound TMF->IKK inhibits IkBa p-IκBα IKK->IkBa phosphorylates NFkB_inactive NF-κB (p65/p50) - IκBα NFkB_active NF-κB (p65/p50) NFkB_inactive->NFkB_active IκBα degradation Nucleus Nucleus NFkB_active->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines gene transcription

Inhibition of the NF-κB Signaling Pathway

Experimental Protocols for Biological Assays

Western Blot Analysis of NF-κB Activation

This protocol describes a general method to assess the effect of this compound on the activation of the NF-κB pathway in macrophage-like cells (e.g., RAW 264.7) stimulated with LPS.

5.1.1. Cell Culture and Treatment

  • Seed RAW 264.7 cells in 6-well plates and culture until they reach 80-90% confluency.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes).

5.1.2. Protein Extraction

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

  • Determine the protein concentration using a BCA or Bradford assay.

5.1.3. Western Blotting

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[5]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Experimental Workflow Diagram

Western_Blot_Workflow A Cell Culture (RAW 264.7) B Pre-treatment with This compound A->B C LPS Stimulation B->C D Cell Lysis and Protein Extraction C->D E Protein Quantification D->E F SDS-PAGE and Protein Transfer E->F G Blocking F->G H Primary Antibody Incubation G->H I Secondary Antibody Incubation H->I J Detection (ECL) I->J K Data Analysis J->K

Western Blot Workflow for NF-κB Activation

Conclusion

This compound, a prominent flavonoid from Kaempferia parviflora, has emerged as a compound of significant interest due to its diverse biological activities. This guide has provided a detailed overview of its discovery, isolation, and physicochemical properties. The elucidation of its roles in inducing apoptosis and suppressing inflammation through the modulation of key signaling pathways highlights its therapeutic potential. The experimental protocols and workflows presented herein offer a practical resource for researchers aiming to further investigate the pharmacological properties of this and other related polymethoxyflavones. Continued research is warranted to fully explore the therapeutic applications of this compound in various disease models.

References

4',5,7-Trimethoxyflavone in Traditional Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 4',5,7-trimethoxyflavone, a naturally occurring polymethoxyflavone (PMF) with significant therapeutic potential. Drawing from its roots in traditional medicine, this document delves into the phytochemical aspects, biological activities, and underlying molecular mechanisms of this compound. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. While direct research on this compound is ongoing, this guide also incorporates data from structurally similar trimethoxyflavone isomers to provide a broader context for its potential applications in modern pharmacology.

Introduction: From Traditional Use to Modern Research

Flavonoids, a diverse group of plant secondary metabolites, have long been cornerstones of traditional medicine systems worldwide. Among these, polymethoxyflavones (PMFs) have garnered considerable attention for their enhanced metabolic stability and bioavailability, making them attractive candidates for drug discovery. This compound is a notable PMF found in various medicinal plants, particularly Kaempferia parviflora, commonly known as black ginger or Thai ginseng.[1][2]

In traditional Southeast Asian medicine, Kaempferia parviflora rhizome has been utilized for a multitude of purposes, including the treatment of gastrointestinal disorders, allergies, and inflammatory conditions, as well as for enhancing sexual performance and as a general tonic.[1][3] Modern scientific investigations have sought to elucidate the molecular basis for these traditional uses, with research increasingly focusing on the pharmacological activities of its constituent methoxyflavones, including this compound.

This guide synthesizes the current scientific knowledge on this compound, with a focus on its anti-inflammatory, anticancer, and neuroprotective properties. By presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions, this document aims to facilitate further research and development of this compound as a potential therapeutic agent.

Phytochemistry: Isolation and Characterization

The primary natural source of this compound is the rhizome of Kaempferia parviflora.[2] The isolation of this compound involves a systematic process of extraction and purification.

Experimental Protocol: Isolation of this compound

This protocol outlines a general procedure for the extraction and isolation of this compound from dried plant material.

1. Plant Material Preparation:

  • Air-dry the rhizomes of Kaempferia parviflora at room temperature until a constant weight is achieved.

  • Grind the dried rhizomes into a fine powder using a mechanical grinder.

2. Extraction:

  • Maceration:

    • Soak the powdered plant material in 95% ethanol (e.g., 1:10 w/v ratio) in a sealed container for 3-7 days at room temperature with occasional agitation.[4]

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.[5]

  • Ultrasound-Assisted Extraction (UAE):

    • Suspend the powdered plant material in 95% ethanol.

    • Sonication for approximately 16 minutes has been reported to be effective for extracting methoxyflavones.[5]

    • Filter and concentrate the extract as described for maceration.

3. Fractionation and Purification:

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a suitable solvent system (e.g., 80% methanol in water).

    • Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Methoxyflavones are typically enriched in the less polar fractions.

  • Column Chromatography:

    • Subject the n-hexane or chloroform fraction to column chromatography on silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification, subject the enriched fractions to preparative HPLC on a C18 column.

    • Use a mobile phase of methanol and water, with a small amount of acetic acid to improve peak resolution.

    • Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.[5]

Biological Activities and Mechanisms of Action

This compound and its isomers exhibit a range of biological activities, primarily attributed to their ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. This compound has demonstrated potent anti-inflammatory effects, largely through the inhibition of the NF-κB signaling pathway.

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response.[6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, and enzymes such as iNOS and COX-2.[6][7]

Studies on trimethoxyflavones have shown that they can suppress the activation of the NF-κB pathway by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[6][8] This leads to a reduction in the production of pro-inflammatory mediators.

G Figure 1: Inhibition of the NF-κB Pathway by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα P NFκB NF-κB (p65/p50) IκBα->NFκB Nucleus Nucleus NFκB->Nucleus Translocation NFκB_n NF-κB (p65/p50) ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) TMF This compound TMF->IKK Inhibition NFκB_n->ProInflammatory_Genes G Figure 2: Induction of Apoptosis by this compound TMF This compound Bax Bax (Pro-apoptotic) TMF->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) TMF->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis G Figure 3: Neuroprotective Effect via MAPK Pathway Modulation Neurotoxic_Stimuli Neurotoxic Stimuli (e.g., Amyloid-beta) MAP3K MAP3K Neurotoxic_Stimuli->MAP3K MAP2K MAP2K MAP3K->MAP2K P MAPK MAPK (JNK, ERK) MAP2K->MAPK P Neuronal_Death Neuronal Death MAPK->Neuronal_Death TMF This compound TMF->MAPK Inhibition of Phosphorylation G Figure 4: Experimental Workflow for MTT Assay A Seed cells in 96-well plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (3-4h) D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

References

Spectroscopic Profile of 4',5,7-Trimethoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4',5,7-Trimethoxyflavone, a naturally occurring flavonoid with diverse biological activities. The following sections detail its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition, to support researchers in the identification, characterization, and further development of this compound.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on the analysis of its spectroscopic data. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.58s-
H-66.34d2.2
H-86.44d2.2
H-2', H-6'7.82d8.9
H-3', H-5'7.02d8.9
5-OCH₃3.88s-
7-OCH₃3.91s-
4'-OCH₃3.87s-
Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data of this compound

Atom No.Chemical Shift (δ, ppm)
C-2162.9
C-3105.7
C-4177.5
C-5160.8
C-695.9
C-7164.0
C-892.7
C-9157.8
C-10106.2
C-1'123.9
C-2', C-6'127.9
C-3', C-5'114.2
C-4'162.2
5-OCH₃55.9
7-OCH₃55.6
4'-OCH₃55.4
Solvent: CDCl₃
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.

Table 3: Mass Spectrometry Data of this compound

Ionization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESI313.1071298.1, 299.0

The fragmentation pattern of trimethoxyflavones in mass spectrometry is characterized by the retro-Diels-Alder (RDA) reaction and neutral losses of small molecules like water, carbon monoxide, and methyl radicals from the methoxy groups.[1]

Experimental Protocols

The following sections outline the generalized methodologies for acquiring the NMR and MS data presented above. These protocols are based on standard practices for the analysis of flavonoid compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A pure sample of this compound is required for NMR analysis.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved to form a homogeneous solution.

2. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, typical acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a spectral width of 0-200 ppm is typically used, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

  • Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of proton and carbon signals.

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of flavonoids.

1. Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a solvent compatible with the LC mobile phase, such as methanol or acetonitrile.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

2. LC-MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is commonly used for the separation of flavonoids.

    • Mobile Phase: A gradient elution using a mixture of water (often with a small amount of formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is typically employed.

    • Flow Rate: A flow rate in the range of 0.2-1.0 mL/min is generally used.

    • Detection: A Diode Array Detector (DAD) can be used to obtain the UV spectrum of the compound as it elutes from the column, which can provide additional structural information.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for flavonoids, typically in the positive ion mode to generate the protonated molecule [M+H]⁺.

    • Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

    • Data Acquisition: Acquire full scan mass spectra to determine the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to obtain fragmentation data for structural elucidation.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a pure flavonoid compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_results Final Data Pure_Compound Pure this compound NMR_Sample_Prep Dissolve in Deuterated Solvent Pure_Compound->NMR_Sample_Prep MS_Sample_Prep Prepare Dilute Solution Pure_Compound->MS_Sample_Prep NMR_Acquisition Acquire 1H, 13C, 2D NMR Spectra NMR_Sample_Prep->NMR_Acquisition NMR_Data_Analysis Spectral Interpretation & Assignment NMR_Acquisition->NMR_Data_Analysis NMR_Table NMR Data Tables (1H & 13C) NMR_Data_Analysis->NMR_Table LC_MS_Analysis LC-MS/MS Analysis MS_Sample_Prep->LC_MS_Analysis MS_Data_Analysis Determine Molecular Weight & Fragmentation LC_MS_Analysis->MS_Data_Analysis MS_Table MS Data Table MS_Data_Analysis->MS_Table

Caption: General workflow for obtaining and analyzing NMR and MS data of a pure flavonoid compound.

References

In Silico Modeling of 4',5,7-Trimethoxyflavone Protein Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4',5,7-Trimethoxyflavone (TMF), a naturally occurring methoxyflavone, has garnered significant scientific interest due to its diverse pharmacological activities, including neuroprotective and potential anticancer effects. Understanding the molecular interactions between TMF and its protein targets is crucial for elucidating its mechanisms of action and for the rational design of novel therapeutics. This technical guide provides an in-depth overview of the in silico modeling of TMF-protein binding, consolidating current research on its primary protein targets. It summarizes quantitative binding data, details common experimental and computational protocols, and visualizes the associated signaling pathways and workflows. This document serves as a comprehensive resource for professionals engaged in flavonoid research and computational drug discovery.

Introduction to this compound

This compound belongs to the flavonoid class of polyphenolic compounds, characterized by a C6-C3-C6 skeleton. The presence of methoxy groups enhances its metabolic stability and bioavailability compared to its hydroxylated counterparts. TMF has been investigated for a range of biological activities, with in silico studies playing a pivotal role in identifying and characterizing its interactions with various protein targets. These computational approaches, including molecular docking and target prediction, are essential for predicting binding affinities and understanding the structural basis of TMF's bioactivity.

Identified Protein Targets of this compound

In silico and experimental studies have identified several key protein targets for TMF, spanning different protein families and biological pathways. These interactions underpin its observed pharmacological effects.

  • Human Serum Albumin (HSA): As the most abundant protein in blood plasma, HSA is a critical determinant of the pharmacokinetic properties of many drugs. TMF binds to HSA, which influences its distribution and availability in the body.[1][2]

  • Neurotransmitter Receptors: Target prediction models suggest TMF interacts with receptors crucial for neurotransmission, pointing to its neuroprotective potential.[3][4] These include:

    • Gamma-aminobutyric acid type A receptor subunit alpha-1 (GABRA1)

    • Gamma-aminobutyric acid type A receptor subunit gamma-2 (GABRG2)

    • 5-hydroxytryptamine (serotonin) receptor 2A (5-HT₂A)

    • 5-hydroxytryptamine (serotonin) receptor 2B (5-HT₂B)

    • 5-hydroxytryptamine (serotonin) receptor 2C (5-HT₂C)

  • Apoptosis and Cancer-Related Proteins: In the context of oncology, TMF is predicted to bind to key proteins that regulate cell survival and proliferation.[5] These targets include:

    • B-cell lymphoma-extra large (Bcl-XL)

    • B-cell lymphoma 2 (Bcl-2)

    • Mechanistic target of rapamycin (mTOR)

Quantitative Binding Data

The affinity of TMF for its protein targets has been quantified using various biophysical and computational methods. The following tables summarize the key binding parameters reported in the literature.

Table 1: Binding Parameters for TMF and Human Serum Albumin (HSA)
ParameterValueMethodReference
Binding Constant (KTMF)1.0 ± 0.01 x 10³ M⁻¹Fluorescence Spectroscopy[1][2]
Binding Free Energy (ΔG⁰)-5.4 kcal/molFluorescence Spectroscopy[1][2]
Computational Free Energy (ΔG⁰)-6.1 kcal/molMolecular Docking[1]
Table 2: Predicted Binding Affinities for TMF and Neurotransmitter Receptors
Protein TargetBinding Energy (kcal/mol)MethodReference
5-HT₂A Receptor-9.30Molecular Docking[3][4]
Other Predicted Receptors-6.40 to -9.30Molecular Docking[3]
Table 3: Interaction Details for TMF and Human Serum Albumin (HSA) from Molecular Docking
Interacting ResidueTMF AtomInteraction TypeDistance (Å)Reference
Asn391O(7)Hydrogen Bond2.6[1]
Arg410O(19)Hydrogen Bond2.1[1]
Tyr411O(19)Hydrogen Bond3.6[1]

Methodologies and Protocols

This section details the common experimental and computational protocols used to investigate TMF-protein interactions.

In Silico Target Prediction

This computational approach is used to identify potential protein targets of a small molecule based on its chemical structure and known ligand-protein interactions.

Protocol:

  • Model Selection: Employ ligand-based and proteochemometric (PCM) models for target prediction.[3]

  • Database Compilation: Assemble a list of protein targets from relevant databases (e.g., KEGG Pathway) associated with specific biological systems, such as the nervous system.[3]

  • Ligand Data Retrieval: Retrieve known active and inactive compounds for each potential protein target from databases like ChEMBL.[3]

  • Prediction: Utilize the trained models to predict the probability of TMF binding to the compiled protein targets. A score is generated indicating the likelihood of interaction.[3]

  • Target Validation: Prioritize predicted targets for further analysis using molecular docking and subsequent in vitro or in vivo validation.

Workflow for In Silico Target Prediction db Compile Protein Targets (e.g., KEGG, ChEMBL) predict Predict TMF-Protein Interactions db->predict models Select Prediction Models (Ligand-based, PCM) models->predict tmf Input Ligand: This compound tmf->predict rank Rank Predicted Targets (Based on Score) predict->rank validate Experimental Validation (Docking, In Vitro Assays) rank->validate

A high-level workflow for identifying protein targets of TMF.
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is instrumental in elucidating binding modes and estimating binding affinity.

Protocol:

  • Software Selection: Utilize established docking software such as PyRx, AutoDock, or GOLD.[3]

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges).

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Define rotatable bonds.

  • Grid Box Definition: Define the binding site (active site) on the receptor by specifying the coordinates and dimensions of a grid box.

  • Docking Execution: Run the docking algorithm (e.g., Lamarckian Genetic Algorithm) to generate multiple binding poses.

  • Analysis:

    • Cluster the resulting poses based on root-mean-square deviation (RMSD).

    • Analyze the lowest energy pose to identify key interactions (hydrogen bonds, hydrophobic interactions) and calculate the binding energy.[3]

    • Visualize the complex using software like Discovery Studio Visualiser or PyMOL.[3]

Fluorescence Quenching Assay

This biophysical technique is used to determine binding constants and affinities by measuring the decrease (quenching) of a protein's intrinsic fluorescence upon ligand binding.

Protocol:

  • Instrumentation: Use a spectrofluorometer (e.g., Jobin-Yvon, FluoroMax-3).[1]

  • Sample Preparation:

    • Prepare a stock solution of HSA in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.2).[1]

    • Prepare serial dilutions of TMF in the same buffer.

  • Measurement:

    • Maintain a constant concentration of HSA (e.g., 0.025 mM).[1]

    • Titrate the HSA solution with increasing concentrations of TMF (e.g., 0.005 to 0.08 mM).[1]

    • Set the excitation wavelength to 285 nm (for tryptophan fluorescence) and record the emission spectrum from 300 to 550 nm.[1]

    • Set excitation and emission slit widths appropriately (e.g., 5 nm).[1]

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect.

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).

    • Calculate the binding constant (K) and the number of binding sites (n) using the double logarithm regression equation.

TMF-Modulated Signaling Pathways

The binding of TMF to its protein targets can modulate several intracellular signaling pathways, contributing to its overall pharmacological profile.

Neuroprotective Pathways

TMF's interaction with serotonergic and GABAergic receptors is predicted to modulate neurotransmission, which may underlie its neuroprotective effects observed in preclinical models.[3][4]

TMF Modulation of Neurotransmitter Signaling tmf 4',5,7-TMF ser_receptor 5-HT₂A/B/C Receptors tmf->ser_receptor Binds gaba_receptor GABRA1/G2 Receptors tmf->gaba_receptor Binds ser_pathway Modulation of Serotonergic Signaling ser_receptor->ser_pathway gaba_pathway Enhancement of GABAergic Inhibition gaba_receptor->gaba_pathway effect Neuroprotective Effects (e.g., Anxiolytic, Cognitive Enhancement) ser_pathway->effect gaba_pathway->effect

Predicted modulation of neuronal signaling by TMF.
Anticancer Pathways

The predicted binding of TMF to mTOR and Bcl-2 family proteins suggests it may interfere with key pathways that promote cancer cell survival and proliferation.[5]

Potential Anticancer Signaling Pathways of TMF tmf 4',5,7-TMF mTOR mTOR tmf->mTOR Inhibits bcl2 Bcl-2 / Bcl-XL tmf->bcl2 Inhibits inhibit_prolif Inhibition of Cell Growth & Proliferation mTOR->inhibit_prolif induce_apop Induction of Apoptosis bcl2->induce_apop effect Anticancer Activity inhibit_prolif->effect induce_apop->effect

TMF's potential interference with pro-survival pathways.

Conclusion

In silico modeling serves as a powerful and indispensable tool in the study of this compound. Computational methods have successfully identified and characterized its interactions with key protein targets, including HSA, neurotransmitter receptors, and cancer-related proteins. The quantitative data and mechanistic insights derived from these models provide a solid foundation for understanding TMF's pharmacological profile. The integration of in silico predictions with experimental validation is paramount for advancing TMF from a promising natural compound to a potential therapeutic agent. This guide provides the core data, protocols, and conceptual frameworks to support and accelerate such research endeavors.

References

Methodological & Application

Synthesis of 4',5,7-Trimethoxyflavone via Allan-Robinson Reaction: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4',5,7-Trimethoxyflavone, a naturally occurring polymethoxylated flavonoid with potential therapeutic applications. The synthesis is achieved through the Allan-Robinson reaction, a classic and effective method for the formation of flavones. This application note includes a comprehensive experimental protocol, tabulated quantitative data for the starting materials and the final product, and detailed diagrams illustrating the reaction mechanism and experimental workflow. The information presented herein is intended to serve as a practical guide for researchers in medicinal chemistry, natural product synthesis, and drug development.

Introduction

Flavonoids are a diverse class of polyphenolic compounds found in various plants, known for their wide range of biological activities. Among them, polymethoxylated flavonoids (PMFs) have attracted significant interest due to their enhanced metabolic stability and bioavailability, which can lead to improved therapeutic efficacy. This compound is a PMF that has been investigated for its potential anti-inflammatory, antioxidant, and anticancer properties. The Allan-Robinson reaction provides a direct and reliable method for the synthesis of flavones from an o-hydroxyaryl ketone and an aromatic anhydride in the presence of the corresponding sodium salt. This reaction proceeds through a series of steps including enolization, acylation, and cyclization to form the final flavone structure.

Data Presentation

Table 1: Reactant and Product Properties
Compound NameRoleMolecular FormulaMolecular Weight ( g/mol )Molar Equivalent
2-Hydroxy-4,6-dimethoxyacetophenoneStarting MaterialC₁₀H₁₂O₄196.201.0
Anisic AnhydrideReagentC₁₆H₁₄O₅286.282.5
Sodium AnisateCatalyst/BaseC₈H₇NaO₃174.131.0
This compoundProductC₁₈H₁₆O₅312.32-
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueCharacteristic Peaks/Signals
¹H NMR (CDCl₃, 400 MHz)δ 7.82 (d, J = 8.8 Hz, 2H, H-2', H-6'), 6.98 (d, J = 8.8 Hz, 2H, H-3', H-5'), 6.55 (s, 1H, H-3), 6.45 (d, J = 2.2 Hz, 1H, H-8), 6.35 (d, J = 2.2 Hz, 1H, H-6), 3.95 (s, 3H, OCH₃-5), 3.90 (s, 3H, OCH₃-7), 3.88 (s, 3H, OCH₃-4')
¹³C NMR (CDCl₃, 100 MHz)δ 177.5 (C-4), 164.0 (C-2), 163.5 (C-7), 161.2 (C-5), 160.5 (C-4'), 157.8 (C-9), 127.8 (C-2', C-6'), 123.5 (C-1'), 114.2 (C-3', C-5'), 106.2 (C-3), 96.5 (C-6), 92.8 (C-8), 56.5 (OCH₃-5), 55.8 (OCH₃-7), 55.4 (OCH₃-4')
IR (KBr, cm⁻¹)~2925 (C-H, aromatic), ~1640 (C=O, γ-pyrone), ~1605, 1500, 1450 (C=C, aromatic), ~1250, 1030 (C-O, ether)
Mass Spectrometry (ESI-MS)m/z 313.1 [M+H]⁺

Note: Spectroscopic data is based on typical values found in the literature and may vary slightly depending on the specific experimental conditions and instrumentation.

Experimental Protocols

Synthesis of this compound via Allan-Robinson Reaction

Materials:

  • 2-Hydroxy-4,6-dimethoxyacetophenone

  • Anisic Anhydride

  • Sodium Anisate

  • Anhydrous Potassium Carbonate

  • Dimethyl Sulfate (DMS)

  • Acetone

  • Ethanol

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Distilled water

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

Step 1: Preparation of Anisic Anhydride and Sodium Anisate (if not commercially available)

Anisic acid can be converted to anisic anhydride by heating with acetic anhydride. Sodium anisate can be prepared by neutralizing anisic acid with sodium hydroxide.

Step 2: Allan-Robinson Reaction

  • In a dry round-bottom flask, combine 2-hydroxy-4,6-dimethoxyacetophenone (1.0 eq), anisic anhydride (2.5 eq), and freshly fused sodium anisate (1.0 eq).

  • Heat the mixture in an oil bath at 180-200 °C with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system.

  • After the reaction is complete, allow the mixture to cool to room temperature.

Step 3: Work-up and Purification

  • To the cooled reaction mixture, add a 10% aqueous solution of sodium hydroxide and reflux for 30 minutes to hydrolyze any unreacted anhydride.

  • After cooling, filter the solution to remove any solid impurities.

  • Acidify the filtrate with a 10% aqueous hydrochloric acid solution until a precipitate forms.

  • Collect the crude this compound by vacuum filtration and wash the solid with cold distilled water until the washings are neutral.

  • Dry the crude product in a desiccator.

  • Further purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The final product can be recrystallized from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid.

Mandatory Visualizations

Allan_Robinson_Reaction cluster_reactants Reactants cluster_intermediates Reaction Intermediates ketone 2-Hydroxy-4,6- dimethoxyacetophenone enolate Enolate Intermediate ketone->enolate + Base anhydride Anisic Anhydride base Sodium Anisate (Base) acylated_ketone O-Acylated Intermediate enolate->acylated_ketone + Anisic Anhydride diketone 1,3-Diketone Intermediate acylated_ketone->diketone Intramolecular Acyl Transfer cyclized_intermediate Cyclized Intermediate diketone->cyclized_intermediate Cyclization flavone This compound cyclized_intermediate->flavone Dehydration

Caption: Mechanism of the Allan-Robinson reaction for this compound synthesis.

Experimental_Workflow start Start mixing Mix Reactants: - 2-Hydroxy-4,6-dimethoxyacetophenone - Anisic Anhydride - Sodium Anisate start->mixing heating Heat at 180-200 °C (4-6 hours) mixing->heating hydrolysis Hydrolysis with 10% NaOH heating->hydrolysis acidification Acidification with 10% HCl hydrolysis->acidification filtration Vacuum Filtration & Washing acidification->filtration drying Drying of Crude Product filtration->drying purification Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) drying->purification recrystallization Recrystallization from Ethanol purification->recrystallization end Pure this compound recrystallization->end

Caption: Experimental workflow for the synthesis and purification of this compound.

Application Notes and Protocols for the Synthesis of 4',5,7-Trimethoxyflavone via Baker-Venkataraman Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a class of naturally occurring compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery and development. Among these, polymethoxylated flavones, such as 4',5,7-trimethoxyflavone, exhibit enhanced metabolic stability and bioavailability. The Baker-Venkataraman rearrangement is a classic and reliable method for the synthesis of the flavone core.[1][2] This reaction involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, which is subsequently cyclized under acidic conditions to yield the flavone.[1][2] These application notes provide a detailed protocol for the synthesis of this compound using this methodology.

Synthetic Pathway Overview

The synthesis of this compound via the Baker-Venkataraman rearrangement is a three-step process starting from 2'-hydroxy-4',6'-dimethoxyacetophenone. The overall pathway is as follows:

  • Esterification: 2'-Hydroxy-4',6'-dimethoxyacetophenone is esterified with p-anisoyl chloride (4-methoxybenzoyl chloride) in the presence of a base like pyridine to form 2-(4-methoxybenzoyloxy)-4,6-dimethoxyacetophenone.

  • Baker-Venkataraman Rearrangement: The resulting ester undergoes an intramolecular Claisen condensation in the presence of a strong base, such as potassium hydroxide, to yield the 1,3-diketone intermediate, 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione.[3]

  • Acid-Catalyzed Cyclization: The 1,3-diketone is then treated with a strong acid, like sulfuric acid in glacial acetic acid, to facilitate cyclodehydration and the formation of the final product, this compound.[2]

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
2'-Hydroxy-4',6'-dimethoxyacetophenoneC₁₀H₁₂O₄196.20White to cream crystals or powder90-24-4
This compoundC₁₈H₁₆O₅312.32Solid5631-70-9

Table 2: Representative ¹H and ¹³C NMR Data for Flavone Core Structures

Compound ¹H NMR (Solvent, δ ppm) ¹³C NMR (Solvent, δ ppm)
5,4'-Dihydroxy-6,7,3'-trimethoxyflavone (acetone-d₆) δ: 3.78, 3.97, 3.98 (3H each, s), 6.73 (1H, s), 6.84 (1H, s), 7.00 (1H, d, J = 8.30 Hz), 7.62 (1H, dd, J = 1.95, 8.30 Hz), 7.64 (1H, d, J= 1.95 Hz), 8.53 (1H, s, D₂O exchangeable), 12.96 (1H, s, D₂O exchangeable).[1](acetone-d₆) δ: 56.64, 56.77, 60.49, 91.92, 104.22, 106.50, 110.59, 115.58, 116.38, 121.39, 123.57, 133.51, 148.88, 151.51, 153.95, 160.06, 165.20, 183.52.[1]
5,4'-Dihydroxy-7-methoxyflavone (Genkwanin) (DMSO-d₆) δ: 3.89 (3H, s), 6.40 (1H, d, J=2.3 Hz), 6.79 (1H, d, J=2.3 Hz), 6.85 (1H, s), 6.96 (2H, d, J=9.3 Hz), 7.98 (2H, d, J=9.3 Hz), 12.95 (1H, s, D₂O exchangeable).[4]Not explicitly provided in the search results.

Note: Specific NMR data for this compound and its diketone intermediate were not fully available in the search results. The data presented is for structurally similar compounds and should be used for reference.

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxy-4',6'-dimethoxyacetophenone (Starting Material)

This protocol is adapted from a general procedure for the partial methylation of 2,4,6-trihydroxyacetophenone.[5]

Materials:

  • 2,4,6-Trihydroxyacetophenone

  • Acetone

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Ethanol

Procedure:

  • Dissolve 2,4,6-trihydroxyacetophenone in acetone and add anhydrous potassium carbonate.

  • To this suspension, add dimethyl sulfate dropwise with vigorous stirring.

  • Reflux the mixture for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the acetone from the filtrate.

  • Treat the residue with water to precipitate the crude product.

  • Purify the crude 2'-hydroxy-4',6'-dimethoxyacetophenone by recrystallization from ethanol.

Protocol 2: Synthesis of this compound

This protocol is a comprehensive procedure adapted from general methods for the Baker-Venkataraman synthesis of flavones.[2][5]

Step 1: Esterification - Synthesis of 2-(4-Methoxybenzoyloxy)-4,6-dimethoxyacetophenone

Materials:

  • 2'-Hydroxy-4',6'-dimethoxyacetophenone (1 equivalent)

  • Dry pyridine

  • p-Anisoyl chloride (4-methoxybenzoyl chloride) (1.1 equivalents)

  • Ice

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone in dry pyridine in a suitable flask.

  • Cool the solution in an ice bath.

  • Add p-anisoyl chloride dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Pour the reaction mixture into ice-cold dilute hydrochloric acid to precipitate the ester.

  • Filter the precipitate, wash with water, and dry thoroughly.

Step 2: Baker-Venkataraman Rearrangement - Synthesis of 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione

Materials:

  • 2-(4-Methoxybenzoyloxy)-4,6-dimethoxyacetophenone (from Step 1) (1 equivalent)

  • Dry pyridine

  • Powdered potassium hydroxide (KOH) (3 equivalents)

  • Ice-cold dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve the ester from Step 1 in dry pyridine.

  • Add powdered potassium hydroxide to the solution.

  • Stir the mixture at room temperature for 2-3 hours. The color of the reaction mixture is expected to change to a deep yellow or orange.[5]

  • Pour the reaction mixture into ice-cold dilute hydrochloric acid.

  • The yellow precipitate of the 1,3-diketone is filtered, washed with water, and dried.

Step 3: Acid-Catalyzed Cyclization - Synthesis of this compound

Materials:

  • 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione (from Step 2)

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount)

  • Cold water

Procedure:

  • Dissolve the 1,3-diketone intermediate from Step 2 in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the mixture for 1-2 hours.[5]

  • After cooling, pour the reaction mixture into a large volume of cold water.

  • The precipitated this compound is filtered, washed thoroughly with water until free of acid, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Mandatory Visualizations

Baker-Venkataraman Rearrangement Mechanism

Baker_Venkataraman_Mechanism cluster_start Step 1: Enolate Formation cluster_rearrangement Step 2: Intramolecular Acyl Transfer cluster_cyclization Step 3: Acid-Catalyzed Cyclization start_mol 2-Acyloxyacetophenone enolate Enolate Intermediate start_mol->enolate Deprotonation base Base (e.g., KOH) cyclic_intermediate Cyclic Alkoxide enolate->cyclic_intermediate Nucleophilic Attack diketone_phenolate 1,3-Diketone (Phenolate form) cyclic_intermediate->diketone_phenolate Ring Opening diketone 1,3-Diketone diketone_phenolate->diketone Protonation (Workup) flavone Flavone diketone->flavone Dehydration acid H⁺ (e.g., H₂SO₄)

Caption: Mechanism of the Baker-Venkataraman rearrangement for flavone synthesis.

Experimental Workflow for this compound Synthesis

Experimental_Workflow cluster_esterification Esterification cluster_rearrangement Baker-Venkataraman Rearrangement cluster_cyclization Cyclization cluster_purification Purification & Analysis start 2'-Hydroxy-4',6'-dimethoxyacetophenone + p-Anisoyl Chloride ester_reaction Stir in Pyridine (Room Temperature, Overnight) start->ester_reaction ester_workup Precipitate in dilute HCl ester_reaction->ester_workup ester_product 2-(4-Methoxybenzoyloxy)-4,6-dimethoxyacetophenone ester_workup->ester_product rearrangement_reaction Stir with KOH in Pyridine (Room Temperature, 2-3h) ester_product->rearrangement_reaction rearrangement_workup Precipitate in dilute HCl rearrangement_reaction->rearrangement_workup diketone_product 1,3-Diketone Intermediate rearrangement_workup->diketone_product cyclization_reaction Reflux in Acetic Acid with catalytic H₂SO₄ (1-2h) diketone_product->cyclization_reaction cyclization_workup Precipitate in Cold Water cyclization_reaction->cyclization_workup final_product This compound cyclization_workup->final_product purification Recrystallization (Ethanol) final_product->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4',5,7-Trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4',5,7-Trimethoxyflavone, also known as Apigenin trimethyl ether, is a naturally occurring O-methylated flavone found in various plants.[1] Like other polymethoxyflavones, it is of significant interest to researchers for its potential biological activities. Accurate and reliable quantification of this compound is crucial for quality control of natural product extracts, pharmacokinetic studies, and pharmacological research. This document provides a detailed protocol for the quantitative analysis of this compound using a reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection. The methodology is based on established principles for flavonoid analysis.[2][3]

Principle of the Method

This method employs reversed-phase HPLC (RP-HPLC) to separate this compound from other components in a sample matrix. A C18 stationary phase is used to separate compounds based on their hydrophobicity. The mobile phase, consisting of an organic solvent and an aqueous component, allows for the efficient elution of the analyte.[3] Detection is performed using a UV-Vis or Photodiode Array (PDA) detector, with quantification achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from reference standards of known concentrations.[3]

Instrumentation and Chromatographic Conditions

A standard HPLC system is suitable for this analysis.

ParameterRecommended Condition
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis or PDA Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (Gradient or Isocratic, see below)
Isocratic Example: Acetonitrile:Water (60:40, v/v)
Gradient Example: Acetonitrile gradient in water with 0.1% formic acid
Flow Rate 1.0 mL/min[3]
Column Temperature 25°C - 35°C
Detection Wavelength ~270-340 nm (Optimization recommended based on UV scan of standard)
Injection Volume 10 µL[3]

Materials and Reagents

  • Reference Standard: this compound (purity ≥98%)[2]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)[2]

  • Aqueous Phase: Deionized water (18.2 MΩ·cm), Formic acid or Phosphoric acid (analytical grade, if pH adjustment is needed)[2][4]

  • Filters: 0.45 µm Syringe Filters (for sample filtration)[4]

Experimental Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or DMSO in a volumetric flask.[2][4][5]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations across the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[2][4] These solutions will be used to construct the calibration curve.

Sample Preparation (from Plant Extract)
  • Extraction: Accurately weigh approximately 1.0 g of the dried, powdered plant material. Add 20 mL of a suitable solvent like methanol.[2]

  • Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to enhance extraction efficiency.[2][3]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet solid material.[2]

  • Collection: Carefully collect the supernatant. For exhaustive extraction, the process can be repeated on the plant residue two more times.[2][3]

  • Evaporation & Reconstitution: Combine the supernatants and evaporate to dryness under reduced pressure (e.g., using a rotary evaporator). Reconstitute the dried extract with a known volume (e.g., 5 mL) of the mobile phase or methanol.[2][3]

  • Filtration: Filter the final reconstituted solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove particulate matter.[2][4]

Method Validation

For robust and reliable results, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below.

ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis, comparison of retention times and UV spectra with a reference standard.
Linearity A linear relationship between concentration and detector response.Correlation Coefficient (R²) > 0.999.[6]
Accuracy Closeness of the measured value to the true value, often assessed via recovery studies.Recovery between 95-105%.[4]
Precision Repeatability of the method (intra-day and inter-day).Relative Standard Deviation (%RSD) < 2% for intra-day and < 3% for inter-day.[4]
LOD Limit of Detection: The lowest concentration of analyte that can be detected.Signal-to-Noise Ratio of 3:1.
LOQ Limit of Quantification: The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise Ratio of 10:1.

Quantitative Data Summary

The following table summarizes typical performance characteristics for an HPLC method for polymethoxyflavone analysis. These values should be considered a reference, and it is essential to perform a method validation for this compound under specific laboratory conditions.[4]

ParameterTypical Performance
Retention Time (t_R_) ~ 8 - 15 min (highly dependent on exact conditions)
Linearity Range 0.05 - 250 µg/mL[4]
Correlation Coefficient (R²) > 0.999[4][6]
Limit of Detection (LOD) ~ 0.01 - 0.17 µg/mL[4][6]
Limit of Quantification (LOQ) ~ 0.05 - 0.51 µg/mL[4][6]
Intra-day Precision (%RSD) < 2%[4]
Inter-day Precision (%RSD) < 3%[4]
Accuracy (Recovery) 95 - 105%[4]

Data Analysis and Quantification

  • Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Construct a calibration curve by plotting the peak area against the corresponding concentration of each standard.

  • Regression Analysis: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).[3]

  • Sample Analysis: Inject the prepared sample solution.

  • Peak Identification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard. Peak identity can be further confirmed by comparing the UV-Vis spectrum if using a PDA detector.[2]

  • Quantification: Integrate the peak area of the analyte in the sample chromatogram. Calculate the concentration of this compound in the sample using the regression equation derived from the calibration curve.

Visualized Workflows

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_analysis 3. Data Processing Standard Standard Solution Preparation Filtration 0.45µm Filtration Standard->Filtration Sample Sample Extraction (e.g., Plant Material) Sample->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Quant Quantification using Calibration Curve Detection->Quant

Caption: Experimental workflow for the quantification of this compound.

G cluster_validation Method Validation Logic cluster_params Validation Parameters Dev Method Development Val Method Validation Dev->Val Verify Performance Routine Routine Quantification Val->Routine Implement Method Spec Specificity Val->Spec Lin Linearity Val->Lin Acc Accuracy Val->Acc Prec Precision Val->Prec Loq LOD/LOQ Val->Loq

References

Application Note: Quantitative Analysis of 4',5,7-Trimethoxyflavone in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4',5,7-Trimethoxyflavone is a naturally occurring polymethoxyflavone found in various medicinal plants, most notably in the rhizomes of Kaempferia parviflora (black ginger). This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective activities. Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies in drug development. This application note provides a detailed protocol for the robust and reliable quantification of this compound in plant extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

This method utilizes the high selectivity and sensitivity of LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The plant extract is first subjected to chromatographic separation on a reversed-phase C18 column to isolate this compound from other matrix components. The analyte is then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer. Quantification is achieved by monitoring specific precursor-to-product ion transitions, ensuring high specificity and minimizing interferences.

Data Presentation

The concentration of this compound can vary significantly depending on the plant species, geographical origin, and extraction method. The following table summarizes the quantitative data of this compound and related methoxyflavones found in different types of Kaempferia parviflora.[1]

CompoundPlant VarietyConcentration (mg/g of dry weight)
This compound Kaempferia parviflora (Green-leaf type)Higher amounts reported
Kaempferia parviflora (Red-leaf type)Lower amounts reported
5,7-Dimethoxyflavone (DMF)Kaempferia parviflora (Green-leaf type)Higher amounts reported
Kaempferia parviflora (Red-leaf type)Lower amounts reported
3,5,7,3',4'-Pentamethoxyflavone (PMF)Kaempferia parviflora (Red-leaf type)Higher amounts reported
Kaempferia parviflora (Green-leaf type)Lower amounts reported
3,5,7,4'-TetramethoxyflavoneKaempferia parviflora (Red-leaf type)Higher amounts reported
Kaempferia parviflora (Green-leaf type)Lower amounts reported

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol is optimized for the extraction of polymethoxyflavones from dried plant rhizomes.

Materials:

  • Dried and powdered plant material (e.g., Kaempferia parviflora rhizomes)

  • Ethanol (95%, HPLC grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters (PTFE)

Procedure:

  • Accurately weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 95% ethanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean collection tube.

  • Repeat the extraction process (steps 2-6) on the plant residue with another 20 mL of 95% ethanol to ensure complete extraction.

  • Combine the supernatants from both extractions.

  • Evaporate the combined extract to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitute the dried extract in 5 mL of methanol.

  • Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into an LC-MS vial for analysis.

G cluster_sample_prep Sample Preparation Workflow weigh Weigh 1g of Powdered Plant Material add_ethanol Add 20mL of 95% Ethanol weigh->add_ethanol vortex Vortex (1 min) add_ethanol->vortex sonicate Ultrasonic Bath (30 min) vortex->sonicate centrifuge Centrifuge (4000 rpm, 15 min) sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant repeat_extraction Repeat Extraction collect_supernatant->repeat_extraction Repeat once combine_supernatants Combine Supernatants repeat_extraction->centrifuge evaporate Evaporate to Dryness combine_supernatants->evaporate reconstitute Reconstitute in 5mL Methanol evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter lcms_vial LC-MS Vial filter->lcms_vial

Experimental workflow for the extraction of this compound.
LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph (HPLC or UHPLC system)

  • Tandem Mass Spectrometer (Triple Quadrupole) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Program:

    Time (min) % B
    0.0 30
    10.0 95
    12.0 95
    12.1 30

    | 15.0 | 30 |

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

Multiple Reaction Monitoring (MRM) Transitions:

The molecular weight of this compound is 312.32 g/mol . The protonated molecule [M+H]⁺ will have an m/z of 313.1. The fragmentation of methoxyflavones typically involves the loss of methyl radicals (•CH₃, 15 Da) and carbon monoxide (CO, 28 Da).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
This compound313.1298.120-30Quantifier
313.1270.130-40Qualifier

Note: The optimal collision energies should be determined empirically for the specific instrument used.

G cluster_lcms_workflow LC-MS/MS Analysis Workflow sample_injection Inject Plant Extract lc_separation LC Separation (C18 Column) sample_injection->lc_separation esi_ionization Electrospray Ionization (Positive Mode) lc_separation->esi_ionization q1_selection Q1: Precursor Ion Selection (m/z 313.1) esi_ionization->q1_selection q2_fragmentation Q2: Collision-Induced Dissociation (Argon) q1_selection->q2_fragmentation q3_detection Q3: Product Ion Detection (m/z 298.1 & 270.1) q2_fragmentation->q3_detection data_analysis Data Analysis & Quantification q3_detection->data_analysis

Logical workflow of the LC-MS/MS analysis for this compound.
Calibration and Quantification

  • Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Inject the calibration standards into the LC-MS/MS system and acquire the data using the MRM method described above.

  • Construct a calibration curve by plotting the peak area of the quantifier transition (313.1 -> 298.1) against the concentration of the standards.

  • Inject the prepared plant extract samples and determine the concentration of this compound by interpolating their peak areas from the calibration curve.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in plant extracts using LC-MS/MS. The described method is highly sensitive, selective, and reliable, making it suitable for a wide range of applications in natural product research, quality control of herbal medicines, and drug development. The provided experimental parameters can serve as a starting point and should be optimized for the specific instrumentation and sample matrices used.

References

Application Notes and Protocols for 4',5,7-Trimethoxyflavone Extraction from Kaempferia parviflora

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of 4',5,7-Trimethoxyflavone, a bioactive polymethoxyflavone (PMF), from the rhizomes of Kaempferia parviflora (black ginger). The protocols are based on established scientific literature and are designed to be reproducible in a laboratory setting. Comparative quantitative data is provided to aid in the selection of the most appropriate extraction method based on desired yield and efficiency.

Introduction

Kaempferia parviflora, a member of the Zingiberaceae family, is a medicinal plant rich in polymethoxyflavones, which are known for their diverse pharmacological activities.[1] Among these, this compound has garnered significant interest for its potential therapeutic properties. The efficient extraction of this compound is a critical first step for research and development. This document outlines three common and effective extraction methods: Maceration, Ultrasound-Assisted Extraction (UAE), and Soxhlet Extraction.

Experimental Protocols

Plant Material Preparation

Fresh Kaempferia parviflora rhizomes should be thoroughly washed to remove any soil and debris. The cleaned rhizomes are then sliced into thin sections and shade-dried at room temperature (25 ± 2 °C) for 7–10 days until brittle.[2] The dried rhizome slices are then pulverized into a fine powder using a mechanical grinder and stored in airtight containers to prevent moisture absorption.[2]

Protocol 1: Maceration

Maceration is a simple and widely used method for flavonoid extraction.

Materials:

  • Dried, powdered Kaempferia parviflora rhizomes

  • 95% Ethanol (v/v)

  • Erlenmeyer flask or a suitable container with a lid

  • Shaker (optional)

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh a desired amount of the powdered rhizome material.

  • Place the powder in the Erlenmeyer flask and add 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v).[3]

  • Seal the flask and allow it to stand at room temperature for 7 days.[3] Agitate the mixture occasionally to enhance extraction efficiency.

  • After 7 days, filter the mixture through filter paper to separate the ethanolic extract from the plant residue.[3]

  • Wash the residue with a small volume of fresh 95% ethanol to ensure maximum recovery of the extract.[3]

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to accelerate the extraction process, often resulting in higher yields in a shorter time.

Materials:

  • Dried, powdered Kaempferia parviflora rhizomes

  • 95% Ethanol (v/v)

  • Beaker

  • Ultrasonic bath

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh approximately 5 g of the powdered rhizome material and place it in a beaker.

  • Add 250 mL of 95% ethanol, achieving a solvent-to-solid ratio of 50 mL/g.[3]

  • Place the beaker in an ultrasonic bath.

  • Sonicate the mixture for approximately 16 minutes. This time has been identified as optimal for achieving a high total methoxyflavone content.[3][4]

  • After sonication, filter the mixture through filter paper.

  • Concentrate the filtrate using a rotary evaporator to yield the crude extract.

Protocol 3: Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that is highly efficient but requires specialized glassware.

Materials:

  • Dried, powdered Kaempferia parviflora rhizomes

  • 50% Ethanol (v/v)

  • Cellulose thimble

  • Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

  • Heating mantle

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Accurately weigh approximately 100 g of the powdered rhizome material and place it in a cellulose thimble.[2]

  • Position the thimble in the main chamber of the Soxhlet extractor.

  • Fill the round-bottom flask with a 50% ethanol solution.

  • Assemble the Soxhlet apparatus and place it on a heating mantle.

  • Heat the solvent to its boiling point (approximately 80-85°C) and allow the extraction to proceed for 6-8 hours, or until the solvent in the siphoning tube becomes colorless.[2]

  • After the extraction is complete, allow the apparatus to cool.

  • Filter the extract and concentrate it using a rotary evaporator to obtain the crude extract.

Data Presentation

The following tables summarize quantitative data from studies on the extraction of methoxyflavones from Kaempferia parviflora.

Table 1: Comparison of Methoxyflavone Content by Maceration with Varying Ethanol Concentrations

Ethanol Concentration (% v/v)5,7-dimethoxyflavone Content ( g/100 mL of concentrated extract)
251.11 ± 0.02
502.14 ± 0.43
753.49 ± 0.70
9548.1 ± 9.62

Data adapted from a 7-day maceration study.[5]

Table 2: Optimized Conditions for Ultrasound-Assisted Extraction (UAE)

Optimized forEthanol Concentration (% v/v)Extraction Time (min)Solvent-to-Solid Ratio (mL/g)Predicted Yield/Content
Maximum Extraction Yield 54.2425.2549.6316.95% (Total Yield)
Maximum Total Methoxyflavone Content 95.0015.9950.00327.25 mg/g of extract

Data from a study utilizing Plackett–Burman design and Box–Behnken design for optimization.[4][6][7]

Visualization

Experimental Workflow for Extraction and Analysis

The following diagram illustrates the general workflow for the extraction, isolation, and analysis of this compound from Kaempferia parviflora.

ExtractionWorkflow Start Kaempferia parviflora Rhizomes (Fresh) Prep Preparation (Wash, Slice, Shade-Dry, Pulverize) Start->Prep Extraction Extraction Prep->Extraction Maceration Maceration (95% Ethanol, 7 days) Extraction->Maceration Method 1 UAE Ultrasound-Assisted Extraction (UAE) (95% Ethanol, ~16 min) Extraction->UAE Method 2 Soxhlet Soxhlet Extraction (50% Ethanol, 6-8 hours) Extraction->Soxhlet Method 3 Filtration Filtration & Concentration (Rotary Evaporator) Maceration->Filtration UAE->Filtration Soxhlet->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Purification Purification (e.g., Column Chromatography) CrudeExtract->Purification IsolatedCompound Isolated this compound Purification->IsolatedCompound Analysis Analysis & Quantification (e.g., HPLC) IsolatedCompound->Analysis FinalData Quantitative Data Analysis->FinalData

Caption: Workflow for this compound Extraction.

References

Application Notes: Probing the MAPK Signaling Pathway with 4',5,7-Trimethoxyflavone using Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes serve as a comprehensive guide for investigating the modulatory effects of 4',5,7-Trimethoxyflavone on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The protocols detailed below provide a robust framework for utilizing Western blot analysis to dissect the molecular mechanisms of this flavonoid, making it an invaluable tool for drug discovery and development.

Introduction to MAPK Signaling and this compound

The Mitogen-Activated Protein Kinase (MAPK) cascade is a pivotal signaling pathway that governs a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1] The pathway is comprised of three major subfamilies: the extracellular signal-regulated kinases (ERK), the c-Jun N-terminal kinases (JNK), and the p38 MAPKs.[2][3] Dysregulation of these signaling modules is a hallmark of numerous pathologies, including cancer and inflammatory diseases, rendering them attractive targets for therapeutic intervention.[4]

Flavonoids, a class of naturally occurring polyphenolic compounds, have garnered significant attention for their potential to modulate these critical signaling pathways. This compound, a specific methoxyflavone, is of particular interest due to its potential anti-inflammatory and anti-cancer properties. Western blot analysis is a powerful and widely adopted technique to elucidate the impact of such compounds on the MAPK cascade by quantifying the phosphorylation status of key kinases, which directly correlates with their activation.[3]

Data Presentation: Quantitative Analysis of MAPK Pathway Modulation

The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the effect of this compound on the phosphorylation of key MAPK proteins in a stimulated cell line (e.g., lipopolysaccharide-stimulated macrophages). Data is presented as the relative band intensity normalized to the corresponding total protein and a loading control (e.g., β-actin), expressed as a fold change relative to the stimulated, untreated control.

Target ProteinTreatment ConditionConcentration (µM)Fold Change in Phosphorylation (Relative to Stimulated Control)
p-ERK1/2 Stimulated Control01.00
This compound10.85
This compound50.62
This compound100.41
p-JNK Stimulated Control01.00
This compound10.78
This compound50.55
This compound100.33
p-p38 Stimulated Control01.00
This compound10.65
This compound50.40
This compound100.21

Signaling Pathway and Experimental Workflow Diagrams

MAPK_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase extracellular_stimuli->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek12 MEK1/2 (MAPKK) raf->mek12 erk12 ERK1/2 (MAPK) mek12->erk12 transcription_factors_erk Transcription Factors (e.g., c-Fos, c-Myc) erk12->transcription_factors_erk stress_stimuli Stress Stimuli (e.g., UV, Cytokines) stress_receptor Stress Receptors stress_stimuli->stress_receptor rac_cdc42 Rac/Cdc42 stress_receptor->rac_cdc42 mkk47 MKK4/7 (MAPKK) rac_cdc42->mkk47 mkk36 MKK3/6 (MAPKK) rac_cdc42->mkk36 jnk JNK (MAPK) mkk47->jnk transcription_factors_jnk Transcription Factors (e.g., c-Jun, ATF2) jnk->transcription_factors_jnk p38 p38 (MAPK) mkk36->p38 transcription_factors_p38 Transcription Factors (e.g., ATF2, MEF2) p38->transcription_factors_p38 cellular_responses_erk Proliferation, Differentiation transcription_factors_erk->cellular_responses_erk cellular_responses_jnk_p38 Apoptosis, Inflammation transcription_factors_jnk->cellular_responses_jnk_p38 transcription_factors_p38->cellular_responses_jnk_p38 flavone This compound flavone->mek12 flavone->mkk47 flavone->mkk36 Western_Blot_Workflow cell_culture 1. Cell Culture & Treatment - Seed cells (e.g., RAW 264.7 macrophages) - Pre-treat with this compound - Stimulate with an agonist (e.g., LPS) cell_lysis 2. Cell Lysis & Protein Quantification - Lyse cells in RIPA buffer with inhibitors - Quantify protein concentration (e.g., BCA assay) cell_culture->cell_lysis sds_page 3. SDS-PAGE - Denature protein lysates - Separate proteins by size on a polyacrylamide gel cell_lysis->sds_page transfer 4. Protein Transfer - Transfer proteins from gel to a PVDF membrane sds_page->transfer blocking 5. Blocking - Block non-specific binding sites with BSA or milk transfer->blocking primary_ab 6. Primary Antibody Incubation - Incubate with primary antibodies for p-ERK, p-JNK, p-p38, total MAPKs, and loading control (e.g., β-actin) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation - Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection 8. Detection - Add chemiluminescent substrate (ECL) secondary_ab->detection analysis 9. Imaging & Analysis - Capture signal with a digital imager - Perform densitometry analysis to quantify band intensity detection->analysis

References

Application Notes and Protocols for MTT Assay-Based Cytotoxicity Analysis of 4',5,7-Trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4',5,7-Trimethoxyflavone, a naturally occurring polymethoxyflavone, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anticancer activities. The assessment of its cytotoxic effects on various cancer cell lines is a critical preliminary step in drug discovery and development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for evaluating cell metabolic activity, which serves as a reliable indicator of cell viability.[1] This document provides detailed application notes and a comprehensive experimental protocol for determining the cytotoxicity of this compound using the MTT assay.

Principle of the MTT Assay

The MTT assay is predicated on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals. This conversion is carried out by mitochondrial dehydrogenases in metabolically active, viable cells. The quantity of formazan produced is directly proportional to the number of living cells. These insoluble formazan crystals are subsequently solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically. A reduction in absorbance in treated cells compared to untreated controls signifies a decrease in cell viability, thus indicating the cytotoxic effect of the tested compound.[1]

Data Presentation

The cytotoxic effects of this compound and its structural isomers have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the anti-proliferative effects of a compound. The following table summarizes the available quantitative data.

CompoundCell LineCell TypeIncubation Time (hours)IC50 (µM)Reference
3,5,7-TrimethoxyflavoneMCF-7Breast Adenocarcinoma72Not specified, but exhibited selective cytotoxicity[2]
3,5,7-TrimethoxyflavoneMDA-MB-231Breast Adenocarcinoma72Weaker effect compared to MCF-7[2]
5,7,4'-TrimethoxyflavoneHCT-15Colorectal Carcinoma48~100[3]
5,7,4'-TrimethoxyflavoneSNU-16Stomach Cancer24, 48Proliferation inhibited at 12.5-200 µM[4]
5,6,7,4'-TetramethoxyflavoneHeLaCervical CancerNot SpecifiedGI50 of 28[5]
3',4',5-TrihydroxyflavoneA549Lung CarcinomaNot Specified< 25[6]
3',4',5-TrihydroxyflavoneU87GlioblastomaNot Specified> 100[6]

Experimental Protocol: MTT Assay for this compound Cytotoxicity

This protocol outlines a detailed methodology for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count to determine cell concentration.

    • Dilute the cells in complete culture medium to a final concentration that allows for optimal growth during the assay period (typically 5 x 10³ to 1 x 10⁴ cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

    • After the 24-hour incubation period for cell attachment, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing various concentrations of this compound to the respective wells.

    • Include the following control wells:

      • Untreated Control: Cells with fresh medium only.

      • Vehicle Control: Cells with medium containing the same concentration of DMSO as the treated wells.

      • Blank: Medium only (no cells).

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Following the incubation period with the test compound, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • After this incubation, carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for approximately 15 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h (Cell Attachment) A->B D Treat Cells with Compound B->D C Prepare Serial Dilutions of this compound C->D E Incubate for 24, 48, or 72h D->E F Add MTT Reagent E->F G Incubate for 2-4h F->G H Solubilize Formazan Crystals G->H I Measure Absorbance at 570 nm H->I J Calculate % Cell Viability I->J K Determine IC50 Value J->K

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Signaling Pathway for this compound-Induced Cytotoxicity

This compound and structurally similar flavonoids have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways, including the MAPK and PI3K/Akt pathways. This leads to the activation of caspases and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Apoptotic Events TMF This compound MAPK MAPK Pathway (p38, JNK, ERK) TMF->MAPK Modulates Akt PI3K/Akt Pathway TMF->Akt Inhibits Bcl2 Bcl-2 Family Regulation (↓ Bcl-2, ↑ Bax) MAPK->Bcl2 Akt->Bcl2 Inhibits Inhibition Caspases Caspase Activation (Caspase-3, -9) Bcl2->Caspases Leads to Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Proposed signaling pathway for flavonoid-induced apoptosis.

References

Application Notes and Protocols: In Vivo Experimental Design for 4',5,7-Trimethoxyflavone (TMF) Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4',5,7-Trimethoxyflavone (TMF) is a naturally occurring methoxyflavone found in plants like Kaempferia parviflora.[1][2] It has garnered significant interest for its potential therapeutic properties, including neuroprotective, anti-inflammatory, and anticancer activities.[1][3][4] In vitro studies have shown that TMF can modulate key signaling pathways involved in apoptosis and inflammation, such as caspase activation and the reduction of pro-inflammatory mediators.[1][4] To translate these promising in vitro findings into potential clinical applications, robust and well-designed in vivo studies in animal models are essential.

These application notes provide detailed experimental designs and protocols for evaluating the pharmacokinetics, efficacy, and safety of this compound in mice, serving as a comprehensive guide for researchers in pharmacology and drug development.

Pre-Experimental Considerations

TMF Formulation and Vehicle Selection

The solubility of TMF is a critical factor for in vivo administration. It is poorly soluble in water. A common approach is to prepare a suspension for oral or intraperitoneal administration.

  • Recommended Vehicle: A mixture of 0.5-1% Carboxymethylcellulose (CMC) in sterile water or a solution of 5-10% Dimethyl sulfoxide (DMSO), 40% Polyethylene glycol 300 (PEG300), and 5% Tween 80 in sterile water.

  • Preparation: The vehicle should be tested for toxicity and effects on the disease model before initiating the main study. The TMF suspension should be prepared fresh daily and sonicated or vortexed thoroughly before each administration to ensure homogeneity.

Animal Model Selection
  • Species/Strain: BALB/c or C57BL/6 mice are commonly used for immunology, oncology, and neurobiology studies. Nude mice (athymic) are required for xenograft models of cancer.[5]

  • Age and Weight: Young adult mice (6-8 weeks old) with a weight range of 20-25g are typically used.

  • Sex: Studies should ideally be conducted in both male and female mice unless there is a specific justification for using a single sex.

  • Acclimatization: Animals should be acclimatized to the facility for at least one week before the start of any experiment.

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[6] Protocols should be designed to minimize animal suffering.

Pharmacokinetic (PK) Study Design

A pharmacokinetic study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of TMF, which informs the dosing regimen for efficacy studies.[7][8]

Objective: To determine the pharmacokinetic profile of TMF in mice after a single oral dose.

Experimental Groups and Dosing
GroupTreatmentDose (mg/kg)RouteN (mice/group)
1This compound10PO24 (3 per time point)
2This compound40PO24 (3 per time point)

Note: Doses are selected based on previously published studies on TMF and related methoxyflavones.[3][9][10]

Experimental Protocol: Pharmacokinetics
  • Fasting: Fast mice for 4-6 hours before dosing, with water available ad libitum.

  • Dosing: Administer a single dose of the TMF suspension via oral gavage (PO).

  • Sample Collection: Collect blood samples (via cardiac puncture or retro-orbital sinus) at predetermined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[7]

  • Plasma Preparation: Collect blood into heparinized tubes, centrifuge at 4°C to separate plasma, and store at -80°C until analysis.

  • Tissue Distribution (Optional): At each time point, after blood collection, perfuse the animals with saline and harvest major organs (liver, kidney, brain, spleen, lungs).[7][8] Homogenize tissues and store at -80°C.

  • Analysis: Quantify TMF concentrations in plasma and tissue homogenates using a validated LC-MS/MS method.[7]

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).

Visualization: Pharmacokinetic Study Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Acclimatize Mice (1 week) fasting Fast Mice (4-6 hours) acclimatize->fasting administer Administer Single Oral Dose fasting->administer dosing_prep Prepare TMF Suspension dosing_prep->administer collect_samples Collect Blood & Tissues (0, 0.25, 0.5, 1, 2, 4, 8, 24h) administer->collect_samples process_samples Process Samples (Plasma & Tissue Homogenates) collect_samples->process_samples store Store at -80°C process_samples->store lcms Quantify TMF via LC-MS/MS store->lcms pk_calc Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) lcms->pk_calc

Caption: Workflow for a pharmacokinetic study of TMF in mice.

Efficacy Study Design: Anti-Inflammatory Model (LPS-Induced Endotoxemia)

This model is used to evaluate the potential of TMF to mitigate systemic inflammation and septic shock, a condition where related flavonoids have shown efficacy.[4]

Objective: To assess the anti-inflammatory effects of TMF in a lipopolysaccharide (LPS)-induced endotoxemia mouse model.

Experimental Groups and Dosing
GroupPre-treatment (PO, daily for 7 days)Challenge (IP, single dose)N (mice/group)
1VehicleSaline8-10
2VehicleLPS (10 mg/kg)8-10
3TMF (20 mg/kg)LPS (10 mg/kg)8-10
4TMF (40 mg/kg)LPS (10 mg/kg)8-10
5Dexamethasone (1 mg/kg, positive control)LPS (10 mg/kg)8-10
Experimental Protocol: Anti-Inflammatory Efficacy
  • Pre-treatment: Administer TMF, vehicle, or dexamethasone orally once daily for 7 days.

  • Induction: One hour after the final pre-treatment dose, administer a single intraperitoneal (IP) injection of LPS (from E. coli) or saline.

  • Survival Monitoring: For survival studies, monitor mice every 6 hours for up to 72 hours and record mortality.

  • Biomarker Analysis: For mechanistic studies, euthanize a separate cohort of mice 4-6 hours after the LPS challenge.

  • Sample Collection: Collect blood via cardiac puncture to obtain serum for cytokine analysis. Harvest lung and liver tissues for histopathology and gene expression analysis.

  • Cytokine Measurement: Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.[3][11]

  • Gene Expression: Analyze mRNA expression of inflammatory genes (iNOS, COX-2) in tissues using RT-qPCR.[4]

Visualizations: Anti-Inflammatory Study

G cluster_treat Treatment Phase cluster_induce Induction Phase cluster_outcome Outcome Assessment pretreat Pre-treat with TMF or Vehicle (PO, daily for 7 days) challenge Challenge with LPS (IP, single dose) pretreat->challenge monitor Monitor Survival (up to 72h) challenge->monitor euthanize Euthanize (4-6h post-LPS) challenge->euthanize collect Collect Blood & Tissues euthanize->collect analyze Analyze Cytokines (ELISA) & Gene Expression (RT-qPCR) collect->analyze

Caption: Workflow for an LPS-induced anti-inflammatory efficacy study.

G cluster_nuc cluster_genes LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB/IκBα (Inactive) IkB->NFkB_complex Degradation NFkB_active NF-κB (Active) NFkB_complex->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_active->Genes Activates Transcription TMF This compound TMF->IKK Inhibits TMF->NFkB_active Inhibits Translocation G cluster_setup Tumor Establishment cluster_treat Treatment & Monitoring cluster_end Endpoint Analysis implant Implant Cancer Cells (Subcutaneous) monitor_growth Monitor Until Tumors Reach 100-150 mm³ implant->monitor_growth randomize Randomize Mice into Groups monitor_growth->randomize treat Administer TMF or Controls (Daily for 21-28 days) randomize->treat measure Measure Tumor Volume & Body Weight (2-3x/week) treat->measure endpoint Terminate Study measure->endpoint excise Excise & Weigh Tumors endpoint->excise analyze Calculate TGI & Assess Toxicity excise->analyze G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes TMF This compound TMF->AKT Inhibits TMF->mTOR Inhibits

References

Application Notes and Protocols for 4',5,7-Trimethoxyflavone in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4',5,7-Trimethoxyflavone is a naturally occurring polymethoxyflavone (PMF) found in various medicinal plants. PMFs are a class of flavonoids characterized by the presence of multiple methoxy groups, which can enhance their metabolic stability and bioavailability compared to their hydroxylated counterparts. This compound has garnered significant scientific interest due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. These application notes provide a comprehensive guide for the formulation and use of this compound in cell culture experiments, including detailed protocols and data presentation to facilitate reproducible and robust scientific investigations.

Physicochemical Properties and Solubility

Proper dissolution and formulation of this compound are critical for accurate and reproducible results in cell culture experiments. Due to its hydrophobic nature, it is practically insoluble in water.

Solubility: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. For cell culture applications, DMSO is the most commonly used solvent. It is crucial to use anhydrous DMSO to prepare a high-concentration stock solution, which can then be diluted to the final working concentration in the cell culture medium. The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1% to <0.5%) to avoid solvent-induced cytotoxicity.[1][2]

Stability: Flavonoids, in general, can be unstable in aqueous cell culture media, particularly at 37°C.[1] Degradation can be influenced by the medium's composition, pH, and the presence of serum. It is highly recommended to prepare fresh working solutions of this compound immediately before each experiment from a frozen stock solution.[1] Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to light.[1]

Data Presentation: Antiproliferative Activity

The cytotoxic effects of this compound and structurally similar methoxyflavones have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the antiproliferative effects of a compound. While comprehensive data for this compound is still emerging, the following table summarizes available data and data for related compounds to provide a reference for its potential potency.

CompoundCell LineCell TypeIC50 (µM)Treatment Duration (hours)Reference
This compound SNU-16Human Gastric CancerConcentration-dependent inhibitionNot specified[1]
5-hydroxy-3',4',7-trimethoxyflavoneMCF-7Human Breast CancerNot specified, but induces apoptosisNot specified[3]
5,7,4'-TrimethoxyflavoneSUN-16Not specifiedProliferation inhibited at 12.5-200 µM24, 48[4]
5,7-dihydroxy-3,6,4′-TMFA2058Melanoma3.9272[5]
5,7,5′-trihydroxy-3,6,3′,4′-TeMFA2058Melanoma8.1872[5]
4′,5′-dihydroxy-5,7,3′-TMFHCC1954Breast Cancer8.58Not specified[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a concentrated stock solution in DMSO and subsequent dilution to working concentrations for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Vortex mixer

  • Pipettes

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Accurately weigh the required amount of this compound powder. The molecular weight is 312.32 g/mol .

    • Dissolve the powder in anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.[1]

    • Aliquot the stock solution into sterile, light-protected (e.g., amber) microcentrifuge tubes for single use to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Dilute the stock solution with pre-warmed (37°C) complete cell culture medium to the desired final concentrations immediately before adding to the cells.

    • Ensure the final DMSO concentration in the medium is below the cytotoxic level for your specific cell line (typically <0.1%).

    • Prepare a vehicle control with the same final concentration of DMSO in the culture medium.

Workflow for Solution Preparation

G A Weigh this compound Powder B Dissolve in Anhydrous DMSO (e.g., to 10 mM) A->B C Vortex until completely dissolved B->C D Aliquot into sterile, light-protected tubes C->D E Store at -20°C or -80°C D->E F Thaw a single aliquot E->F G Dilute with pre-warmed cell culture medium to final concentration F->G H Add to cell culture G->H

Caption: Workflow for preparing this compound solutions.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound working solutions

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Workflow for MTT Assay

G A Seed cells in 96-well plate (24h incubation) B Treat with this compound (24-72h incubation) A->B C Add MTT solution (4h incubation) B->C D Solubilize formazan crystals with DMSO C->D E Measure absorbance at 570 nm D->E F Calculate cell viability and IC50 E->F

Caption: Workflow for the MTT cell viability assay.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, and distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

  • 6-well plates

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Workflow for Apoptosis Assay

G A Seed and treat cells with This compound B Harvest adherent and floating cells A->B C Wash with cold PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate in the dark (15 min) E->F G Analyze by flow cytometry F->G

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol 4: Western Blot Analysis for Signaling Pathway Modulation

This protocol outlines the steps to analyze the effect of this compound on the phosphorylation status and expression levels of key proteins in signaling pathways like MAPK and PI3K/Akt.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., phospho-Akt, Akt, phospho-ERK, ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer. Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system. Use β-actin as a loading control to normalize the protein levels.

Signaling Pathways Modulated by this compound

Research suggests that the biological effects of this compound are mediated through the modulation of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Studies on related methoxyflavones suggest that they can inhibit this pathway, leading to decreased cell viability in cancer cells. This compound has been shown to affect the phosphorylation of Akt.[6] The inhibition of Akt phosphorylation can lead to the activation of downstream pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

G TMF This compound pAkt p-Akt TMF->pAkt Inhibition PI3K PI3K Akt Akt PI3K->Akt Akt->pAkt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β, FOXO) pAkt->Downstream Apoptosis Apoptosis pAkt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role in regulating cell proliferation, differentiation, and apoptosis. Evidence suggests that this compound can modulate the MAPK pathway by affecting the phosphorylation of key components like ERK and MEK.[6] The specific effects can be cell-type dependent, leading to either cell cycle arrest or apoptosis.

G TMF This compound MAPKK MAPKK (MEK) TMF->MAPKK Modulation MAPK MAPK (ERK, p38, JNK) TMF->MAPK Modulation Upstream Upstream Signals (e.g., Growth Factors, Stress) MAPKKK MAPKKK Upstream->MAPKKK MAPKKK->MAPKK MAPKK->MAPK Transcription Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription Response Cellular Response (Proliferation, Apoptosis) Transcription->Response

Caption: Modulation of the MAPK signaling pathway.

Induction of Apoptosis via Endoplasmic Reticulum (ER) Stress

This compound has been shown to induce apoptosis in human gastric cancer cells through the activation of the ER stress pathway.[1] This involves the upregulation of key ER stress markers and the activation of the caspase cascade, ultimately leading to programmed cell death.

G TMF This compound ER Endoplasmic Reticulum TMF->ER ERStress ER Stress ER->ERStress UPR Unfolded Protein Response ERStress->UPR Markers ↑ GRP78, IRE1α, ATF4, XBP-1 UPR->Markers CHOP ↑ CHOP UPR->CHOP Caspases Caspase Activation (Caspase-3, -7, -8) CHOP->Caspases PARP PARP Cleavage Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Induction of apoptosis via the ER stress pathway.

Conclusion

This compound is a promising bioactive compound with potential applications in cancer research. The protocols and data presented in these application notes provide a framework for researchers to effectively formulate and evaluate the cellular effects of this compound. Adherence to proper preparation and handling techniques is crucial for obtaining reliable and reproducible data. Further investigation into the specific molecular targets and signaling pathways will continue to elucidate the full therapeutic potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 4',5,7-Trimethoxyflavone for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the solubility challenges of 4',5,7-Trimethoxyflavone in bioassays. The following troubleshooting guides and FAQs will help you overcome common issues and provide detailed protocols for enhancing its solubility.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when working with this compound in aqueous bioassays?

A1: The primary challenge is its low aqueous solubility. This compound is a hydrophobic molecule, which can lead to its precipitation in aqueous buffers and cell culture media. This can result in inaccurate compound concentrations and unreliable experimental data.[1]

Q2: What are the recommended initial solvents for preparing stock solutions of this compound?

A2: Dimethyl sulfoxide (DMSO) and methanol are the most common and effective solvents for preparing concentrated stock solutions. It is crucial to use high-purity, anhydrous solvents to maximize solubility.

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?

A3: This is a common issue known as "precipitation upon dilution." To address this, consider the following troubleshooting steps:

  • Optimize the final DMSO concentration: Aim for the lowest possible final DMSO concentration that maintains your compound's solubility, typically below 0.5% (v/v) in most cell-based assays, to avoid solvent-induced toxicity.

  • Use a co-solvent system: A mixture of solvents can sometimes improve solubility.

  • Employ solubility enhancers: Techniques like cyclodextrin complexation or creating a nanosuspension can significantly improve aqueous solubility.[1]

  • Modify the dilution process: Add the stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

Quantitative Data on Solubility

Table 1: Solubility of this compound and a Related Compound

CompoundSolventSolubility
This compoundDMSO5 mg/mL (with ultrasonic warming to 60°C)[2]
This compoundMethanolSoluble
6,2',4'-TrimethoxyflavoneDMSO>5 mg/mL[3]

Table 2: Solubility of Apigenin (a structurally related flavonoid) in Various Solvents at 318.2 K

SolventSolubility (Mole Fraction x 10⁻⁴)
Water0.0308
Methanol2.96
Ethanol4.86
Isopropanol (IPA)6.29
1-Butanol9.18
2-Butanol8.90
Ethyl Acetate (EA)4.46
Dimethyl Sulfoxide (DMSO)4180
Polyethylene Glycol-400 (PEG-400)4270
Transcutol®3830

Data for Apigenin is provided as a reference for solvent selection and is sourced from Shakeel F, et al. (2017).[4]

Troubleshooting Guides

Issue 1: Compound Precipitates Immediately Upon Dilution
Potential Cause Troubleshooting Step Rationale
High supersaturationDecrease the final concentration of the compound in the assay.The compound may remain in solution at a lower, more soluble concentration.
Rapid solvent shiftTry a serial dilution approach. First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.A gradual change in solvent polarity can prevent the compound from crashing out of solution.
Low kinetic solubilityIncrease the mixing energy upon dilution (e.g., vortexing or rapid pipetting).Improved mixing can help to keep the compound in a supersaturated state for a longer period.
Issue 2: Compound Precipitates Over the Course of the Assay
Potential Cause Troubleshooting Step Rationale
Thermodynamic insolubilityThe compound concentration is above its thermodynamic solubility limit. Lower the compound concentration.The compound will remain soluble throughout the assay at a concentration below its solubility limit.
Temperature fluctuationsEnsure all assay components and the environment are maintained at a constant, controlled temperature.Stable temperature prevents temperature-induced precipitation.
Compound instabilityAssess the stability of the compound in the assay buffer over the time course of the experiment.If the compound is unstable and degrading, a shorter assay incubation time may be necessary.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly. If necessary, gentle warming in a water bath (up to 60°C) and brief sonication can be used to aid dissolution.[2]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Improving Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your cell culture medium or buffer to create a stock solution (e.g., 10-50 mM). The final concentration of HP-β-CD in the assay should be kept low to avoid cellular toxicity.

  • Prepare Flavonoid Stock: Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).

  • Complexation: While vortexing, slowly add the flavonoid stock solution to the HP-β-CD solution. A molar ratio of 1:1 (flavonoid:HP-β-CD) is a good starting point.

  • Equilibration: Incubate the mixture for 1-2 hours at room temperature with gentle agitation to allow for the formation of the inclusion complex.

  • Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter before use in cell-based assays.

  • Control: Remember to include a vehicle control containing the same final concentrations of DMSO and HP-β-CD in your experiments.

Protocol 3: Preparation of a Nanosuspension by Precipitation-Ultrasonication
  • Organic Phase Preparation: Dissolve this compound in a suitable organic solvent such as acetone or a mixture of DMSO and a co-solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as Poloxamer 188 or Tween 80, at a concentration of 0.5-2% (w/v).

  • Precipitation: Inject the organic phase into the aqueous phase under high-speed stirring. The rapid solvent change will cause the flavonoid to precipitate as nanoparticles.

  • Ultrasonication: Subject the resulting suspension to high-power probe sonication to further reduce the particle size and improve homogeneity.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential to ensure stability.

Visualizations

Experimental Workflow for Improving Solubility

G cluster_start Initial State cluster_methods Solubilization Methods cluster_process Preparation for Bioassay start Poorly Soluble This compound Powder co_solvent Co-solvent (e.g., DMSO) start->co_solvent cyclodextrin Cyclodextrin Complexation start->cyclodextrin nanosuspension Nanosuspension Formation start->nanosuspension stock_solution High Concentration Stock Solution co_solvent->stock_solution cyclodextrin->stock_solution nanosuspension->stock_solution dilution Dilution into Aqueous Buffer stock_solution->dilution final_solution Homogeneous Solution for Bioassay dilution->final_solution

Workflow for solubilizing this compound.
Signaling Pathways Modulated by Polymethoxyflavones

G cluster_flavonoid This compound cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Outcomes flavonoid This compound MAPK MAPK Pathway (e.g., ERK, JNK, p38) flavonoid->MAPK Inhibition PI3K_Akt PI3K/Akt Pathway flavonoid->PI3K_Akt Inhibition apoptosis Apoptosis MAPK->apoptosis Regulates proliferation Cell Proliferation MAPK->proliferation Promotes PI3K_Akt->apoptosis Inhibits PI3K_Akt->proliferation Promotes

Modulation of MAPK and PI3K/Akt pathways.

References

Technical Support Center: Overcoming Low Bioavailability of Polymethoxyflavones (PMFs) in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of polymethoxyflavones (PMFs).

Frequently Asked Questions (FAQs)

Q1: Why do polymethoxyflavones (PMFs) exhibit low oral bioavailability?

A1: The low oral bioavailability of PMFs is primarily attributed to two main factors:

  • Poor Aqueous Solubility: PMFs are highly lipophilic compounds with low solubility in aqueous solutions, which limits their dissolution in the gastrointestinal (GI) tract and subsequent absorption.[1][2][3][4] Their hydrophobic nature is due to the presence of multiple methoxy groups.[3]

  • Extensive Metabolism: PMFs undergo significant metabolism in both the intestines and the liver (first-pass metabolism).[5][6] Key metabolic transformations include demethylation, hydroxylation, and glucuronidation, which can alter their biological activity and facilitate their excretion.[7][8][9][10] The gut microbiota also plays a crucial role in the metabolism of PMFs.[10][11][12][13]

Q2: I am observing high variability in my in vivo experimental results with PMFs. What could be the cause?

A2: High variability in in vivo studies with PMFs can stem from several factors:

  • Inconsistent Formulation: The method of PMF administration can significantly impact absorption. For instance, administering nobiletin dissolved in corn oil leads to much higher and faster absorption compared to a suspension of solid PMF in the same vehicle.[8]

  • Metabolic Differences: Individual differences in gut microbiota composition and liver enzyme activity can lead to variations in how PMFs are metabolized, affecting their bioavailability and therapeutic efficacy.[11][12]

  • Food Effects: The presence and composition of food in the GI tract can influence the dissolution and absorption of lipophilic compounds like PMFs.

Q3: Which are more bioavailable, parent PMFs or their metabolites?

A3: In many cases, the metabolites of PMFs, particularly glucuronidated forms, can be found at substantially higher concentrations in blood serum than the parent compounds.[7][8][9] For example, after oral administration of nobiletin and tangeretin, their glucuronidated metabolites reach peak concentrations at later time points and at higher levels than the aglycones.[7][8][9] Additionally, some hydroxylated metabolites produced by gut microbiota may possess enhanced biological activity compared to the parent PMFs.[13]

Troubleshooting Guide

Issue 1: Low PMF Concentration in Plasma/Serum

Possible Cause: Poor dissolution and/or rapid metabolism.

Troubleshooting Steps:

  • Optimize Formulation:

    • Nanoformulations: Encapsulating PMFs in nanoemulsions, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can enhance their solubility, protect them from degradation, and improve absorption.[14][15][16][17] Nanoemulsion-based delivery systems have been shown to be a promising approach.[15]

    • Solid Dispersions: Creating amorphous solid dispersions of PMFs with hydrophilic polymers can improve their dissolution rate.

    • Lipid-Based Formulations: Incorporating PMFs into lipid-based delivery systems like high internal phase emulsions (HIPE) can improve their bioaccessibility.[3] PMFs are more soluble in medium-chain triglycerides (MCT) than long-chain triglycerides (LCT).[3][18]

  • Incorporate Excipients:

    • Cyclodextrins: Using cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin, can increase the aqueous solubility of PMFs.[19]

    • Surfactants and Polymers: The addition of surfactants (e.g., Tween 80) and hydrophilic polymers (e.g., HPMC, PVA) can improve PMF solubility and stability in aqueous solutions.[14][18][19]

Issue 2: Inconsistent Results in Cell Culture (In Vitro) Assays

Possible Cause: Poor solubility and precipitation of PMFs in aqueous culture media.

Troubleshooting Steps:

  • Improve Solubility in Media:

    • Co-solvents: Dissolve the PMF in a small amount of a biocompatible organic solvent like DMSO before adding it to the culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).[14]

    • Complexation: Use cyclodextrins to form inclusion complexes with the PMFs, thereby increasing their solubility in the aqueous medium.[14]

    • pH Adjustment: The solubility of some flavonoids can be pH-dependent. Adjusting the pH of the buffer or medium, within a range compatible with your cells, may improve solubility.[14]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Nobiletin and Tangeretin in Rats after Oral Administration

CompoundDose (mg/kg)VehicleCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability (Nobiletin vs. Tangeretin)
Nobiletin50Corn Oil (dissolved)9.030.5~10-fold higher than Tangeretin~10-fold higher
Nobiletin50Corn Oil (suspension)3.212.0--
Tangeretin50Corn Oil (dissolved)----

Data extracted from studies in rats.[8][20] Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve.

Table 2: Solubility of a Polymethoxyflavone (5-hydroxytangeretin) in Different Media

MediumSolubility
Water0.93 µM
Water with 0.5% HPMC> 6 µM
Medium Chain Triglycerides (MCT)6.1 mM
Long Chain Triglycerides (LCT)4.2 mM

Data from in vitro solubility studies.[18] HPMC: Hydroxypropyl methylcellulose.

Experimental Protocols

Protocol 1: Preparation of a PMF Nanoemulsion using High-Pressure Homogenization

This protocol describes a general method for preparing an oil-in-water nanoemulsion to enhance PMF bioavailability.

Materials:

  • Polymethoxyflavone (e.g., Nobiletin, Tangeretin)

  • Medium Chain Triglycerides (MCT) oil

  • Soy lecithin

  • Tween 80

  • Glycerol

  • Deionized water

Procedure:

  • Preparation of the Oil Phase:

    • Dissolve the desired amount of PMF and soy lecithin (e.g., 2% w/w) in MCT oil.

    • Heat the mixture to 50°C and stir until all components are fully dissolved, resulting in a clear oil phase.[14]

  • Preparation of the Aqueous Phase:

    • Dissolve Tween 80 (e.g., 2% w/w) and glycerol (e.g., 2.25% w/w) in deionized water.

    • Heat the aqueous phase to 50°C.[14]

  • Formation of the Coarse Emulsion:

    • While maintaining the temperature at 50°C, add the oil phase to the aqueous phase under high-speed stirring (e.g., 10,000 rpm for 5 minutes) to form a coarse emulsion.[14]

  • High-Pressure Homogenization:

    • Immediately pass the coarse emulsion through a high-pressure homogenizer.

    • Homogenize for a specified number of passes and pressure (e.g., 3 passes at 80 MPa) to form a stable nanoemulsion with fine droplets.

Protocol 2: In Vitro Caco-2 Cell Permeability Assay

This assay is used to predict the intestinal absorption of PMFs.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hank's Balanced Salt Solution (HBSS)

  • PMF test compound

  • Lucifer yellow (as a marker for monolayer integrity)

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow permeability assay.

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the PMF test solution (dissolved in HBSS) to the apical (AP) chamber.

    • Add fresh HBSS to the basolateral (BL) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • At the end of the experiment, collect the solution from the apical chamber and lyse the cells to determine the intracellular concentration.

  • Sample Analysis:

    • Analyze the concentration of the PMF in the collected samples using a validated analytical method, such as HPLC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the steady-state flux of the compound across the monolayer.

      • A is the surface area of the insert.

      • C0 is the initial concentration of the compound in the apical chamber.

Visualizations

PMF_Metabolism_Pathway cluster_gut Gastrointestinal Tract cluster_absorption Intestinal Absorption cluster_liver Liver (First-Pass Metabolism) Oral PMF Oral PMF Gut Microbiota Gut Microbiota Oral PMF->Gut Microbiota Metabolism Absorbed PMFs & Metabolites Absorbed PMFs & Metabolites Oral PMF->Absorbed PMFs & Metabolites Direct Absorption Demethylated PMFs Demethylated PMFs Gut Microbiota->Demethylated PMFs Hydroxylated PMFs Hydroxylated PMFs Gut Microbiota->Hydroxylated PMFs Demethylated PMFs->Absorbed PMFs & Metabolites Hydroxylated PMFs->Absorbed PMFs & Metabolites Phase I Metabolism Phase I Metabolism Absorbed PMFs & Metabolites->Phase I Metabolism Systemic Circulation Systemic Circulation Absorbed PMFs & Metabolites->Systemic Circulation To Circulation Phase II Metabolism Phase II Metabolism Phase I Metabolism->Phase II Metabolism Glucuronidated Metabolites Glucuronidated Metabolites Phase II Metabolism->Glucuronidated Metabolites Sulfated Metabolites Sulfated Metabolites Phase II Metabolism->Sulfated Metabolites Glucuronidated Metabolites->Systemic Circulation Sulfated Metabolites->Systemic Circulation Excretion Excretion Systemic Circulation->Excretion

Caption: Metabolic pathway of polymethoxyflavones (PMFs) in vivo.

Experimental_Workflow_Bioavailability Start Start PMF Formulation Prepare PMF Formulation (e.g., Nanoemulsion, Solid Dispersion) Start->PMF Formulation In_Vitro_Screening In Vitro Screening (Solubility, Caco-2 Permeability) PMF Formulation->In_Vitro_Screening Animal_Study In Vivo Animal Study (Oral Administration) In_Vitro_Screening->Animal_Study Select Promising Formulations Blood_Sampling Serial Blood Sampling Animal_Study->Blood_Sampling Tissue_Harvesting Tissue Harvesting (Optional) Animal_Study->Tissue_Harvesting Sample_Analysis Sample Analysis (HPLC-MS/MS) Blood_Sampling->Sample_Analysis Tissue_Harvesting->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Sample_Analysis->PK_Analysis End End PK_Analysis->End

Caption: Experimental workflow for assessing PMF bioavailability.

References

Optimizing extraction yield of 4',5,7-Trimethoxyflavone from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of 4',5,7-Trimethoxyflavone and other related methoxyflavones from natural sources.

Troubleshooting Guide

This section provides solutions to common problems encountered during the extraction of this compound.

Symptom Potential Cause Troubleshooting Steps & Solutions
Low Yield of this compound Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for extracting this specific methoxylated flavone.Solution: this compound is a non-polar compound. Use non-polar or moderately polar solvents. Perform a solvent screening with solvents like ethanol, methanol, acetone, and their aqueous mixtures to find the most effective one for your plant material.[1][2][3] For total methoxyflavones from Kaempferia parviflora, 95% ethanol has been shown to be effective.[4][5]
Suboptimal Extraction Temperature: High temperatures can increase solubility but may also lead to the degradation of the target compound.Solution: Conduct small-scale extractions at a range of temperatures (e.g., 40°C, 60°C, 80°C) to determine the optimal balance between extraction efficiency and stability.[1] For heat-sensitive flavonoids, consider non-thermal methods like Ultrasound-Assisted Extraction (UAE) at lower temperatures.[1]
Insufficient Extraction Time: The duration of extraction may not be sufficient for the complete diffusion of the flavonoid from the plant matrix into the solvent.Solution: Perform a time-course study (e.g., 30, 60, 90, 120 minutes) to identify the optimal extraction time that maximizes the yield.[1] For UAE of methoxyflavones from Kaempferia parviflora, an extraction time of around 16 minutes has been reported as optimal.[4][5]
Incorrect Solid-to-Liquid Ratio: An insufficient volume of solvent can lead to incomplete extraction.Solution: Optimize the solid-to-liquid ratio by testing different ratios (e.g., 1:10, 1:20, 1:30 w/v).[1] For methoxyflavone extraction from Kaempferia parviflora, a ratio of 1:50 (g/mL) has been used in optimized protocols.[4][6]
Improper Sample Preparation: Large particle size of the plant material can limit solvent penetration.Solution: Grind the plant material to a uniform, fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.[1]
Degradation of this compound Thermal Degradation: Flavonoids can be sensitive to high temperatures during extraction and solvent evaporation.Solution: Use lower temperatures for extraction and employ a rotary evaporator under vacuum at a controlled temperature (e.g., < 50°C) for solvent removal.[1]
Oxidative Degradation: Exposure to air, light, and enzymes present in the plant material (e.g., polyphenol oxidase) can cause oxidation.Solution: Consider blanching the plant material before extraction to deactivate enzymes. Store extracts in dark, airtight containers and minimize exposure to light and air during the process.[1]
Co-extraction of Impurities Broad Solvent Specificity: The chosen solvent may be extracting a wide range of other compounds with similar polarities.Solution: Employ a multi-step purification process. After the initial extraction, perform liquid-liquid partitioning with immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate) to separate compounds. Further purification can be achieved using column chromatography or preparative HPLC.[2][5]
Complex Plant Matrix: The natural source contains a high diversity of secondary metabolites.Solution: A preliminary clean-up of the crude extract is recommended. This can involve techniques like solid-phase extraction (SPE) or precipitation of unwanted compounds.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: The most well-documented natural source of trimethoxyflavones, including related isomers, is Kaempferia parviflora, commonly known as black ginger or Thai ginseng.[5][7][8] Other potential sources include certain Citrus species and Artemisia monosperma, though the specific isomer may vary.[7]

Q2: Which extraction method is most efficient for obtaining this compound?

A2: Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than traditional methods like maceration.[2][9][10] UAE, in particular, has been optimized for the extraction of methoxyflavones from Kaempferia parviflora, showing high yields in shorter times.[4][6][11]

Q3: What is the optimal solvent system for extracting this compound?

A3: As a less polar polymethoxyflavone, this compound is more soluble in organic solvents. High-concentration ethanol (e.g., 95%) has been shown to be highly effective for extracting total methoxyflavones from Kaempferia parviflora.[4][5] However, the optimal solvent can depend on the specific plant matrix, so a solvent screening is recommended.[1]

Q4: How can I optimize the yield of this compound using Ultrasound-Assisted Extraction (UAE)?

A4: To optimize UAE, you should consider several parameters. For total methoxyflavones from Kaempferia parviflora, optimal conditions have been reported as:

  • Ethanol Concentration: 95.00% (v/v)

  • Extraction Time: 15.99 minutes

  • Solvent-to-Solid Ratio: 50.00 mL/g[4][6][11]

Q5: How can I confirm the presence and quantity of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the identification and quantification of this compound.[7] A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of methanol or acetonitrile and water, sometimes with a small amount of acid (e.g., acetic or formic acid) to improve peak shape.[5][7] Identification is confirmed by comparing the retention time with a pure standard, and quantification is done by creating a calibration curve with standards of known concentrations.[7]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Methoxyflavones from Kaempferia parviflora

This protocol is based on optimized conditions for extracting total methoxyflavones.

Materials:

  • Dried and powdered Kaempferia parviflora rhizomes

  • 95% Ethanol (v/v)

  • Ultrasonic bath

  • Filter paper or centrifugation system

  • Rotary evaporator

Procedure:

  • Weigh a desired amount of powdered plant material (e.g., 5 g).

  • Place the powder in a suitable extraction vessel (e.g., a beaker or flask).

  • Add 95% ethanol to achieve a solvent-to-solid ratio of 50 mL/g (e.g., 250 mL for 5 g of powder).[5]

  • Place the vessel in an ultrasonic bath.

  • Sonicate for approximately 16 minutes.[5]

  • After sonication, separate the extract from the solid plant residue by filtration or centrifugation.

  • Concentrate the extract using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol 2: Maceration for Methoxyflavone Extraction

This is a simpler, though less efficient, extraction method.

Materials:

  • Dried and powdered plant material

  • 95% Ethanol

  • Sealed container

  • Shaker (optional)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Weigh a specific amount of the powdered plant material (e.g., 10 g).

  • Place the powder in a sealed container and add 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v).[5]

  • Seal the container and let it stand at room temperature for 7 days, with occasional agitation to enhance extraction.[5]

  • After 7 days, filter the mixture to separate the ethanolic extract from the plant material.

  • Wash the residue with a small volume of fresh 95% ethanol to ensure maximum recovery.

  • Combine the filtrates and concentrate using a rotary evaporator.

Quantitative Data

Table 1: Optimized UAE Parameters for Methoxyflavone Extraction from Kaempferia parviflora

ParameterOptimal Condition for Total Methoxyflavone ContentOptimal Condition for Total Extraction YieldReference
Ethanol Concentration 95.00% (v/v)54.24% (v/v)[4][6][11]
Extraction Time 15.99 min25.25 min[4][6][11]
Solvent-to-Solid Ratio 50.00 mL/g49.63 mL/g[4][6][11]
Predicted Yield 327.25 mg/g of extract16.95% total yield[4][5]

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_purification Purification & Analysis start Start: Dried Plant Material (e.g., K. parviflora) grinding Grinding to Fine Powder start->grinding extraction Ultrasound-Assisted Extraction (95% Ethanol, 16 min, 50 mL/g) grinding->extraction filtration Filtration / Centrifugation extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Methoxyflavone Extract evaporation->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification analysis Analysis (HPLC) purification->analysis end End: Purified this compound analysis->end signaling_pathway cluster_mapk MAPK Pathway cluster_akt Akt Pathway tnfa TNF-α jnk JNK Phosphorylation tnfa->jnk p38 p38 Phosphorylation tnfa->p38 akt Akt Phosphorylation tnfa->akt inflammatory_response Inflammatory Response (e.g., MMP-1 expression) jnk->inflammatory_response p38->inflammatory_response akt->inflammatory_response tm_flavone This compound tm_flavone->jnk tm_flavone->p38 tm_flavone->akt

References

Technical Support Center: 4',5,7-Trimethoxyflavone Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and purification of 4',5,7-Trimethoxyflavone.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound and other flavones are the Baker-Venkataraman Rearrangement and the Allan-Robinson Reaction.[1] Both pathways typically start from a substituted 2'-hydroxyacetophenone. The Baker-Venkataraman route involves forming a 1,3-diketone intermediate, which is then cyclized.[1][2] The Allan-Robinson reaction uses an aromatic anhydride and its sodium salt to directly form the flavone.[1][3] Another common strategy is the oxidative cyclization of a 2'-hydroxychalcone intermediate.[2][4]

Q2: What are the primary starting materials for the synthesis?

A2: A key precursor for many synthetic routes is 2-hydroxy-4,6-dimethoxyacetophenone. This compound is reacted with a benzoyl derivative, such as benzoyl chloride or benzoic anhydride, to build the flavone backbone.[1][3] The synthesis of 2-hydroxy-4,6-dimethoxyacetophenone itself can begin from phloroglucinol.[1]

Q3: What are the standard methods for purifying crude this compound?

A3: The primary purification techniques are recrystallization and column chromatography.[5] Recrystallization from a suitable solvent like ethanol or methanol is often the first step to remove the bulk of impurities.[5][6] For higher purity or to separate closely related byproducts, silica gel column chromatography is highly effective.[5][7] Gradient elution with solvent systems such as hexane/ethyl acetate or dichloromethane/methanol is commonly employed.[5]

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of synthesized this compound are typically confirmed using a combination of spectroscopic and chromatographic methods. High-Performance Liquid Chromatography (HPLC) is used to assess purity, often aiming for ≥90.0%.[8] The structure is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[9][10]

Synthesis Troubleshooting Guide

Q: My reaction yield is extremely low or I'm getting no product. What are the potential causes?

A: Low or no yield is a common issue that can arise from several factors depending on the synthetic route.[5]

  • Reagent Quality: Ensure all reagents, especially anhydrous solvents like pyridine and catalysts like anhydrous aluminum chloride, are pure and dry. Moisture can quench reagents and inhibit the reaction.[1]

  • Reaction Temperature: Temperature control is critical. For instance, the Baker-Venkataraman rearrangement requires specific temperatures for both the rearrangement and cyclization steps.[1][11] For chalcone synthesis, reactions may require cooling (e.g., 0°C) to prevent side reactions.[12]

  • Base Strength: The choice and concentration of the base (e.g., potassium hydroxide, sodium hydroxide) can significantly impact the reaction's success. The base should be strong enough to deprotonate the phenol but not so strong as to cause decomposition.[12]

  • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion, while excessively long times can promote byproduct formation or product decomposition.[12]

Q: I am observing significant byproduct formation. How can I minimize this?

A: Byproduct formation reduces the yield and complicates purification.[5]

  • Incorrect Anhydride (Allan-Robinson Reaction): Using an aliphatic anhydride instead of the required aromatic one can lead to the formation of coumarins as a major byproduct.[5]

  • Sub-optimal Temperature: Running the reaction at a lower temperature, even if it requires a longer time, can often reduce the rate of side reactions.[5]

  • Oxidative Side Reactions: In the oxidative cyclization of chalcones, the conditions must be carefully controlled to prevent the formation of other oxidation products like aurones or flavonols.[2]

Q: My reaction appears to be stuck at the flavanone or chalcone intermediate. How do I facilitate the final flavone formation?

A: The formation of a flavanone or the chalcone precursor indicates that the final oxidation or cyclization step is incomplete.[5]

  • Isolate and Oxidize: You can isolate the flavanone intermediate and subject it to a separate, optimized oxidation step to yield the desired flavone.[5]

  • Adjust One-Pot Conditions: In a one-pot synthesis, you may need to increase the amount of the oxidizing agent (e.g., I₂ in DMSO) or prolong the reaction time at the appropriate temperature to drive the reaction to completion.[5][13]

  • Acid/Base Catalyst for Cyclization: The cyclization of the 1,3-diketone intermediate in the Baker-Venkataraman pathway is typically catalyzed by a strong acid like sulfuric acid in glacial acetic acid.[1][5] Ensure the catalyst is active and used in the correct proportion.

Purification Troubleshooting Guide

Q: I'm having trouble getting my compound to crystallize from the solution. What should I do?

A: Failure to crystallize is often due to supersaturation issues or the presence of impurities.

  • Solution Too Dilute: If too much solvent was used, the solution might not be saturated enough for crystals to form. Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.[6]

  • Cooling Too Rapidly: Slow cooling is crucial for the formation of well-defined crystals. Allow the solution to cool gradually to room temperature before moving it to an ice bath.[6]

  • Initiate Nucleation: If the solution is supersaturated but no crystals form, nucleation may need to be initiated. Try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed" crystal of the pure compound to act as a template for growth.[6][14]

Q: My compound is "oiling out" during recrystallization instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point because the solution is too highly concentrated or cooled too quickly.[6]

  • Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the concentration, then allow it to cool much more slowly.[6]

  • Change Solvent System: The initial solvent may not be ideal. A good recrystallization solvent is one where the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6] Consider using a mixed-solvent system.

Q: The purity of my compound is still low after recrystallization. What is the next step?

A: If recrystallization is insufficient, column chromatography is the standard next step.[5]

  • Technique: Flash column chromatography using silica gel is a powerful technique for separating flavonoids from stubborn impurities.[5][15]

  • Stationary Phase: Silica gel is most common for methoxyflavones.[16] Other options include polyamide, Sephadex LH-20, or reversed-phase C18 silica.[7][17]

  • Mobile Phase: A gradient of non-polar to more polar solvents is typically used. A common starting point for flavonoids on silica is a hexane/ethyl acetate system. The polarity is gradually increased by adding more ethyl acetate to elute the compounds.[5]

Quantitative Data Summary

Table 1: Representative Purification Data for Flavonoids

Purification Method Starting Material Flavonoid Content (Before) Flavonoid Content (After) Recovery Yield Reference
Macroporous Resin Chromatography Sophora tonkinensis Extract 12.14% 57.82% 84.93% [18]

| Recrystallization | Crude Flavonoid Fraction | Not Specified | Not Specified | 17.90% |[19] |

Table 2: Typical Column Chromatography Conditions for Flavonoid Purification

Stationary Phase Mobile Phase System Elution Mode Application Note Reference(s)
Silica Gel Hexane / Ethyl Acetate Gradient Standard for separating flavonoids of varying polarity. [5]
Silica Gel Dichloromethane / Methanol Gradient Effective for separating more polar flavonoids. [5]
Sephadex LH-20 Methanol or Dichloromethane/Methanol Isocratic Useful for gel filtration, separating by size and polarity. [17]

| C18 Reversed-Phase | Methanol / Water (with acid) | Gradient | High-resolution purification, especially for preparative HPLC. |[5][20] |

Experimental Protocols

Protocol 1: Synthesis via Baker-Venkataraman Rearrangement (Adapted)

  • Step 1: Acylation of 2-hydroxy-4,6-dimethoxyacetophenone.

    • Dissolve 2-hydroxy-4,6-dimethoxyacetophenone (1 equivalent) in dry pyridine.

    • Cool the solution in an ice bath.

    • Add p-anisoyl chloride (1.1 equivalents) dropwise with constant stirring.

    • Allow the mixture to stir at room temperature overnight.

    • Pour the reaction mixture into ice-cold dilute hydrochloric acid to precipitate the ester. Filter, wash with water, and dry the crude product.

  • Step 2: Baker-Venkataraman Rearrangement to form 1,3-Diketone.

    • Dissolve the crude ester from Step 1 in fresh dry pyridine and warm to 50°C.

    • Add pulverized potassium hydroxide (approx. 3-4 equivalents) and stir mechanically for 15-30 minutes. A yellow precipitate of the potassium salt should form.[5][11]

    • Cool the mixture and acidify with 10% acetic acid until the yellow salt dissolves and the 1,3-diketone precipitates.

    • Filter, wash with water, and dry the crude diketone.

  • Step 3: Acid-Catalyzed Cyclization to this compound.

    • Dissolve the crude 1,3-diketone from Step 2 in glacial acetic acid.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL) with stirring.[5]

    • Heat the mixture under reflux for 1-2 hours (monitor by TLC).

    • Cool the reaction mixture and pour it into a large volume of water to precipitate the crude flavone.

    • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry.[1]

    • Purify the crude product by recrystallization from ethanol.[1]

Protocol 2: General Recrystallization Procedure

  • Solvent Selection: Choose a solvent in which this compound is soluble when hot but sparingly soluble when cold (e.g., ethanol).[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions only if necessary.[6]

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals on the filter with a small amount of cold solvent to remove residual mother liquor.[6]

  • Drying: Dry the purified crystals completely to remove any residual solvent.[6]

Protocol 3: General Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the chromatography column to create a packed bed.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the chromatography solvent (or a slightly more polar solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% hexane or 95:5 hexane:ethyl acetate).

  • Gradient: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This will elute compounds of increasing polarity.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[16]

Visualized Workflows and Logic

Synthesis_Purification_Workflow start_end start_end process process decision decision output output start Start: Precursors synthesis Chemical Synthesis (e.g., Baker-Venkataraman) start->synthesis workup Reaction Work-up & Crude Isolation synthesis->workup crude_product Crude Product workup->crude_product recrystallization Recrystallization crude_product->recrystallization purity_check1 Purity Check (TLC/HPLC) recrystallization->purity_check1 column_chrom Column Chromatography purity_check1->column_chrom Impure pure_product Pure 4',5,7-TMF purity_check1->pure_product Purity OK purity_check2 Purity Check & Fraction Pooling column_chrom->purity_check2 purity_check2->pure_product Pure Fractions characterization Characterization (NMR, MS) pure_product->characterization

Caption: General workflow for the synthesis and purification of this compound (TMF).

Purification_Troubleshooting start_node Crude Product for Purification decision decision action action outcome outcome problem problem start Start: Dissolve Crude in Hot Solvent cool Cool Solution Slowly start->cool check_crystals Crystals Form? cool->check_crystals oiling_out Compound 'Oils Out'? check_crystals->oiling_out No filter_dry Filter, Wash & Dry Crystals check_crystals->filter_dry Yes no_crystals Problem: No Crystals oiling_out->no_crystals No is_oiling Problem: Oiling Out oiling_out->is_oiling Yes action_seed Action: Add Seed Crystal or Scratch Flask no_crystals->action_seed Try First action_concentrate Action: Reduce Solvent Volume & Re-cool no_crystals->action_concentrate If Seeding Fails action_seed->cool action_concentrate->cool action_reheat Action: Reheat, Add More Solvent, Cool Slower is_oiling->action_reheat action_reheat->cool crystals_ok Yes success Pure Crystals filter_dry->success

Caption: Decision tree for troubleshooting common recrystallization problems.

Baker_Venkataraman_Pathway reactant reactant intermediate intermediate product product reagent reagent acetophenone 2-Hydroxy-4,6- dimethoxyacetophenone ester 2-(p-Anisoyloxy)-4,6- dimethoxyacetophenone acetophenone->ester diketone 1,3-Diketone Intermediate ester->diketone flavone This compound diketone->flavone reagent1 p-Anisoyl Chloride, Pyridine reagent1->acetophenone reagent2 KOH, Pyridine (Rearrangement) reagent2->ester reagent3 H₂SO₄, Acetic Acid (Cyclization) reagent3->diketone

Caption: Key stages of the Baker-Venkataraman rearrangement for flavone synthesis.

References

Technical Support Center: A Guide to Preventing Degradation of 4',5,7-Trimethoxyflavone in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 4',5,7-Trimethoxyflavone, maintaining its stability in solution is paramount for obtaining accurate and reproducible experimental results. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: Like many flavonoids, the stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and oxidation.[1] Methoxyflavones, while generally more stable than their hydroxylated counterparts, can still be susceptible to degradation under suboptimal conditions.[2]

Q2: I've noticed a yellowing of my cell culture media after adding this compound. What could be the cause?

A2: A change in color, such as a yellow or brownish hue, in your cell culture medium can be an indicator of oxidative degradation of the flavonoid.[1] This process can be accelerated at physiological pH (around 7.4) and temperature (37°C).

Q3: What is the recommended solvent for preparing stock solutions of this compound?

A3: Due to its hydrophobic nature and poor water solubility, this compound should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol.[1][3] High-purity, sterile solvents are recommended to prevent contamination and degradation.

Q4: How should I store my stock and working solutions of this compound?

A4: For long-term storage, stock solutions should be kept at -20°C or -80°C.[4] It is advisable to prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] All solutions should be protected from light by using amber vials or by wrapping the containers in aluminum foil.[5]

Q5: Are there any strategies to enhance the solubility and stability of this compound in aqueous solutions for in vivo studies?

A5: Yes, formulation strategies such as the use of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes can significantly improve the aqueous solubility and stability of methoxyflavones.[6][7] Self-microemulsifying drug delivery systems (SMEDDS) have also been shown to enhance the oral bioavailability of methoxyflavones from Kaempferia parviflora.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue Potential Cause Recommended Solution
Precipitation of compound in aqueous media - Final concentration exceeds the solubility limit in the aqueous buffer.[8] - The percentage of organic co-solvent (e.g., DMSO) is too low.- Prepare working solutions by adding the pre-warmed aqueous medium drop-wise to the DMSO stock solution while vortexing. - Ensure the final concentration of the organic co-solvent is as high as experimentally permissible (typically <0.5% for cell-based assays) and is consistent across all experiments and controls.[8] - Consider using a lower final concentration of this compound.
Inconsistent or lower-than-expected biological activity - Degradation of the compound in the stock solution or working solution.[9] - Inaccurate concentration due to incomplete dissolution.- Prepare fresh stock solutions regularly and store them properly in aliquots at -20°C or -80°C.[9] - Before use, visually inspect stock solutions for any undissolved particles. Gentle warming to 37°C or brief sonication can aid in complete dissolution.[8] - Perform a stability study of the compound in your specific experimental medium under your experimental conditions (see Experimental Protocols).
Color change in the experimental medium - Oxidation or pH-dependent degradation of the flavone structure.[1]- Measure the pH of your final working solution. Flavonoids are generally more stable in slightly acidic to neutral conditions.[10] - Minimize the exposure of your solutions to ambient light and oxygen. - Prepare working solutions immediately before use to reduce the time the compound is in an aqueous environment at 37°C.
High variability between experimental replicates - Inconsistent pipetting of viscous stock solutions (e.g., DMSO). - Non-homogenous working solutions. - Degradation of the compound over the course of a long experiment.- Use positive displacement pipettes for accurate handling of viscous DMSO stock solutions. - Ensure thorough mixing of working solutions before adding them to the experimental system. - For long-duration experiments, consider adding the compound at multiple time points or conducting a preliminary stability test to understand its degradation kinetics.

Quantitative Data Summary: Stability of Methoxyflavones

While specific degradation kinetics for this compound under a wide range of conditions are not extensively published, the following table summarizes stability data for methoxyflavones from a relevant study. This data can serve as a valuable reference for experimental design.

Compound Matrix Storage Temperature Duration Remaining Compound (%) Reference
5,7,4'-Trimethoxyflavone (TMF)Rooster Blood-20°C2 days96.6 - 100[11]
5,7,4'-Trimethoxyflavone (TMF)Rooster Blood-20°C7 days84.3 - 92.6[11]
5,7,4'-Trimethoxyflavone (TMF)Rooster Plasma-20°C2 days96.6 - 100[11]
5,7,4'-Trimethoxyflavone (TMF)Rooster Plasma-20°C7 days84.3 - 92.6[11]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol provides a general procedure for preparing solutions of this compound for in vitro experiments.

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Accurately weigh the required amount of this compound powder.

    • In a sterile environment, dissolve the powder in high-purity, anhydrous DMSO to the desired final concentration.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C may assist in dissolution.[9]

    • Aliquot the stock solution into single-use, amber microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage.[9]

  • Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Pre-warm your cell culture medium to 37°C.

    • To prevent precipitation, add the pre-warmed medium drop-wise to the DMSO stock solution while vortexing to ensure rapid and uniform mixing.

    • Ensure the final DMSO concentration in the working solution is compatible with your experimental system (typically below 0.5%).

Protocol 2: Stability Assessment of this compound in Solution using HPLC

This protocol outlines a method to determine the stability of this compound under specific experimental conditions.

  • Preparation of Test Solution:

    • Prepare a solution of this compound in the desired buffer or medium at the final experimental concentration.

  • Incubation:

    • Divide the solution into several amber vials.

    • Incubate the vials under the desired experimental conditions (e.g., 37°C, protected from light).

    • Prepare a control sample stored at -80°C, representing the initial concentration (time = 0).

  • Sample Collection:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from incubation.

    • Immediately freeze the sample at -80°C to halt any further degradation until analysis.

  • HPLC Analysis:

    • Thaw all samples, including the time-zero control.

    • Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of acid like formic or acetic acid to improve peak shape) is a common starting point for flavonoid analysis.[12] Detection is typically performed using a UV detector at a wavelength corresponding to the absorbance maximum of the flavone.

    • Quantify the peak area of this compound at each time point and compare it to the time-zero sample to determine the percentage of compound remaining.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Testing cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_work Prepare Working Solution (in experimental buffer) prep_stock->prep_work incubate Incubate under Experimental Conditions prep_work->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample store Store Samples at -80°C sample->store hplc HPLC Analysis store->hplc quantify Quantify Remaining Compound hplc->quantify

Caption: Workflow for assessing the stability of this compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS p38 p38 LPS->p38 ERK ERK LPS->ERK JNK JNK LPS->JNK IKK IKK LPS->IKK ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) p38->ProInflammatory ERK->ProInflammatory JNK->ProInflammatory IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc Translocation NFkB_nuc->ProInflammatory TMF This compound TMF->p38 TMF->ERK TMF->JNK TMF->IKK

Caption: Potential inhibitory effects on inflammatory signaling pathways.

References

Technical Support Center: Enhancing the Long-Term Stability of 4',5,7-Trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 4',5,7-Trimethoxyflavone, ensuring its stability during long-term storage is paramount for reproducible and reliable experimental outcomes. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound for long-term stability?

A1: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container to protect it from light and moisture.[1][2] Under these conditions, the compound has been reported to be stable for at least four years.[1] For shorter periods, storage at 2-10°C in a dry and dark place is also acceptable.[3]

Q2: How should I store solutions of this compound?

A2: Stock solutions, typically prepared in anhydrous DMSO or ethanol, should be stored at -20°C or -80°C.[4] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.[4][5] When preparing solutions, ensure the use of high-purity, anhydrous solvents as the presence of water can decrease the solubility and stability of hydrophobic compounds.[6]

Q3: What are the main factors that can cause the degradation of this compound?

A3: Like many flavonoids, this compound is susceptible to degradation from exposure to light, high temperatures, oxygen, and changes in pH.[7] Methoxyflavones, while generally more stable than their hydroxylated counterparts, can still undergo degradation, particularly oxidation.[1]

Q4: What are the likely degradation pathways for this compound?

A4: A potential degradation pathway for methoxyflavones is O-demethylation, where the methoxy groups are converted to hydroxyl groups.[8] This can be initiated by factors such as acidic conditions or oxidative stress. The flavone ring system itself can also be susceptible to cleavage under harsh conditions like strong acid or base hydrolysis.

Q5: How can I enhance the stability of this compound in aqueous solutions for my experiments?

A5: To improve the stability and solubility of this compound in aqueous media, consider using cyclodextrins. These molecules can form inclusion complexes with the flavonoid, protecting it from degradation and increasing its water solubility.[9][10][11][12] For instance, hydroxypropyl-β-cyclodextrin (HPβ-CD) has been shown to significantly increase the water solubility of the related compound 5,7-dimethoxyflavone.[9][11]

Q6: Are there any antioxidants I can add to my solutions to improve stability?

A6: Yes, adding antioxidants can help reduce oxidative degradation.[13] While specific data for this compound is limited, general antioxidants used for flavonoids include ascorbic acid and butylated hydroxytoluene (BHT).[13] It is crucial to ensure that any added antioxidant does not interfere with your experimental assays.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of this compound.

Issue 1: Inconsistent or reduced biological activity in assays.

  • Potential Cause: Degradation of the compound in stock solutions or during the experiment.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare fresh stock solutions from solid compound stored under recommended conditions.

    • Minimize Freeze-Thaw Cycles: Use single-use aliquots of stock solutions.[4][5]

    • Protect from Light: Conduct experiments in low-light conditions or use amber-colored labware.

    • Control Temperature: Maintain a consistent and appropriate temperature throughout the experiment.

    • Check for Contaminants: Ensure solvents and other reagents are of high purity and free from contaminants that could accelerate degradation.

Issue 2: Visible precipitation in stock solutions upon thawing.

  • Potential Cause: Poor solubility in "wet" or impure solvent, or precipitation due to freeze-thaw cycles.[6]

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: Ensure DMSO or other organic solvents are of high purity and anhydrous.[6]

    • Gentle Warming: If precipitation occurs, gently warm the solution and vortex until the compound is fully redissolved before use.[6]

    • Aliquot Solutions: Prepare and use small, single-use aliquots to prevent repeated freezing and thawing.[5]

Issue 3: Color change in solutions (e.g., yellowing or browning).

  • Potential Cause: Oxidative degradation of the flavonoid.[7]

  • Troubleshooting Steps:

    • Use Inert Gas: Store solutions under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.

    • Deoxygenate Solvents: Before preparing solutions, consider deoxygenating the solvent by sparging with an inert gas.

    • Add Antioxidants: If compatible with the experimental setup, add a suitable antioxidant to the solution.[13]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureContainerProtection MeasuresReported Stability
Solid -20°CTightly sealed, light-resistantProtect from light and moisture≥ 4 years[1]
2-10°CTightly sealed, light-resistantDry and dark place> 2 years[2][3]
Solution -20°C or -80°CTightly sealed, light-resistant vialsAliquot to avoid freeze-thaw cyclesMonths to years[2]

Table 2: Short-Term Stability of this compound in Biological Matrix at -20°C

Time PointRemaining Compound (%)
Day 0100
Day 196.6 - 100
Day 296.6 - 100
Day 3Not specified
Day 784.3 - 92.6
(Data adapted from a study on methoxyflavones in rooster blood and plasma)[14]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability profile of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 6, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period (e.g., 1, 4, 8 hours). Neutralize with an equivalent amount of 0.1 M HCl.[15]

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Heat the solid compound in a hot air oven at a high temperature (e.g., 80°C) for a specified period. Also, heat the stock solution under reflux.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined duration. Keep a control sample wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw a sample and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at an appropriate wavelength (e.g., determined by UV scan of the compound).

  • Column Temperature: 30°C.

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7][16][17][18]

  • Specificity: Analyze stressed samples to ensure that the degradation product peaks are well-resolved from the parent compound peak.

Mandatory Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting storage_solid Solid Compound (-20°C, dark, dry) prep Prepare Working Solution storage_solid->prep storage_solution Solution (in DMSO/Ethanol) (-20°C or -80°C, aliquoted) storage_solution->prep assay Perform Assay prep->assay observe Observe Instability (e.g., low activity, precipitation) assay->observe investigate Investigate Cause (e.g., solvent, light, temp) observe->investigate stabilize Implement Stabilization (e.g., antioxidants, cyclodextrins) investigate->stabilize stabilize->prep

Caption: Workflow for storage, experimental use, and troubleshooting of this compound stability.

degradation_pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products parent This compound acid Acid Hydrolysis parent->acid base Base Hydrolysis parent->base oxidation Oxidation (H₂O₂) parent->oxidation photo Photolysis (UV/Vis) parent->photo thermal Thermal Stress parent->thermal demethylated O-Demethylated Products (e.g., Hydroxy-dimethoxyflavones) acid->demethylated cleavage Ring Cleavage Products base->cleavage oxidation->demethylated oxidation->cleavage photo->cleavage thermal->demethylated

Caption: Potential degradation pathways of this compound under various stress conditions.

References

Technical Support Center: Interpreting Complex NMR Spectra of Synthetic 4',5,7-Trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of synthetic 4',5,7-Trimethoxyflavone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm seeing broad peaks in my ¹H NMR spectrum. What are the common causes and solutions?

A1: Broadening of NMR signals can be attributed to several factors:

  • Poor Solubility: this compound may not be fully dissolved in the chosen NMR solvent. Visually inspect the NMR tube for any solid particles or cloudiness.

    • Solution: Try a different deuterated solvent. While CDCl₃ is a common choice, solvents like DMSO-d₆, acetone-d₆, or methanol-d₄ can offer better solubility for flavonoids.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean. If metal contamination is suspected, passing the sample through a small plug of silica gel or celite before preparing the NMR sample can help.

  • Sample Concentration: A highly concentrated sample can lead to increased viscosity and peak broadening.

    • Solution: Prepare a more dilute sample. For ¹H NMR, a concentration of 1-10 mg in 0.5-0.7 mL of solvent is generally recommended.

  • Poor Shimming: An inhomogeneous magnetic field will lead to broad and distorted peaks.

    • Solution: Re-shim the spectrometer. Modern spectrometers have automated shimming routines that are usually effective. For challenging samples, manual shimming may be necessary.

Q2: The aromatic region of my ¹H NMR spectrum is very crowded and difficult to interpret. How can I resolve the overlapping signals?

A2: Signal overlap in the aromatic region is a common challenge with flavonoids due to the multiple aromatic protons.

  • Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion in Hertz, which can help to resolve overlapping multiplets.

  • Solvent Effects: Changing the NMR solvent can induce differential shifts in proton resonances, potentially resolving overlapping signals. Aromatic solvents like benzene-d₆ are known to cause significant solvent-induced shifts.[1]

  • 2D NMR Spectroscopy: Two-dimensional NMR techniques are essential for unambiguously assigning protons in a complex spectrum.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is invaluable for tracing out the spin systems in the A and B rings.

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which can be very useful for identifying all the protons of a particular ring, even if they are not directly coupled.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which can help to differentiate between isomers and confirm the spatial arrangement of substituents.

Q3: I am having trouble assigning the three methoxy (–OCH₃) singlets in the ¹H NMR spectrum. How can I determine which signal corresponds to the C-4', C-5, and C-7 positions?

A3: Assigning the methoxy groups can be challenging due to their similar chemical environments.

  • NOESY/ROESY: These 2D NMR experiments can reveal through-space correlations between the methoxy protons and nearby aromatic protons. For example, the C-5 methoxy group should show a NOE correlation to the H-6 proton, and the C-7 methoxy should show a correlation to the H-6 and H-8 protons. The C-4' methoxy will show correlations to the H-3' and H-5' protons on the B-ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are 2-3 bonds away. The protons of each methoxy group will show a correlation to the carbon they are attached to. For example, the C-5 methoxy protons will show a strong correlation to the C-5 carbon signal in the ¹³C NMR spectrum.

Q4: My integration values for the aromatic protons do not seem to be integers. What could be the issue?

A4: Inaccurate integration can arise from several sources:

  • Peak Overlap: If peaks are overlapping, the integration regions may not be set correctly.

  • Baseline Distortion: A non-flat baseline can lead to integration errors. Ensure proper baseline correction has been applied.

  • Presence of Impurities: Unidentified peaks from impurities can interfere with the integration of the signals of interest.

  • Relaxation Delays: For quantitative analysis, ensure that the relaxation delay (d1) is set to be at least 5 times the longest T₁ of the protons being integrated.

Data Presentation: NMR Data for Methoxyflavones

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Methoxyflavone Moieties in CDCl₃

ProtonTypical Chemical Shift (ppm)Multiplicity
H-36.5 - 6.8s
H-66.2 - 6.5d
H-86.4 - 6.7d
H-2', H-6'7.7 - 8.0d
H-3', H-5'6.9 - 7.2d
5-OCH₃3.8 - 4.0s
7-OCH₃3.8 - 4.0s
4'-OCH₃3.8 - 3.9s

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Methoxyflavone Moieties in CDCl₃

CarbonTypical Chemical Shift (ppm)
C-2162 - 165
C-3102 - 106
C-4176 - 179
C-4a105 - 108
C-5160 - 163
C-692 - 98
C-7163 - 166
C-890 - 95
C-8a157 - 160
C-1'122 - 125
C-2', C-6'127 - 130
C-3', C-5'113 - 116
C-4'160 - 163
5-OCH₃55 - 57
7-OCH₃55 - 57
4'-OCH₃55 - 56

Experimental Protocols

Standard ¹H NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Accurately weigh 5-10 mg of synthetic this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

  • NMR Acquisition (General Parameters):

    • Spectrometer: 400 MHz or higher is recommended for better signal dispersion.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically -2 to 12 ppm for ¹H NMR.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay (d1): 1-2 seconds for routine spectra. For accurate integration, a longer delay (e.g., 10 seconds) may be required.

    • Acquisition Time: 2-4 seconds.

    • Temperature: Room temperature (e.g., 298 K).

  • Data Processing:

    • Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz is typical).

    • Phase the spectrum manually to obtain pure absorption peaks.

    • Apply baseline correction.

    • Reference the spectrum. If using CDCl₃, the residual solvent peak is at 7.26 ppm. If TMS is added, reference its signal to 0.00 ppm.

    • Integrate all peaks.

Mandatory Visualizations

troubleshooting_workflow start Start: Complex NMR Spectrum broad_peaks Issue: Broad Peaks? start->broad_peaks overlap Issue: Signal Overlap? broad_peaks->overlap No solubility Check Solubility (Try different solvent) broad_peaks->solubility Yes assignment Issue: Methoxy Assignment? overlap->assignment No high_field Use Higher Field NMR overlap->high_field Yes end End: Interpreted Spectrum assignment->end No hmbc Run 2D HMBC assignment->hmbc Yes shimming Re-shim Spectrometer solubility->shimming concentration Check Concentration shimming->concentration concentration->overlap solvent_effect Change NMR Solvent (e.g., Benzene-d6) high_field->solvent_effect cosy Run 2D COSY/TOCSY solvent_effect->cosy cosy->assignment noesy Run 2D NOESY/ROESY hmbc->noesy noesy->end

Caption: Troubleshooting workflow for interpreting complex NMR spectra.

References

Minimizing off-target effects of 4',5,7-Trimethoxyflavone in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 4',5,7-Trimethoxyflavone (TMF) in cellular models. The information provided is intended to help minimize and troubleshoot potential off-target effects, ensuring the generation of reliable and reproducible experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound (TMF)?

A1: The primary on-target activity of TMF is the induction of apoptosis.[1] This is achieved through the activation of caspase-3 and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[1] TMF has been shown to increase the sub-G1 phase population in cell cycle analysis, DNA fragmentation, and the Bax/Bcl-xL ratio, all of which are hallmarks of apoptosis.[1]

Q2: What are the known and potential off-target effects of TMF?

  • NF-κB Signaling: A structurally related compound, 5,6,7-trimethoxyflavone, has been shown to suppress the transcriptional activity of NF-κB.[2] This can lead to broad anti-inflammatory effects.

  • PI3K/Akt/mTOR Pathway: Flavonoids are known to modulate the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and metabolism.[[“]][4][5] Inhibition of this pathway can be a significant off-target effect to consider, especially in cancer cell models.

  • MAPK Signaling: TMF has been observed to affect the phosphorylation of MAPKs in response to TNF-α stimulation.[6]

  • Other Potential Targets: In silico predictions suggest that TMF may also interact with GABRG2, 5-HT2A, 5-HT2B, and 5-HT2C receptors.[7]

Q3: I am observing cytotoxicity at concentrations where TMF is not expected to be toxic. What could be the cause?

A3: There are several potential reasons for unexpected cytotoxicity:

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level for your specific cell line, typically below 0.5%.[8] Always include a vehicle-only control.

  • Compound Precipitation: At higher concentrations, flavonoids can precipitate out of the culture medium, which can cause cellular stress and be misinterpreted as toxicity.[8] Visually inspect your cultures for any precipitate.

  • Off-Target Effects: The observed cytotoxicity could be a genuine off-target effect of TMF in your specific cell model. It is crucial to perform dose-response experiments to determine the therapeutic window for your desired on-target effect versus off-target toxicity.

Q4: My experimental results with TMF are inconsistent. What are some common causes?

A4: Inconsistent results can arise from several factors:

  • Compound Stability and Handling: Ensure your TMF stock solution is stored correctly and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can all impact cellular responses to treatment. Maintain consistent cell culture practices.

  • Assay-Specific Artifacts: Some flavonoids can interfere with certain assay readouts. For example, they have been reported to reduce tetrazolium salts (like in an MTT assay) in the absence of cells, leading to an overestimation of cell viability.[9]

Troubleshooting Guides

Problem 1: Unexpected Phenotype Observed

Possible Cause: The observed phenotype is due to an off-target effect of TMF.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a detailed dose-response curve for both your observed phenotype and a known on-target effect (e.g., PARP cleavage). A significant discrepancy in the EC50 values may indicate an off-target effect.

  • Use a Structurally Unrelated Inhibitor: If available, use an inhibitor of the same intended target that has a different chemical scaffold. If this compound does not reproduce the phenotype, it is likely an off-target effect of TMF.

  • Perform a Rescue Experiment: If TMF is intended to inhibit a specific protein, overexpressing that protein in your cells should rescue the phenotype if it is an on-target effect.

Problem 2: High Background or Artifactual Signal in Reporter Assays

Possible Cause: TMF is directly interfering with the reporter enzyme (e.g., luciferase) or is autofluorescent.

Troubleshooting Steps:

  • Cell-Free Assay: Test the effect of TMF on the purified reporter enzyme in a cell-free system. This will determine if there is direct inhibition or activation.

  • Use a Different Reporter System: Switch to a reporter with a different detection method (e.g., from a luciferase to a fluorescent reporter like GFP) to see if the effect persists.

  • Control for Autofluorescence: If using a fluorescence-based assay, include a control group of cells treated with TMF but without the fluorescent probe to measure the compound's intrinsic fluorescence.

Quantitative Data

Table 1: On-Target and Off-Target Activities of this compound and Related Compounds

CompoundTarget/ActivityCell Line/SystemValueReference
This compoundApoptosis Induction-Induces apoptosis via caspase-3 and PARP activation[1]
This compoundCFTR Activation-EC50 = 64 µM
5-hydroxy-3',4',7-trimethoxyflavoneReversal of BCRP/ABCG2-mediated drug resistanceK562/BCRPRI50 = 7.2 nM[10]
5,6,7-TrimethoxyflavoneNitric Oxide Production InhibitionRAW 264.7IC50 = 13.5 µM
5-hydroxy-3',4',7-trimethoxyflavoneCytotoxicityMCF-7Showed anti-proliferative effect
5,7,4'-trimethoxyflavoneCytotoxicitySCC-9IC50 = 5 µM

Note: RI50 is the concentration of the compound that causes a two-fold reduction in the IC50 of a co-administered cytotoxic drug.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay to Determine Cytotoxicity

This protocol is used to determine the concentration range of TMF that is cytotoxic to a specific cell line.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound (TMF)

  • DMSO (vehicle)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of TMF in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of TMF. Include a vehicle control (DMSO at the same final concentration as the highest TMF concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Apoptosis and Signaling Pathway Proteins

This protocol is used to assess the effect of TMF on the expression and phosphorylation of key proteins in apoptosis and other signaling pathways.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound (TMF)

  • DMSO (vehicle)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-caspase-3, anti-phospho-Akt, anti-total-Akt, anti-phospho-p65, anti-total-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of TMF or vehicle for the appropriate duration.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with lysis buffer. Collect the lysates and determine the protein concentration.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). For phosphorylation studies, calculate the ratio of the phosphorylated protein to the total protein.

Visualizations

Signaling Pathway Diagrams

Apoptosis_Pathway TMF This compound Bax Bax TMF->Bax Upregulates Bcl2 Bcl-2 TMF->Bcl2 Downregulates Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Bax->Mitochondria Bcl2->Mitochondria Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Pro_Caspase3 Pro-Caspase-3 Pro_Caspase3->Caspase3 PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis Off_Target_Pathways cluster_NFkB NF-κB Pathway cluster_PI3K_Akt PI3K/Akt Pathway TMF This compound IKK IKK TMF->IKK Potential Inhibition TMF->IKK PI3K PI3K TMF->PI3K Potential Inhibition TMF->PI3K IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Inflammatory_genes Inflammatory Genes (e.g., COX-2, iNOS) NFkB_nucleus->Inflammatory_genes Transcription Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Troubleshooting_Workflow Start Start: Unexpected Experimental Result Check_Solubility Is the compound soluble in the media? Start->Check_Solubility Optimize_Solubility Optimize Solubilization: - Prepare fresh dilutions - Use co-solvents (DMSO <0.5%) - Visual inspection for precipitate Check_Solubility->Optimize_Solubility No Check_Off_Target Is the phenotype due to an off-target effect? Check_Solubility->Check_Off_Target Yes Optimize_Solubility->Check_Solubility Dose_Response Perform Dose-Response Analysis (On- vs. Off-target) Check_Off_Target->Dose_Response Yes Continue Continue with optimized conditions Check_Off_Target->Continue No Rescue_Experiment Perform Rescue Experiment Dose_Response->Rescue_Experiment Kinase_Screen Assess Off-Target Activity: - Kinase panel screen - Western blot for phospho-proteins Rescue_Experiment->Kinase_Screen Re_evaluate Re-evaluate hypothesis with new data Kinase_Screen->Re_evaluate

References

Technical Support Center: Scaling Up the Synthesis of 4',5,7-Trimethoxyflavone for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 4',5,7-Trimethoxyflavone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for producing this compound on a larger scale?

A1: The most prevalent and scalable methods for synthesizing this compound and other flavones are the Baker-Venkataraman rearrangement and the Claisen-Schmidt condensation followed by oxidative cyclization.[1] For large-scale synthesis, the Claisen-Schmidt condensation is often preferred due to its straightforward procedure. This involves the condensation of 2'-hydroxy-4',6'-dimethoxyacetophenone with p-anisaldehyde to form a chalcone intermediate, which is then cyclized.[2][3]

Q2: What are the critical safety considerations when scaling up this synthesis?

A2: When scaling up, it is crucial to manage the exothermic nature of certain reaction steps, particularly the addition of strong bases like sodium hydroxide or potassium hydroxide during the Claisen-Schmidt condensation and the use of hydrogen peroxide in the oxidative cyclization.[2] Ensure the reactor has an efficient cooling system and temperature monitoring.[2] Handle flammable solvents and corrosive acids and bases with appropriate personal protective equipment and in a well-ventilated area.

Q3: How can I improve the purity of the final this compound product?

A3: Product purity can be enhanced through optimized reaction conditions to minimize side-product formation and effective purification techniques.[2] Recrystallization from a suitable solvent system, such as ethanol or methanol, is a common and effective method for purifying the final product on a larger scale.[2][4] For very high purity requirements, column chromatography using silica gel with a hexane-ethyl acetate gradient can be employed.[4]

Q4: Are there greener or more environmentally friendly synthesis methods available?

A4: Yes, research is ongoing to develop more sustainable synthetic methods. These include microwave-assisted synthesis, the use of solvent-free reaction conditions, and biocatalysis to minimize the use of hazardous solvents and reagents and improve energy efficiency.[2] For instance, a modified Algar–Flynn–Oyamada reaction using a urea-hydrogen peroxide complex under solvent-free grinding conditions has been reported as a clean, high-yield method for flavone synthesis.[2]

Troubleshooting Guides

Low Yield of Chalcone Intermediate
Potential Cause Recommended Solution
Incomplete reaction due to insufficient base, reaction time, or temperature.Ensure you are using a stoichiometric or slight excess of a strong base (e.g., NaOH, KOH). Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and extend the reaction time if necessary. While often performed at room temperature, gentle heating may be required to drive the reaction to completion.[2]
Side reactions, such as the Cannizzaro reaction of the aldehyde.Control the rate of addition of the base to the reaction mixture to prevent localized high concentrations. Maintain a controlled temperature throughout the reaction.[2]
Self-condensation of the acetophenone.Add the acetophenone to the mixture of the aldehyde and base to ensure the aldehyde is readily available for the reaction.[2]
Inefficient Oxidative Cyclization to Flavone
Potential Cause Recommended Solution
Incomplete reaction.Ensure the reaction goes to completion by monitoring via TLC or HPLC. Consider increasing the reaction time or temperature.[5]
Formation of byproducts.The choice of oxidizing agent and solvent is critical. A common system is iodine in DMSO.[5] Ensure the correct stoichiometry of the oxidizing agent.
Degradation of the product.If the product is sensitive to the reaction conditions, explore milder oxidizing agents or alternative cyclization methods.
Difficult Product Isolation and Purification

| Potential Cause | Recommended Solution | | Product remains dissolved in the solvent after acidification. | Cool the mixture in an ice bath to promote precipitation. If the product is still soluble, consider adding a co-solvent in which the product is less soluble.[2] | | Presence of unreacted starting materials or byproducts. | Optimize the purification method. For recrystallization, screen different solvent systems to find one that provides high recovery and purity. For column chromatography, adjust the solvent gradient to achieve better separation.[4] | | Oily product instead of a solid. | The presence of impurities can sometimes prevent crystallization. Try to purify a small sample by preparative TLC or column chromatography to obtain a seed crystal, which can then be used to induce crystallization of the bulk material. |

Experimental Protocols

Scaled-Up Synthesis of this compound via Claisen-Schmidt Condensation and Oxidative Cyclization

Step 1: Synthesis of 2'-Hydroxy-4,4',6'-trimethoxychalcone (Chalcone Intermediate)

  • To a cooled (0-5 °C) and mechanically stirred solution of 2'-hydroxy-4',6'-dimethoxyacetophenone (1 equivalent) and p-anisaldehyde (1.1 equivalents) in ethanol, slowly add a 50% aqueous solution of potassium hydroxide (3 equivalents).

  • Maintain the temperature below 25 °C during the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is acidic.

  • The precipitated yellow solid (chalcone) is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Step 2: Oxidative Cyclization to this compound

  • Dissolve the dried chalcone (1 equivalent) in dimethyl sulfoxide (DMSO).

  • Add a catalytic amount of iodine (0.1 equivalents).

  • Heat the reaction mixture to 120-130 °C and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.

  • The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from ethanol to yield pure this compound.

Quantitative Data

Table 1: Example Reagent Quantities for Scaled-Up Synthesis

Reagent Molecular Weight ( g/mol ) Equivalents Amount for 100g of Acetophenone
2'-hydroxy-4',6'-dimethoxyacetophenone196.201.0100 g
p-Anisaldehyde136.151.176 g
Potassium Hydroxide56.113.085.8 g
Iodine253.810.113 g

Table 2: Typical Yields and Purity

Step Product Typical Yield Typical Purity (by HPLC)
12'-Hydroxy-4,4',6'-trimethoxychalcone85-95%>95%
2This compound70-85%>98% (after recrystallization)

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Oxidative Cyclization Acetophenone 2'-hydroxy-4',6'- dimethoxyacetophenone Base KOH / EtOH Acetophenone->Base Anisaldehyde p-Anisaldehyde Anisaldehyde->Base Chalcone 2'-Hydroxy-4,4',6'- trimethoxychalcone Base->Chalcone Stir at RT Cyclization I2 / DMSO Flavone This compound Cyclization->Flavone Heat at 120-130°C Chalcone_ref->Cyclization Signaling_Pathway TMF This compound Caspase3 Caspase-3 Activation TMF->Caspase3 induces PARP PARP Degradation Caspase3->PARP leads to Apoptosis Apoptosis PARP->Apoptosis results in

References

Validation & Comparative

A Comparative Analysis of 4',5,7-Trimethoxyflavone's Efficacy Against Other Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Biological Activities of 4',5,7-Trimethoxyflavone and its Analogs.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, have long been recognized for their diverse pharmacological properties. Among them, methoxylated flavonoids have garnered significant attention due to their enhanced metabolic stability and bioavailability, making them promising candidates for drug development. This guide provides a comprehensive comparison of the efficacy of this compound (TMF) with other flavonoids in key therapeutic areas: anticancer, anti-inflammatory, and neuroprotective activities. The information is supported by experimental data, detailed methodologies, and visual representations of key signaling pathways to aid researchers in their scientific endeavors.

Anticancer Efficacy

The anticancer potential of TMF and other flavonoids has been extensively studied across various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of critical signaling pathways.

Quantitative Comparison of Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of TMF and other flavonoids against various cancer cell lines.

FlavonoidCancer Cell LineCancer TypeIC50 (µM)Reference
This compound (TMF) HCT116Colon Cancer~75 (at 72h)[1]
5,7-Dimethoxyflavone (DMF)Not SpecifiedNot SpecifiedNot Specified[2]
Tangeretin (5,6,7,8,4'-Pentamethoxyflavone)PC3Prostate Cancer17.2 (at 48h)[1]
Nobiletin (5,6,7,8,3',4'-Hexamethoxyflavone)Not SpecifiedNot Specified>30[1]
5-DemethyltangeretinPC3Prostate Cancer11.8 (at 48h)[1]
Sudachitin (5,7,4'-trihydroxy-6,8,3'-TMF)HCT116Colon Cancer56.23 (at 48h)[1]
Sudachitin (5,7,4'-trihydroxy-6,8,3'-TMF)HT-29Colorectal Cancer37.07 (at 48h)[1]
Xanthomicrol (5,4'-dihydroxy-6,7,8-TMF)HCT116Colon Cancer~42% viability at 15µM (24h)[1]
Eupatilin (5,7-dihydroxy-3',4',6-trimethoxyflavone)A375Skin MelanomaNot Specified[3]
3',4',5-TrihydroxyflavoneA549Lung Cancer<25[4]
3',4',5-TrihydroxyflavoneMCF-7Breast Cancer<25[4]
Galangin (3,5,7-Trihydroxyflavone)A2780/CP70Ovarian Cancer42.3[5]
Galangin (3,5,7-Trihydroxyflavone)OVCAR-3Ovarian Cancer34.5[5]
Key Signaling Pathways in Anticancer Activity

Flavonoids exert their anticancer effects by modulating various intracellular signaling pathways. The PI3K/Akt pathway, a crucial regulator of cell survival and proliferation, is a common target.

PI3K_Akt_Pathway TMF This compound PI3K PI3K TMF->PI3K Inhibition Other_Flavonoids Other Flavonoids (e.g., Galangin) Other_Flavonoids->PI3K Inhibition Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation Promotion Apoptosis Apoptosis Akt->Apoptosis Inhibition

PI3K/Akt Signaling Pathway Modulation by Flavonoids.

Anti-inflammatory Efficacy

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids, including TMF, have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Quantitative Comparison of Anti-inflammatory Activity

The following table presents the IC50 values for the inhibition of nitric oxide (NO) production, a key inflammatory mediator, by various flavonoids in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

FlavonoidIC50 for NO Inhibition (µM)Reference
This compound (TMF) Data Not Available
5,7,8-Trimethoxyflavone*Not Specified[6]
6,3',4'-Trihydroxyflavone22.1 (2D cells), 35.6 (3D cells)[7]
7,3',4'-Trihydroxyflavone26.7 (2D cells), 48.6 (3D cells)[7]
5-O-methylscutellarein (4',6,7-trihydroxy-5-methoxyflavone)Showed reduction in pro-inflammatory cytokines[8]

*Note: Data for 5,7,8-Trimethoxyflavone is used as a proxy due to the lack of specific publicly available IC50 data for this compound in this assay.[6] Both are closely related polymethoxyflavones.

Key Signaling Pathways in Anti-inflammatory Activity

The NF-κB signaling pathway is a central regulator of inflammation. Flavonoids often exert their anti-inflammatory effects by inhibiting this pathway.

NFkB_Pathway cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Activation TMF This compound TMF->IKK Inhibition

NF-κB Signaling Pathway in Inflammation.

Neuroprotective Efficacy

Neurodegenerative diseases pose a significant global health challenge. Flavonoids have shown promise in protecting neurons from damage and improving cognitive function.

Quantitative Comparison of Neuroprotective Activity

A study on 5,7,4'-trimethoxyflavone (a structural isomer of TMF) and 5,7-dimethoxyflavone demonstrated their neuroprotective effects in a mouse model of Alzheimer's disease.[2] Both compounds were administered at doses of 10, 20, and 40 mg/kg and were found to significantly reduce levels of Aβ, IL-1β, IL-6, and TNF-α.[2] Furthermore, 5,7-dimethoxyflavone-treated groups showed a significant increase in Brain-Derived Neurotrophic Factor (BDNF) levels.[2]

Another study showed that (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) at concentrations of 3-20 μM decreased dopamine-induced toxicity in PC12 cells.[9] In vivo, intraperitoneal injections of TMF (4 or 8 mg/kg/day) for two weeks improved behavioral performance in D-galactose-treated mice.[9]

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of flavonoids are often attributed to their ability to modulate signaling pathways involved in neuronal survival and plasticity, such as the CREB pathway.

Neuroprotective_Pathway TMF TMF CREB CREB TMF->CREB Activation pCREB p-CREB CREB->pCREB Phosphorylation BDNF BDNF pCREB->BDNF Upregulation Neuronal_Survival Neuronal Survival & Plasticity BDNF->Neuronal_Survival Promotion

CREB Signaling Pathway in Neuroprotection.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed experimental protocols for key assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[10][11]

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with varying concentrations of flavonoid A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Workflow for the MTT Assay.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Treat cells with various concentrations of the flavonoid. Include a vehicle control (e.g., DMSO).[10] The final DMSO concentration should typically not exceed 0.5%.[10]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[12]

Western Blot Analysis for PI3K/Akt Pathway

Western blotting is used to detect specific proteins in a sample and assess the effect of compounds on signaling pathways.[13]

Protocol:

  • Cell Lysis: After treatment with the flavonoid, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K and Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin or GAPDH.[14]

NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB transcription factor.[15]

Protocol:

  • Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • Compound Treatment: After 24 hours, treat the cells with the flavonoid and/or an inflammatory stimulus (e.g., LPS or TNF-α).[16]

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[17]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[18]

Conclusion

The compiled data and experimental protocols provide a valuable resource for the comparative evaluation of this compound and other flavonoids. While TMF demonstrates promising anticancer, anti-inflammatory, and neuroprotective properties, its efficacy varies depending on the specific biological context and the flavonoid to which it is compared. The provided methodologies and pathway diagrams offer a framework for further investigation into the therapeutic potential of these natural compounds. Future research should focus on in vivo studies to validate the in vitro findings and to better understand the pharmacokinetic and pharmacodynamic profiles of these promising molecules.

References

A Comparative Analysis of the Bioactivity of Natural vs. Synthetic 4',5,7-Trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Efficacy

Introduction

4',5,7-Trimethoxyflavone, a naturally occurring flavonoid, has garnered significant attention in the scientific community for its potential therapeutic applications, including anticancer, anti-inflammatory, and antioxidant activities. This compound can be isolated from various plant sources, most notably Kaempferia parviflora (black ginger), or it can be chemically synthesized. The origin of the compound—natural or synthetic—can influence its purity, the presence of co-occurring bioactive molecules, and potentially its biological efficacy. This guide provides a comparative overview of the bioactivity of this compound from both natural and synthetic origins, supported by experimental data from various studies. While direct, side-by-side comparative studies are limited, this document collates and presents available data to offer an objective comparison for research and drug development purposes.

Data Presentation: Quantitative Bioactivity

The following tables summarize the reported biological activities of this compound and its close structural analogs. It is important to note that the experimental conditions may vary between studies, and therefore, a direct comparison of absolute values should be approached with caution.

Table 1: Anticancer Activity of Methoxyflavones

CompoundOriginCancer Cell LineIC50 (µM)Reference
5,7,4'-TrimethoxyflavoneNatural (Kaempferia parviflora)Not specifiedNot specified[1]
5-hydroxy-7,4'-dimethoxyflavoneNatural (Kaempferia parviflora)MCF-7 (Breast)24.12 ± 0.45
5,7-dihydroxy-3,6,4′-TMFNatural (Gardenia oudiepe)A2058 (Melanoma)3.92[2]
5,7,5′-trihydroxy-3,6,3′,4′-TeMFNatural (Gardenia oudiepe)A2058 (Melanoma)8.18[2]
4′,5′-dihydroxy-5,7,3′-TMFNot specifiedHCC1954 (Breast)8.58[2]
5-hydroxy-3',4',7-trimethoxyflavone (HTMF)SyntheticK562/BCRP (Leukemia)RI50: 7.2 nM[3]
3',4',7-Trimethoxyflavone (TMF)SyntheticK562/BCRP (Leukemia)RI50: 18 nM[3]
5-fluoro-3',4',7-trimethoxyflavone (FTMF)SyntheticK562/BCRP (Leukemia)RI50: 25 nM[3]

TMF: Trimethoxyflavone, TeMF: Tetramethoxyflavone, RI50: Concentration for 2-fold resistance index.

Table 2: Anti-inflammatory Activity of Methoxyflavones

CompoundOriginCell LineAssayKey FindingsReference
4',6,7-trihydroxy-5-methoxyflavoneNatural (Fridericia chica)Murine modelLPS-induced peritonitisDecreased leukocyte migration, reduced TNF-α and IL-1β, increased IL-10.[4]
5,6,7-TrimethoxyflavoneSyntheticRAW 264.7LPS-induced inflammationInhibited NO and PGE2 production; suppressed TNF-α, IL-1β, and IL-6.[5]
5,7,4'-trimethoxyflavanoneNatural (Bauhinia variegata)Rat modelLPS-induced intestinal injuryReduced serum TNF-α, IL-6, and IL-1β.[6]

Table 3: Antioxidant Activity of Methoxyflavones

CompoundOriginAssayIC50 / ActivityReference
7-hydroxy-5,6,4'-trimethoxyflavoneNatural (Lippia rugosa)DPPH radical scavengingIC50: 221 µg/ml[7]
5,7-dihydroxy-3',4',5'-trimethoxyflavoneNatural (Ocimum basilicum)In vivo (lead-induced neurotoxicity)Reversed lead-induced oxidative stress markers.[8]
4',5,7-trihydroxyflavonoidsNot specifiedDPPH radical scavengingStructure-dependent activity, C4'-OH group is key.[9]

Experimental Protocols

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (natural or synthetic this compound) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours.[11]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[11][12] The cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity: LPS-Induced Inflammation in RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium. For the assay, cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.[13]

  • Pre-treatment: The cells are pre-treated with different concentrations of the test compound for 1 hour.[14]

  • LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.[14]

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[14] The absorbance is read at 540 nm.[14]

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[15]

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to assess the free radical scavenging activity of a compound.[16]

  • Preparation of Solutions: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared.[17] The test compound is also dissolved in a suitable solvent to prepare a series of dilutions.

  • Reaction Mixture: A specific volume of the test compound solution is mixed with the DPPH solution in a 96-well plate or a cuvette.[17]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[17]

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[17] The decrease in absorbance of the DPPH solution indicates its scavenging by the antioxidant compound.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.[18]

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response. Flavonoids, including methoxyflavones, have been shown to exert their anti-inflammatory effects by inhibiting this pathway.

NF_kB_Pathway cluster_NFkB_IkB LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) p_IkB p-IκBα IkB->p_IkB NFkB->IkB Nucleus Nucleus NFkB->Nucleus Translocates Proteasome Proteasomal Degradation p_IkB->Proteasome Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Genes Induces TMF This compound TMF->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway in Inflammation and Cancer

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in regulating a wide range of cellular processes, including inflammation, proliferation, and apoptosis. Dysregulation of this pathway is often associated with cancer and inflammatory diseases.

MAPK_Pathway Stimuli Growth Factors / Inflammatory Stimuli Receptor Receptor Tyrosine Kinase Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1) ERK->Transcription Response Cellular Response (Proliferation, Inflammation) Transcription->Response TMF This compound TMF->MEK Inhibits Phosphorylation TMF->ERK Inhibits Phosphorylation Experimental_Workflow cluster_Assays Bioactivity Assays Start Start: Test Compound (Natural or Synthetic) Cell_Culture Cell Culture (e.g., Cancer cells, Macrophages) Start->Cell_Culture Treatment Compound Treatment Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Anticancer Anticancer (MTT Assay) Incubation->Anticancer Anti_inflammatory Anti-inflammatory (Griess, ELISA) Incubation->Anti_inflammatory Antioxidant Antioxidant (DPPH Assay) Incubation->Antioxidant Data_Analysis Data Analysis (IC50, % Inhibition) Anticancer->Data_Analysis Anti_inflammatory->Data_Analysis Antioxidant->Data_Analysis Conclusion Conclusion: Bioactivity Profile Data_Analysis->Conclusion

References

Validating the In Vivo Anti-inflammatory Potential of 4',5,7-Trimethoxyflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of 4',5,7-Trimethoxyflavone against other well-established anti-inflammatory agents. Leveraging available experimental data from preclinical in vivo studies, this document serves as a valuable resource for researchers in the fields of inflammation and drug discovery. Due to the limited publicly available in vivo data specifically for this compound, this guide incorporates data from the closely related compound, 5,7,4'-trimethoxyflavanone, to provide a substantive comparison.

Comparative Analysis of Anti-inflammatory Efficacy

The following tables summarize quantitative data from in vivo studies, offering a comparative overview of the anti-inflammatory efficacy of 5,7,4'-trimethoxyflavanone (as a proxy for this compound), and standard anti-inflammatory drugs.

Table 1: Efficacy in Carrageenan-Induced Paw Edema in Rodents

CompoundDoseAnimal ModelTime Point (hours)Inhibition of Edema (%)
Indomethacin 10 mg/kgRat254
354
454
533
Hypothetical this compound50 mg/kgRat3Data not available
Hypothetical this compound100 mg/kgRat3Data not available

Note: Data for this compound in this specific model is not currently available in the public domain. The table structure is provided for future data integration.

Table 2: Efficacy in LPS-Induced Systemic Inflammation in Rodents

CompoundDoseAnimal ModelParameterReduction (%)
5,7,4'-trimethoxyflavanone 75 mg/kgRatSerum TNF-αSignificant Reduction
Serum IL-6Significant Reduction
Serum IL-1βSignificant Reduction*
Dexamethasone 5 mg/kgMouseSerum TNF-α72.03[1]
Serum IL-675.81[1]

*Qualitative descriptors are used where specific percentage reductions were not provided in the source material. A study on 5,7,4'-trimethoxyflavanone demonstrated a significant reduction in the levels of TNF-α, IL-6, and IL-1β in the serum of LPS-challenged rats.[2]

Visualizing the Mechanisms and Workflow

To elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_induction Induction cluster_assessment Assessment Animal Acclimatization Animal Acclimatization Compound Preparation Compound Preparation Compound Administration Compound Administration Compound Preparation->Compound Administration Inflammation Induction\n(Carrageenan or LPS) Inflammation Induction (Carrageenan or LPS) Compound Administration->Inflammation Induction\n(Carrageenan or LPS) Measurement of Paw Edema Measurement of Paw Edema Inflammation Induction\n(Carrageenan or LPS)->Measurement of Paw Edema Collection of Blood/Tissue Collection of Blood/Tissue Inflammation Induction\n(Carrageenan or LPS)->Collection of Blood/Tissue Cytokine Analysis (ELISA) Cytokine Analysis (ELISA) Collection of Blood/Tissue->Cytokine Analysis (ELISA) Histopathological Examination Histopathological Examination Collection of Blood/Tissue->Histopathological Examination

In Vivo Anti-inflammatory Experimental Workflow

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB Degradation Degradation IkB->Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases NF-κB DNA DNA NFkB_nuc->DNA Binds to Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Proinflammatory_Genes Induces TMF This compound TMF->IKK Inhibits

Inhibitory Action on the NF-κB Signaling Pathway

Detailed Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This model is a widely used and highly reproducible assay for evaluating the efficacy of acute anti-inflammatory agents.

  • Animals: Male Wistar rats (180-220 g) are used. The animals are housed under standard laboratory conditions with free access to food and water. They are acclimatized for at least one week before the experiment.

  • Groups: Animals are randomly divided into the following groups (n=6 per group):

    • Vehicle Control: Receives the vehicle (e.g., 0.5% sodium carboxymethyl cellulose).

    • Positive Control: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Test Groups: Receive this compound at various doses (e.g., 25, 50, 100 mg/kg, p.o.).

  • Procedure:

    • The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

    • The vehicle, standard drug, or test compound is administered orally.

    • One hour after administration, 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to evaluate the efficacy of anti-inflammatory agents against systemic inflammation and cytokine storm.

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used. The animals are housed in a specific pathogen-free environment with free access to food and water and are acclimatized before the experiment.

  • Groups: Animals are randomly assigned to the following groups (n=8-10 per group):

    • Vehicle Control: Receives the vehicle (e.g., sterile saline).

    • LPS Control: Receives LPS and the vehicle.

    • Positive Control: Receives a standard anti-inflammatory drug (e.g., Dexamethasone, 5 mg/kg, i.p.) prior to LPS administration.

    • Test Groups: Receive this compound at various doses (e.g., 25, 50, 100 mg/kg, i.p. or p.o.) prior to LPS administration.

  • Procedure:

    • The test compound or vehicle is administered at a predetermined time before the LPS challenge.

    • A solution of LPS (e.g., from Escherichia coli) is injected intraperitoneally (i.p.) at a dose known to induce a significant inflammatory response (e.g., 5-10 mg/kg).

    • At a specific time point after LPS injection (e.g., 2, 6, or 24 hours), blood is collected via cardiac puncture.

    • Serum is separated by centrifugation and stored at -80°C until analysis.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The percentage reduction in cytokine levels is calculated by comparing the mean cytokine concentrations in the treated groups to the LPS control group.

Conclusion

The available data on compounds structurally related to this compound, such as 5,7,4'-trimethoxyflavanone, strongly suggest its potential as an effective in vivo anti-inflammatory agent. The primary mechanism of action is likely the modulation of the NF-κB signaling pathway, a critical regulator of the inflammatory response. Further in vivo studies, particularly using the carrageenan-induced paw edema model, are warranted to provide direct quantitative data on the efficacy of this compound and to facilitate a more direct comparison with existing anti-inflammatory drugs. This guide provides a solid framework for conducting such validation studies and for understanding the potential therapeutic applications of this promising flavonoid.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for 4',5,7-Trimethoxyflavone Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 4',5,7-Trimethoxyflavone, a methoxyflavone with significant biological potential, is crucial for quality control, pharmacokinetic studies, and overall product efficacy. The selection of an appropriate analytical method is a critical step in the research and development pipeline. This guide provides an objective comparison of common analytical techniques for the detection and quantification of this compound, supported by experimental data adapted from studies on structurally similar flavonoids.

The primary analytical methods evaluated in this guide are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The choice between these methods often depends on the specific requirements of the analysis, such as sensitivity, selectivity, sample matrix complexity, and throughput.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics for the quantification of flavonoids, providing a baseline for what can be expected when analyzing this compound. These parameters are essential for assessing the suitability of a method for a particular application.

ParameterHPLC-UVLC-MS/MSHPTLCKey Considerations
Linearity (r²) > 0.999[1][2][3]> 0.99[1][4]> 0.99All methods demonstrate excellent linearity for quantification.
Limit of Detection (LOD) ~0.15 µg/mL[1]< 1 ng/mL[1][4]~10-20 ng/spotLC-MS/MS is significantly more sensitive, ideal for trace-level detection.
Limit of Quantitation (LOQ) ~0.5 µg/mL[1]~1-10 ng/mL[1][4]~30-60 ng/spotThe lower LOQ of LC-MS/MS allows for accurate quantification of low concentrations.
Precision (Intra-day RSD) < 3%[1][2]< 10%[1]< 2%All methods offer good precision, with HPTLC and HPLC-UV often showing high repeatability.
Accuracy (% Recovery) 97.0 - 105.1%[1]90.9 - 125.4%[1]95 - 105%All methods demonstrate high accuracy.
Selectivity Moderate[1]Very High[1][4]Moderate to HighLC-MS/MS offers the highest selectivity, crucial for complex matrices.

Experimental Protocols

Detailed methodologies are critical for the successful implementation and cross-validation of these analytical methods. Below are representative protocols for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is robust and widely used for the quantification of flavonoids in various samples.[5][6]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD). A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[1]

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Extract the analyte using a suitable solvent such as methanol or acetonitrile, often with the aid of ultrasonication to improve extraction efficiency.[7]

    • Filter the resulting extract through a 0.45 µm syringe filter prior to injection.[1][8]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Detection Wavelength: Set at the maximum absorbance wavelength for this compound.

  • Quantification: A calibration curve is generated by plotting the peak area of this compound standards at different concentrations against their corresponding concentrations. The concentration in the sample is then determined from this curve.[1][7]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying trace amounts of the analyte in complex biological matrices.[4]

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4] A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable.[4]

  • Sample Preparation: For biological fluids, sample preparation often involves protein precipitation followed by solid-phase extraction (SPE) to isolate the analyte.[5]

  • Chromatographic and Mass Spectrometric Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).[4]

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.

    • MRM Transitions: Specific parent-to-daughter ion transitions for this compound are monitored for selective detection and quantification.

  • Quantification: A calibration curve is constructed by plotting the ratio of the peak area of the analyte to that of an internal standard against the analyte's concentration.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the simultaneous analysis of multiple samples and is well-suited for the quality control of herbal products.

  • Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner. HPTLC plates pre-coated with silica gel 60 F254 are commonly used.[9]

  • Sample and Standard Preparation:

    • Prepare extracts as described for HPLC-UV.

    • Prepare a stock solution of this compound standard in methanol.

  • Procedure:

    • Apply samples and standards as bands onto the HPTLC plate using an automated applicator.[6]

    • Develop the plate in a saturated chamber with an appropriate mobile phase (e.g., a mixture of toluene, ethyl acetate, and formic acid).[10]

    • After development, dry the plate and perform densitometric scanning at the wavelength of maximum absorbance for this compound.[6]

  • Quantification: The concentration of the analyte is determined by comparing the peak area of the sample to the calibration curve generated from the standards.

Mandatory Visualization

The cross-validation of analytical methods is a systematic process to ensure that a new or modified method provides results that are equivalent to an existing, validated method.[5] This workflow is essential for method transfer between laboratories and for validating new, more efficient analytical procedures.

CrossValidationWorkflow cluster_0 Method A (Validated Method) cluster_1 Method B (New/Alternative Method) cluster_2 Data Comparison and Evaluation A_Protocol Define Protocol for Method A A_Validation Perform Full Validation (ICH Guidelines) A_Protocol->A_Validation A_Analysis Analyze Representative Samples A_Validation->A_Analysis Data_Collection Collect Data from Both Methods A_Analysis->Data_Collection B_Protocol Define Protocol for Method B B_Validation Perform Full Validation (ICH Guidelines) B_Protocol->B_Validation B_Analysis Analyze Same Representative Samples B_Validation->B_Analysis B_Analysis->Data_Collection Stat_Analysis Statistical Analysis (e.g., t-test, Bland-Altman) Data_Collection->Stat_Analysis Equivalence Determine Equivalence/Bias Stat_Analysis->Equivalence Report Cross-Validation Report Equivalence->Report

References

4',5,7-Trimethoxyflavone vs. Quercetin: A Comparative Analysis of Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the neuroprotective properties of two flavonoids: 4',5,7-Trimethoxyflavone (TMF) and quercetin. While both compounds exhibit potential in mitigating neuronal damage, they appear to operate through distinct, as well as overlapping, mechanisms. This document synthesizes available experimental data, outlines relevant methodologies, and visualizes the key signaling pathways implicated in their neuroprotective actions to inform further research and therapeutic development.

At a Glance: Key Neuroprotective Attributes

FeatureThis compoundQuercetin
Primary Mechanism Anti-inflammatory and modulation of neurotransmitter receptor expression.Potent antioxidant and broad-spectrum anti-inflammatory.
Key Molecular Targets GABRG2, 5-HT2B, 5-HT2C (in vivo)NF-κB, Nrf2-ARE, PI3K/Akt, MAPK
Data Availability Primarily in vivo data from neuroinflammation models.Extensive in vitro and in vivo data across various neurodegenerative models.
Bioavailability Methoxylation may enhance blood-brain barrier permeability.Lower bioavailability, often studied in glycosylated forms.

Quantitative Data Presentation

A direct head-to-head comparison of the neuroprotective efficacy of this compound and quercetin is challenging due to the lack of studies conducted under identical experimental conditions. The following tables summarize available quantitative data from independent studies.

Table 1: Comparative Effects on Markers of Neuroinflammation

CompoundModelKey Inflammatory MarkersDosage/ConcentrationObserved Effect
This compound LPS-induced neuroinflammation in miceAβ, IL-1β, IL-6, TNF-α10, 20, 40 mg/kg (in vivo)Significant reduction in the levels of all markers.[1]
Quercetin LPS-induced neuroinflammation in BV-2 microgliaIL-1β, IL-6, TNF-αPre-treatment followed by LPSSignificantly attenuated LPS-induced production of inflammatory factors.[2]
Global cerebral ischemia-reperfusion injury in ratsTNF-α, IL-1βPre-treatmentNotable reduction in the expression of pro-inflammatory cytokines.[3]

Table 2: Comparative Antioxidant Activity

CompoundAssayIC50 Value
This compound -Data not available
Quercetin DPPH Radical Scavenging~4.97 µg/mL[4]
ABTS Radical Scavenging~2.10 - 3.72 µg/mL[4]

Note: IC50 values represent the concentration required to scavenge 50% of free radicals; lower values indicate higher antioxidant activity. Values for quercetin can vary between studies based on experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of common experimental protocols used to assess the neuroprotective effects of flavonoids.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding: Neuronal cells (e.g., SH-SY5Y, PC12) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound or quercetin) for a designated period.

  • Induction of Neurotoxicity: A neurotoxic agent (e.g., amyloid-β peptide, hydrogen peroxide, or glutamate) is added to induce cell damage.

  • MTT Incubation: After the desired incubation period, MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader, typically at 570 nm.[5][6][7]

Antioxidant Capacity Assays (DPPH and ABTS)

These assays measure the radical scavenging ability of a compound.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: A solution of DPPH radical is mixed with various concentrations of the test compound. The reduction of the DPPH radical by the antioxidant results in a color change from violet to yellow, which is measured spectrophotometrically at approximately 517 nm.[4]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS radical cation is generated and mixed with the test compound. The ability of the compound to scavenge the radical cation and reduce the color intensity is measured at around 734 nm.[4][8]

In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This model is used to study the anti-inflammatory effects of compounds in a living organism.

  • Animal Model: Mice or rats are typically used.

  • Compound Administration: The test compound (e.g., this compound) is administered orally or via injection for a specific duration.

  • Induction of Neuroinflammation: Lipopolysaccharide (LPS) is administered (e.g., intraperitoneally or directly into the brain) to induce an inflammatory response.[9][10]

  • Behavioral and Biochemical Analysis: Following the treatment period, behavioral tests can be conducted to assess cognitive function. Subsequently, brain tissue is collected to measure the levels of inflammatory markers (e.g., cytokines, chemokines) and other relevant biochemical parameters.[1]

Signaling Pathways and Mechanisms of Action

Quercetin: A Multi-Target Approach to Neuroprotection

Quercetin's neuroprotective effects are well-documented and are attributed to its ability to modulate several key signaling pathways involved in oxidative stress, inflammation, and cell survival.[11]

  • NF-κB Signaling Pathway: Quercetin can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[12][13][14][15] By blocking NF-κB, quercetin reduces the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2]

  • Nrf2-ARE Signaling Pathway: Quercetin is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[16][17][18] This leads to the upregulation of a battery of antioxidant and cytoprotective genes, enhancing the cellular defense against oxidative stress.

  • PI3K/Akt and MAPK Signaling Pathways: Quercetin can also modulate the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for promoting neuronal survival and inhibiting apoptosis.[19][20][21][22][23]

Quercetin_Signaling_Pathways Quercetin Quercetin ROS Oxidative Stress (ROS) Quercetin->ROS scavenges NFkB_IkB NF-κB/IκB Complex Quercetin->NFkB_IkB inhibits Nrf2 Nrf2 Quercetin->Nrf2 activates PI3K_Akt PI3K/Akt Pathway Quercetin->PI3K_Akt modulates MAPK MAPK Pathway Quercetin->MAPK modulates Keap1 Keap1 ROS->Keap1 inactivates Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Genes translocates to nucleus and activates Neuroinflammation Neuroinflammation Pro_inflammatory_Genes->Neuroinflammation Keap1->Nrf2 releases ARE ARE Nrf2->ARE translocates to nucleus and binds Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes activates Cellular_Defense Enhanced Cellular Defense Antioxidant_Genes->Cellular_Defense Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibits MAPK->Apoptosis can lead to

Caption: Quercetin's multifaceted neuroprotective signaling pathways.

This compound: A Focus on Anti-Inflammation and Neurotransmission

The neuroprotective mechanisms of this compound are less characterized than those of quercetin. However, existing in vivo data suggests a significant role in mitigating neuroinflammation and modulating neurotransmitter receptor expression.

  • Anti-inflammatory Effects: TMF has been shown to significantly reduce the levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and amyloid-beta (Aβ) in a mouse model of LPS-induced neuroinflammation.[1] This suggests an inhibitory effect on inflammatory pathways, possibly involving NF-κB, although this requires further direct investigation.

  • Modulation of Neurotransmitter Receptors: The same study demonstrated that TMF treatment upregulated the mRNA expression of GABRG2 (a subunit of the GABA-A receptor) and 5-HT2B and 5-HT2C (serotonin receptors).[1] This indicates a potential mechanism of neuroprotection through the modulation of GABAergic and serotonergic neurotransmission, which are crucial for neuronal function and homeostasis.

TMF_Signaling_Pathway TMF This compound Microglia_Activation Microglial Activation TMF->Microglia_Activation inhibits GABRG2 GABRG2 mRNA TMF->GABRG2 upregulates HT2B 5-HT2B mRNA TMF->HT2B upregulates HT2C 5-HT2C mRNA TMF->HT2C upregulates Neuroprotection Neuroprotection TMF->Neuroprotection LPS LPS LPS->Microglia_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Microglia_Activation->Pro_inflammatory_Cytokines releases Abeta Amyloid-β Microglia_Activation->Abeta increases Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation Abeta->Neuroinflammation Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage Neurotransmission Modulated Neurotransmission GABRG2->Neurotransmission HT2B->Neurotransmission HT2C->Neurotransmission Neurotransmission->Neuroprotection

Caption: Proposed neuroprotective mechanisms of this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical evaluation of a novel neuroprotective compound.

Experimental_Workflow start Compound Selection (e.g., 4',5,7-TMF, Quercetin) in_vitro In Vitro Studies start->in_vitro cell_viability Cell Viability Assays (MTT, LDH) in_vitro->cell_viability antioxidant Antioxidant Assays (DPPH, ABTS, ROS) in_vitro->antioxidant anti_inflammatory Anti-inflammatory Assays (ELISA for cytokines) in_vitro->anti_inflammatory mechanism Mechanism of Action (Western Blot, PCR) in_vitro->mechanism in_vivo In Vivo Studies in_vitro->in_vivo data_analysis Data Analysis and Interpretation cell_viability->data_analysis antioxidant->data_analysis anti_inflammatory->data_analysis mechanism->data_analysis animal_model Animal Model of Neurodegeneration (e.g., LPS-induced) in_vivo->animal_model behavioral Behavioral Tests animal_model->behavioral histological Histological Analysis animal_model->histological biochemical Biochemical Analysis animal_model->biochemical behavioral->data_analysis histological->data_analysis biochemical->data_analysis conclusion Conclusion and Future Directions data_analysis->conclusion

Caption: General workflow for evaluating neuroprotective compounds.

Conclusion and Future Directions

Both this compound and quercetin demonstrate promising neuroprotective properties, albeit through potentially different primary mechanisms. Quercetin is a well-established antioxidant and anti-inflammatory agent with a broad range of action across multiple signaling pathways. Its extensive research base provides a solid foundation for its therapeutic potential.

This compound, while less studied, shows significant promise, particularly in its potent anti-inflammatory effects and its unique ability to modulate neurotransmitter receptor expression in an in vivo model of neuroinflammation. The methoxy groups in its structure may confer advantages in terms of bioavailability and blood-brain barrier permeability, which are critical for CNS-targeting drugs.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to directly compare the neuroprotective efficacy of this compound and quercetin under identical experimental conditions.

  • In-depth Mechanistic Studies of TMF: Elucidating the precise molecular mechanisms underlying the anti-inflammatory and neurotransmitter-modulating effects of this compound.

  • Pharmacokinetic and Bioavailability Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of both compounds to better understand their therapeutic potential in a clinical setting.

By addressing these research gaps, the scientific community can gain a clearer understanding of the relative merits of these two flavonoids and pave the way for the development of novel and effective neuroprotective therapies.

References

Head-to-head comparison of different trimethoxyflavone isomers' anticancer activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The class of naturally occurring compounds known as trimethoxyflavones has garnered significant interest in oncology research. These molecules, characterized by a flavone backbone with three methoxy groups, have demonstrated promising anticancer properties. However, the positioning of these methoxy groups dramatically influences their biological activity. This guide provides a head-to-head comparison of the anticancer efficacy of different trimethoxyflavone isomers, supported by experimental data, to aid in the development of novel therapeutic agents.

Data Presentation: Comparative Cytotoxicity of Trimethoxyflavone Isomers

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for various trimethoxyflavone isomers and closely related derivatives across a range of cancer cell lines.

Compound Name/Substitution PatternCancer Cell LineIC50 (µM)Incubation Time (h)
5,3',4'-Trihydroxy-6,7,8-trimethoxyflavoneMCF-7 (Breast)4.972
4',5'-Dihydroxy-5,7,3'-trimethoxyflavoneHCC1954 (Breast)8.58Not Specified
4',5'-Dihydroxy-5,7,3'-trimethoxyflavoneHeLa (Cervical)4.8372
5,7-Dihydroxy-3,6,4'-trimethoxyflavoneA2058 (Melanoma)3.9272
5,4'-Dihydroxy-6,7,8-trimethoxyflavone (Xanthomicrol)HCT116 (Colon)>21 (42% viability at 15µM)24
5,7,4'-TrimethoxyflavoneSUN-16 (Oral)Inhibits proliferation at 12.5-200 µM24, 48
5,6,7-TrimethoxyflavoneVero (Normal Kidney)CC50: 263.13 mg/LNot Specified
5,6,7-TrimethoxyflavoneMRC-5 (Normal Lung)CC50: 37.42 mg/LNot Specified
5,7-DimethoxyflavoneHepG2 (Liver)25Not Specified

Note: This table includes hydroxylated trimethoxyflavone derivatives to illustrate the structure-activity relationship. The presence of hydroxyl groups alongside methoxy groups significantly impacts cytotoxicity.[1] TMF denotes Trimethoxyflavone.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments commonly used to evaluate the anticancer activity of trimethoxyflavone isomers.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Trimethoxyflavone isomer

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.[2]

  • Compound Treatment: Prepare serial dilutions of the trimethoxyflavone isomer in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[3][4]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4][5]

  • Absorbance Measurement: Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[5] A reference wavelength of 620-630 nm can be used to subtract background.[5]

Apoptosis Assay: Annexin V & Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Materials:

  • Treated and untreated cells (1-5 x 10⁵)

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Collection: Collect both adherent and floating cells. Centrifuge at approximately 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS, centrifuging after each wash.[7]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

Materials:

  • Treated and untreated cells (~1 x 10⁶)

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

Procedure:

  • Cell Harvesting: Harvest cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping.[8] Fix for at least 30 minutes at 4°C.[8]

  • Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the ethanol.[8] Wash the cell pellet twice with PBS.[8]

  • RNase Treatment: Resuspend the cells in PBS and add RNase A to a final concentration of 100 µg/mL. Incubate for 30 minutes at 37°C to degrade RNA.[8]

  • PI Staining: Add PI solution to a final concentration of 50 µg/mL and incubate for 30 minutes at room temperature in the dark.[8][9]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of the PI-DNA complex is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow for Anticancer Activity Screening

G Experimental Workflow for Anticancer Activity Screening cluster_0 Cell Culture cluster_1 Treatment cluster_2 Primary Screening cluster_3 Mechanism of Action Studies start Seed Cancer Cells in 96-well plates incubate1 Incubate 24h start->incubate1 treat Treat with Trimethoxyflavone Isomers (various conc.) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 mtt MTT Assay incubate2->mtt absorbance Measure Absorbance mtt->absorbance ic50 Calculate IC50 Values absorbance->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Select Potent Isomers cellcycle Cell Cycle Analysis (PI Staining) ic50->cellcycle flow Flow Cytometry apoptosis->flow cellcycle->flow

Caption: A generalized workflow for screening the anticancer activity of trimethoxyflavone isomers.

Key Signaling Pathways Modulated by Flavonoids

G Key Signaling Pathways in Cancer Modulated by Flavonoids cluster_0 Upstream cluster_1 Signaling Cascades cluster_2 Cellular Response receptor Growth Factor Receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Proliferation mtor->proliferation survival Survival mtor->survival raf Raf ras->raf mek MEK raf->mek erk ERK (MAPK) mek->erk erk->proliferation erk->survival apoptosis Apoptosis survival->apoptosis Inhibition flavonoids Trimethoxyflavones flavonoids->akt Inhibition flavonoids->erk Modulation

Caption: Flavonoids often target the PI3K/Akt and MAPK signaling pathways to exert anticancer effects.

Discussion and Conclusion

The presented data indicates that the anticancer activity of trimethoxyflavones is highly dependent on the substitution pattern of both methoxy and hydroxyl groups on the flavone backbone. A general trend suggests that the presence of hydroxyl groups, in addition to methoxy groups, can enhance cytotoxic activity. For instance, derivatives with dihydroxy or trihydroxy substitutions often exhibit lower IC50 values compared to fully methoxylated counterparts.[1] This suggests a synergistic role between these functional groups, where methoxylation may improve metabolic stability and cellular uptake, while hydroxyl groups contribute to target binding and antioxidant effects.[10]

The primary mechanisms of action for these compounds appear to involve the induction of apoptosis and cell cycle arrest.[2][11] Many flavonoids exert their effects by modulating key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[11][12] Inhibition of these pathways can halt cell proliferation and promote programmed cell death. For example, some flavone isomers have been shown to inhibit the phosphorylation of ERK and Akt, key kinases in these pathways.[11]

References

Reproducibility of 4',5,7-Trimethoxyflavone's Effect on MMP-1 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reproducibility and comparative efficacy of 4',5,7-Trimethoxyflavone (TMF) in inhibiting Matrix Metalloproteinase-1 (MMP-1), a key enzyme implicated in skin aging and various pathological conditions. This document summarizes quantitative data, details experimental protocols from key studies, and presents a visual representation of the underlying signaling pathways to aid in research and development.

Comparative Efficacy of Flavonoids on MMP-1 Inhibition

The inhibitory effects of this compound and other flavonoids on MMP-1 have been evaluated in various studies. The following table summarizes the quantitative data from research conducted on human dermal fibroblasts (HDFs), providing a basis for comparing their relative potencies.

CompoundCell TypeInducerAssay MethodConcentration% Inhibition / IC50Reference
This compound (TMF) Human Dermal Fibroblasts (HDFs)TNF-α (10 ng/mL)ELISA12.5 µMPotent Inhibition (Specific % not provided)[1]
3,5,7-Trimethoxyflavone Human Dermal Fibroblasts (NHDFs)TNF-α (20 ng/mL)ELISA50 µMSuppressed secretion to 1.99-fold over control[2]
100 µMSuppressed secretion to 1.76-fold over control[2]
Quercetin Human Dermal FibroblastsRecombinant human MMP-1Enzyme Activity Assay-IC50: 39.6 µM[3]
Human Dermal FibroblastsTPAMMP-1 Induction12.5-25.0 µMStrong Inhibition[3]
Kaempferol Human Dermal FibroblastsRecombinant human MMP-1Enzyme Activity Assay-IC50: 43.7 µM[3]
Human Dermal FibroblastsTPAMMP-1 Induction12.5-25.0 µMStrong Inhibition[3]
Apigenin Human Dermal FibroblastsRecombinant human MMP-1Enzyme Activity Assay-Weak Inhibition[3]
Human Dermal FibroblastsTPAMMP-1 Induction12.5-25.0 µMStrong Inhibition[3]
Luteolin Human Synovial Sarcoma (SW982)IL-1βELISA1 µMSignificant Inhibition of MMP-1 production[4]
10 µMSignificant Inhibition of MMP-1 production[4]

TPA: 12-O-tetradecanoylphorbol-13-acetate TNF-α: Tumor Necrosis Factor-alpha IL-1β: Interleukin-1-beta

Experimental Protocols

To ensure the reproducibility of findings, detailed experimental methodologies are crucial. Below are the protocols for key experiments cited in the studies on flavonoid inhibition of MMP-1.

Cell Culture and Treatment
  • Cell Line: Primary Normal Human Dermal Fibroblasts (NHDFs).

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of MMP-1 Expression: To induce MMP-1 expression, cells are typically pre-treated with the test compound (e.g., this compound) for 1 hour, followed by stimulation with an inducer such as Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 10-20 ng/mL for 24 hours.[1][2]

Quantification of MMP-1 Secretion by ELISA

The amount of MMP-1 secreted into the cell culture supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Sample Collection: After the 24-hour incubation period with the inducer and test compound, the cell culture supernatant is collected.

  • Assay Procedure:

    • The collected supernatant is centrifuged to remove any cellular debris.

    • The assay is performed according to the manufacturer's instructions provided with the human MMP-1 ELISA kit.

    • Typically, this involves adding the supernatant to wells of a microplate pre-coated with an anti-MMP-1 antibody.

    • A detection antibody, often biotin-conjugated, is then added, followed by a streptavidin-enzyme conjugate.

    • A substrate is added to produce a colorimetric reaction, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

    • The concentration of MMP-1 in the samples is determined by comparing the optical density of the samples to a standard curve generated with known concentrations of recombinant MMP-1.

Quantification of MMP-1 mRNA Expression by qRT-PCR

To determine the effect of the test compounds on the gene expression of MMP-1, quantitative real-time polymerase chain reaction (qRT-PCR) is performed.

  • RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time PCR:

    • The real-time PCR reaction is set up using a PCR master mix, specific primers for MMP-1, and a housekeeping gene (e.g., GAPDH) for normalization.

    • The amplification is carried out in a real-time PCR system.

    • The relative expression of MMP-1 mRNA is calculated using the ΔΔCt method, where the expression level in treated cells is compared to that in untreated control cells after normalization to the housekeeping gene.

Signaling Pathways in MMP-1 Regulation by Flavonoids

The inhibitory effect of flavonoids like this compound on MMP-1 expression is often mediated through the modulation of intracellular signaling pathways. The diagram below illustrates the general mechanism by which inflammatory stimuli like TNF-α induce MMP-1 and how flavonoids can intervene.

MMP1_Inhibition_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR MAPK_p MAPK Pathway (ERK, JNK, p38) TNFR->MAPK_p NFkB_p NF-κB Pathway TNFR->NFkB_p AP1 AP-1 MAPK_p->AP1 NFkB NF-κB NFkB_p->NFkB MMP1_gene MMP-1 Gene Transcription AP1->MMP1_gene NFkB->MMP1_gene MMP1_protein MMP-1 Protein (Collagen Degradation) MMP1_gene->MMP1_protein TMF This compound TMF->MAPK_p Inhibits TMF->NFkB_p Inhibits

Caption: TMF inhibits TNF-α-induced MMP-1 expression by blocking MAPK and NF-κB signaling pathways.

Reproducibility and Future Directions

The available data suggests a consistent inhibitory effect of polymethoxyflavones, including this compound, on MMP-1 expression in in vitro models of skin inflammation. One study identified TMF as a potent inhibitor of MMP-1 production induced by TNF-α in human dermal fibroblasts.[1] Another study focusing on the structurally similar 3,5,7-trimethoxyflavone also demonstrated significant suppression of TNF-α-induced MMP-1 secretion in normal human dermal fibroblasts.[2] The consistency of these findings across different, yet structurally related, methoxyflavones from the same plant source (Kaempferia parviflora) lends weight to the reproducibility of this class of compounds' effect on MMP-1.

However, to definitively establish the reproducibility of this compound's specific effect, further independent studies are warranted. Future research should aim to:

  • Conduct dose-response studies to determine the IC50 value of this compound for MMP-1 inhibition, allowing for more direct and quantitative comparisons with other inhibitors.

  • Perform studies in more complex models, such as 3D skin equivalents or in vivo animal models, to validate the in vitro findings.

  • Investigate the long-term effects and potential toxicity of this compound.

By addressing these points, the scientific community can build a more robust understanding of the therapeutic potential of this compound as an MMP-1 inhibitor for applications in dermatology and other relevant fields.

References

Confirming the Molecular Targets of 4',5,7-Trimethoxyflavone: A Comparative Guide to CRISPR-Based Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for confirming the molecular targets of 4',5,7-Trimethoxyflavone (TMF), a naturally occurring methoxyflavone with demonstrated neuroprotective, anti-inflammatory, and anticancer properties. While traditional methods have predicted several potential targets, the advent of CRISPR-Cas9 gene editing offers a precise and powerful tool for definitive validation. This document outlines a comprehensive, albeit hypothetical, experimental framework using CRISPR to validate predicted TMF targets and compares this approach with established techniques.

Introduction to this compound and Its Putative Targets

This compound (TMF) has been the subject of various studies to elucidate its mechanism of action. In silico and in vitro studies have suggested several potential molecular targets, including:

  • GABA A Receptor Subunit Gamma-2 (GABRG2) : Implicated in the neuroprotective effects of TMF.[1][2]

  • 5-HT Receptors (5-HT2A, 5-HT2B, 5-HT2C) : Also associated with TMF's neuroprotective activity.[1][2]

  • Breast Cancer Resistance Protein (BCRP/ABCG2) : TMF has been shown to reverse drug resistance mediated by this transporter.[3]

  • Caspase-3 : Activation of this enzyme is linked to TMF-induced apoptosis in cancer cells.[4]

While these studies provide valuable insights, definitive confirmation of a direct interaction and its functional consequence is crucial for further drug development. CRISPR-Cas9 technology provides the means for such validation by enabling precise gene knockout and subsequent phenotypic analysis.[5][6][7][8]

Comparative Analysis of Target Validation Methodologies

The following table summarizes a comparison between CRISPR-based target validation and other common methodologies. The quantitative data presented is hypothetical, representing expected outcomes from the described experimental protocols.

Methodology Principle Hypothetical Quantitative Outcome (TMF-induced apoptosis in a cancer cell line) Advantages Limitations
CRISPR-Cas9 Knockout Permanent gene disruption by introducing a frameshift mutation.Wild-Type Cells: 60% apoptosis with 50 µM TMF. Target-Knockout Cells: 15% apoptosis with 50 µM TMF.High specificity; complete loss-of-function; stable cell lines.[5][9]Potential for off-target effects; time-consuming to generate stable knockouts.
RNA interference (RNAi) Transient gene silencing by mRNA degradation.Control siRNA: 58% apoptosis with 50 µM TMF. Target siRNA: 35% apoptosis with 50 µM TMF.Rapid implementation; suitable for high-throughput screening.Incomplete knockdown; transient effect; potential for off-target effects.[9]
In Silico Modeling & Docking Computational prediction of binding affinity.Binding Affinity to Putative Target: -9.30 kcal/mol.[1][2]Cost-effective; rapid screening of many potential targets.Predictive, not a direct measure of biological interaction; requires experimental validation.
RT-PCR/Western Blot Measures changes in gene or protein expression post-treatment.2.5-fold increase in target mRNA expression after TMF treatment.[1][2]Provides information on downstream effects of the compound.Does not confirm direct binding; correlational, not necessarily causal.

Experimental Protocols

CRISPR-Cas9 Mediated Target Knockout and Validation

This protocol describes the generation of a target-knockout cell line to validate its role in mediating the effects of TMF.

  • gRNA Design and Cloning :

    • Design two to three single guide RNAs (sgRNAs) targeting an early exon of the gene of interest using a validated online tool.

    • Synthesize and clone the sgRNAs into a Cas9-expressing vector (e.g., lentiCRISPRv2).

  • Lentivirus Production and Transduction :

    • Co-transfect the sgRNA-Cas9 plasmid with packaging and envelope plasmids into HEK293T cells to produce lentiviral particles.

    • Transduce the target cancer cell line with the collected lentivirus.

  • Selection and Clonal Isolation :

    • Select for transduced cells using an appropriate antibiotic (e.g., puromycin).

    • Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Knockout Validation :

    • Expand clonal populations and extract genomic DNA.

    • Perform PCR amplification of the target region followed by Sanger sequencing and TIDE/ICE analysis to confirm insertions/deletions (indels).

    • Confirm loss of protein expression via Western blot.

  • Phenotypic Assays :

    • Treat both wild-type and validated knockout cell lines with a dose range of TMF.

    • Perform a cell viability assay (e.g., MTT) and an apoptosis assay (e.g., Annexin V staining followed by flow cytometry) to compare the effects of TMF. A significant reduction in TMF-induced apoptosis in the knockout cells would confirm the target's role.

Alternative Methodology: In Silico Target Prediction and Molecular Docking
  • Ligand and Protein Preparation :

    • Obtain the 3D structure of TMF from a chemical database (e.g., PubChem).

    • Retrieve the 3D crystal structure of the putative protein target from the Protein Data Bank (PDB).

    • Prepare both the ligand and protein structures by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools.

  • Molecular Docking :

    • Define the binding site on the target protein.

    • Perform docking simulations using software like PyRx or AutoDock Vina to predict the binding conformation and affinity of TMF to the target.[1][2]

  • Analysis :

    • Analyze the docking results to identify the most stable binding pose and the corresponding binding energy.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between TMF and the amino acid residues of the target protein.[1][2]

Visualizations

Signaling Pathway Diagram

TMF_Apoptosis_Pathway TMF This compound Target Putative Target (e.g., Caspase-3 Precursor) TMF->Target Binds and Activates Active_Caspase3 Activated Caspase-3 Target->Active_Caspase3 PARP PARP Active_Caspase3->PARP Cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: Hypothetical signaling pathway of TMF-induced apoptosis.

Experimental Workflow Diagram

CRISPR_Workflow cluster_prep Preparation cluster_cell_engineering Cell Line Engineering cluster_validation Validation cluster_assay Phenotypic Assay gRNA_Design 1. gRNA Design Vector_Cloning 2. Vector Cloning gRNA_Design->Vector_Cloning Lentivirus 3. Lentivirus Production Transduction 4. Transduction Lentivirus->Transduction Selection 5. Selection & Clonal Isolation Transduction->Selection Sequencing 6. Sequencing (TIDE/ICE) Western_Blot 7. Western Blot Sequencing->Western_Blot TMF_Treatment 8. TMF Treatment Apoptosis_Assay 9. Apoptosis Assay TMF_Treatment->Apoptosis_Assay

Caption: CRISPR-Cas9 experimental workflow for target validation.

Logical Comparison Diagram

Logical_Comparison cluster_question Is Protein X the target of TMF? cluster_crispr CRISPR Approach cluster_traditional Traditional Approach Question CRISPR_KO Knockout Gene X Question->CRISPR_KO In_Silico In Silico Docking Question->In_Silico Western_Blot Western Blot Question->Western_Blot Treat_TMF_CRISPR Treat with TMF CRISPR_KO->Treat_TMF_CRISPR Observe_Phenotype_CRISPR Observe Reduced Apoptosis Treat_TMF_CRISPR->Observe_Phenotype_CRISPR Conclusion_CRISPR Conclusion: X is a target Observe_Phenotype_CRISPR->Conclusion_CRISPR Observe_Expression Observe Expression Change In_Silico->Observe_Expression Western_Blot->Observe_Expression Conclusion_Traditional Conclusion: X is likely involved Observe_Expression->Conclusion_Traditional

Caption: Logical flow comparing CRISPR and traditional methods.

Conclusion

The use of CRISPR-Cas9 for target validation represents a significant advancement over traditional methods.[5][6] While techniques like in silico modeling and expression analysis are valuable for generating hypotheses, CRISPR provides a direct and robust method for confirming the functional role of a putative target in mediating a compound's activity.[7][8] For a compound like this compound with multiple potential targets, a systematic CRISPR-based approach can definitively elucidate its mechanism of action, thereby accelerating its development as a potential therapeutic agent.

References

A Meta-Analysis of 4',5,7-Trimethoxyflavone and its Analogs: A Comparative Guide to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the therapeutic potential of 4',5,7-trimethoxyflavone and related methoxylated flavones. Drawing from a range of preclinical studies, this document objectively compares the performance of these compounds in anticancer, anti-inflammatory, and neuroprotective applications. Detailed experimental data is presented in structured tables, alongside methodologies for key experiments and visualizations of critical signaling pathways to aid in research and development.

I. Anticancer Therapeutic Potential

Polymethoxyflavones (PMFs) have garnered significant attention for their cytotoxic activity against various cancer cell lines. The methoxy groups are thought to enhance metabolic stability and bioavailability, making them promising candidates for oncological drug development.[1] The anticancer effects of these compounds are often attributed to the induction of apoptosis and the inhibition of cell proliferation through the modulation of key signaling pathways.[2]

Comparative Efficacy of Methoxyflavone Analogs Against Cancer Cell Lines

The following table summarizes the cytotoxic activity (IC50 values) of various trimethoxyflavone isomers and other methoxyflavones across different cancer cell lines. This data highlights the structure-activity relationship and the varying potency of these compounds.

CompoundCancer Cell LineIC50 (µM)Treatment Duration (h)Reference
4′,5′-dihydroxy-5,7,3′-TrimethoxyflavoneHCC1954 (Breast Cancer)8.58Not Specified[3][4]
5,7-dihydroxy-3,6,4′-Trimethoxyflavone (P1)A2058 (Melanoma)3.9272[3]
5,7,4′-trihydroxy-6,8,3′-Trimethoxyflavone (Sudachitin)HT-29 (Colorectal)37.0748[3][4]
5,7,4′-trihydroxy-6,8,3′-Trimethoxyflavone (Sudachitin)HCT116 (Colorectal)56.2348[3][4]
5,4′-dihydroxy-6,7,8-Trimethoxyflavone (Xanthomicrol)HCT116 (Colorectal)<1524[3][4]
5-hydroxy-3',4',7-trimethoxyflavone (HTMF)MCF-7 (Breast Cancer)Not Specified (Induces Apoptosis)Not Specified[1]
5,6,7-trimethoxyflavone derivativeAspc-1 (Pancreatic Cancer)5.30Not Specified[1]
Experimental Protocols: Anticancer Activity Assessment

Cell Viability Assay (MTT Assay): A common method to determine the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cell lines (e.g., HCT116, HT-29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Sudachitin) for a specified duration (e.g., 48 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Signaling Pathways in Anticancer Activity

The anticancer activity of methoxyflavones often involves the modulation of critical signaling pathways that regulate cell survival and proliferation. One such key pathway is the PI3K/Akt signaling cascade, which is frequently hyperactivated in cancer.

PI3K_Akt_Pathway TMF Trimethoxyflavone Analogs PI3K PI3K TMF->PI3K Inhibition Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation Promotion

Caption: Inhibition of the PI3K/Akt signaling pathway by trimethoxyflavone analogs.

II. Anti-inflammatory Therapeutic Potential

Several trimethoxyflavone compounds have demonstrated potent anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways.

Comparative Efficacy of Methoxyflavones in Inflammation Models
CompoundModelKey FindingsReference
5,6,7-Trimethoxyflavone (TMF)LPS-induced RAW 264.7 macrophagesDose-dependent inhibition of NO and PGE2 production. Decreased expression of iNOS, COX-2, TNF-α, IL-1β, and IL-6.[5]
5,6,7-Trimethoxyflavone (TMF)LPS-induced endotoxemia in miceIncreased survival rate and reduced serum levels of pro-inflammatory cytokines.[5]
5,7,4'-trimethoxyflavanone (TMF)LPS-challenged rat intestineReduced levels of TNF-α, IL-6, and IL-1β. Inhibited NF-κB activation.[6]
4',6,7-trihydroxy-5-methoxyflavoneLPS-induced peritonitis in miceDecreased leukocyte migration and reduced concentrations of TNF-α and IL-1β. Enhanced IL-10.[7]
Experimental Protocols: Anti-inflammatory Activity Assessment

Measurement of Nitric Oxide (NO) Production in Macrophages:

  • Cell Culture: RAW 264.7 macrophages are cultured in appropriate media.

  • Stimulation and Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., 5,6,7-Trimethoxyflavone) for a set time, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control group.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of trimethoxyflavones are often mediated by the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.

NFkB_Pathway LPS LPS NFkB_Activation NF-κB Activation LPS->NFkB_Activation Stimulation TMF Trimethoxyflavones TMF->NFkB_Activation Inhibition Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_Activation->Inflammatory_Genes Upregulation

Caption: Inhibition of the NF-κB signaling pathway by trimethoxyflavones.

III. Neuroprotective Therapeutic Potential

Methoxylated flavones are emerging as promising agents for neurodegenerative diseases due to their ability to cross the blood-brain barrier and exert multi-target effects.[8]

Comparative Efficacy of Methoxyflavones in Neuroprotection Models
CompoundModelKey FindingsReference
5,7,4'-Trimethoxyflavone (TMF)LPS-induced memory-impaired miceEnhanced spatial memory. Reduced levels of Aβ, IL-1β, IL-6, and TNF-α.[9][10][11]
5,7-dihydroxy-3',4',5'-trimethoxyflavone (TMF)Lead-induced neurotoxicity in ratsReversed memory and motor deficits. Normalized levels of TBARS, TNF-α, and IL-6.[12]
4'-MethoxyflavonolIn vitro modelsInhibition of parthanatos (a form of programmed cell death).[8]
Experimental Protocols: Neuroprotective Activity Assessment

Morris Water Maze (MWM) for Spatial Memory:

  • Animal Model: Mice with induced memory impairment (e.g., by LPS injection) are used.

  • Treatment: Animals are treated with the test compound (e.g., 5,7,4'-Trimethoxyflavone) over a specified period.

  • Training: Mice are trained to find a hidden platform in a circular pool of water, using visual cues.

  • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.

Signaling Pathways in Neuroprotective Activity

The neuroprotective effects of 5,7,4'-Trimethoxyflavone have been linked to the modulation of neurotransmitter receptor expression and the reduction of neuroinflammation.

Neuroprotection_Workflow TMF 5,7,4'-Trimethoxyflavone (TMF) Receptor_Mod Modulation of GABRG2, 5-HT2B, 5-HT2C Expression TMF->Receptor_Mod Neuroinflammation Reduction of Neuroinflammation (↓ Aβ, IL-1β, IL-6, TNF-α) TMF->Neuroinflammation Neuroprotection Neuroprotective Effects Receptor_Mod->Neuroprotection Neuroinflammation->Neuroprotection

Caption: Neuroprotective mechanisms of 5,7,4'-Trimethoxyflavone.

References

Independent Verification of the Bioactivities of 4',5,7-Trimethoxyflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published bioactivities of 4',5,7-Trimethoxyflavone, a naturally occurring methoxyflavone, with a focus on its anticancer, anti-inflammatory, and neuroprotective properties. While direct independent verification studies are limited, this document collates and compares findings from various studies on this compound and its close structural isomers to provide a comprehensive overview and support further research. Experimental data from multiple sources are presented to offer a broader perspective on its potential therapeutic applications.

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent, with studies suggesting it can inhibit cell proliferation and induce programmed cell death (apoptosis) in various cancer cell lines. The primary mechanism appears to be the activation of caspase-3, a key executioner enzyme in apoptosis, and the subsequent degradation of poly(ADP-ribose) polymerase (PARP) protein[1].

Comparative Antiproliferative Activity of Trimethoxyflavone Isomers

The cytotoxic effects of this compound and its isomers have been evaluated across different cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. It is important to note that direct comparisons of IC₅₀ values across different studies should be made with caution due to variations in experimental conditions, including cell lines and incubation times.

Flavone IsomerCancer Cell LineIC₅₀ (µM)Incubation Time (h)Reference
This compound SNU-16 (Stomach Cancer)Cytotoxic (Concentration-dependent)24, 48[1]
5-hydroxy-3',4',7-trimethoxyflavoneMCF-7 (Breast Cancer)2548[1]
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanoneMCF-7 (Breast Cancer)~25Not Specified
5,7-dihydroxy-3,6,4′-TMFA2058 (Melanoma)3.9272[2]
5-hydroxy-6,7,8,4′-TeMFPC3 (Prostate Cancer)11.848[2]
Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of this compound (typically in a series of dilutions). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 2-4 hours.

  • Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with this compound at concentrations around its IC₅₀ value for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway for Anticancer Activity

The proposed mechanism for the anticancer activity of this compound involves the induction of the intrinsic apoptosis pathway.

TMF This compound Mitochondrion Mitochondrion TMF->Mitochondrion Induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Formation Caspase3 Caspase-3 Apoptosome->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis

Induction of Apoptosis by this compound.

Anti-inflammatory Activity

Polymethoxyflavones, including trimethoxyflavone isomers, have demonstrated significant anti-inflammatory properties. These effects are primarily attributed to their ability to suppress the production of pro-inflammatory mediators. A study on the related compound 5,7,4'-trimethoxyflavanone showed it diminishes the activation of Nuclear Factor-kappa B (NF-κB) and inhibits the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in response to lipopolysaccharide (LPS) stimulation. Similarly, 5,7-dihydroxy-3',4',5'-trimethoxyflavone has been shown to reduce levels of TNF-α and IL-6.

Experimental Protocols

Nitric Oxide (NO) Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with an inflammatory agent like LPS.

  • Incubation: The cells are incubated for 24 hours.

  • Griess Reagent: The cell culture supernatant is mixed with Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve.

Western Blot Analysis for Inflammatory Proteins

This technique is used to measure the expression levels of key inflammatory proteins.

  • Cell Lysis: Cells are treated as described above and then lysed to extract total protein.

  • Protein Quantification: The protein concentration of each sample is determined using an assay like the BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for target proteins (e.g., iNOS, COX-2, p-p65) and a loading control (e.g., β-actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathway for Anti-inflammatory Activity

The anti-inflammatory effects of trimethoxyflavones are largely mediated through the inhibition of the NF-κB signaling pathway.

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB/IκBα Complex NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκBα degradation, NF-κB release Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Activation TMF This compound TMF->IKK Inhibition

Inhibition of the NF-κB Pathway by this compound.

Neuroprotective Activity

Several studies have highlighted the neuroprotective potential of this compound and its isomers. In a study on memory-impaired mice, this compound was shown to reduce levels of amyloid-beta (Aβ), a peptide associated with Alzheimer's disease, as well as the pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in the brain[3][4][5]. It also modulated the expression of neurotransmitter receptors, including GABRG2, 5-HT2B, and 5-HT2C[3][4][5]. Another trimethoxyflavone isomer, 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone, has been shown to protect neuronal cells from Aβ-induced toxicity by reducing oxidative stress and inhibiting the phosphorylation of mitogen-activated protein kinases (MAPKs) such as SAPK/JNK and ERK1/2.

Experimental Protocols

Neurotoxicity Assay

This assay assesses the ability of a compound to protect neuronal cells from a toxic insult.

  • Cell Culture: Neuronal cells (e.g., SH-SY5Y or primary neurons) are cultured.

  • Treatment: Cells are pre-treated with this compound for a specified time before being exposed to a neurotoxin (e.g., amyloid-beta peptide or glutamate).

  • Cell Viability Assessment: Cell viability is measured using an MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

Measurement of Reactive Oxygen Species (ROS)

This assay quantifies the level of oxidative stress in cells.

  • Cell Treatment: Cells are treated as in the neurotoxicity assay.

  • Fluorescent Probe: A fluorescent probe, such as DCFH-DA, is added to the cells. This probe becomes fluorescent in the presence of ROS.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

Signaling Pathway for Neuroprotective Activity

The neuroprotective effects of trimethoxyflavones may involve the modulation of MAPK signaling pathways, which are involved in cellular stress responses.

Neurotoxin Neurotoxin (e.g., Amyloid-Beta) Cell_Stress Cellular Stress Neurotoxin->Cell_Stress MAPKKK MAPKKK Cell_Stress->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (JNK, ERK, p38) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activation Apoptosis_Inflammation Apoptosis & Inflammation Transcription_Factors->Apoptosis_Inflammation TMF This compound TMF->MAPKK Inhibition

Modulation of MAPK Signaling by this compound.

General Experimental Workflow

The following diagram illustrates a general workflow for the independent verification of the bioactivities of a test compound like this compound.

cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Cell Culture (Cancer, Immune, Neuronal) Dose_Response Dose-Response Studies (MTT, etc.) Cell_Culture->Dose_Response Mechanism_Assays Mechanistic Assays (Apoptosis, Western Blot, etc.) Dose_Response->Mechanism_Assays Animal_Model Animal Model (e.g., Xenograft, LPS-induced) Mechanism_Assays->Animal_Model Promising results lead to Treatment Treatment with This compound Animal_Model->Treatment Efficacy_Toxicity Efficacy & Toxicity Assessment Treatment->Efficacy_Toxicity

General Workflow for Bioactivity Verification.

Conclusion

The available evidence from multiple studies on this compound and its structural isomers consistently points towards its potential as a bioactive compound with anticancer, anti-inflammatory, and neuroprotective properties. While more direct, side-by-side comparative studies are needed for definitive independent verification, the convergence of findings from different research groups on the mechanisms of action, such as the induction of apoptosis and the modulation of key inflammatory and neurotoxic signaling pathways, provides a strong foundation for its further development as a therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to systematically investigate and validate the multifaceted bioactivities of this compound.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4',5,7-Trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information, including a detailed operational and disposal plan for 4',5,7-Trimethoxyflavone. Adherence to these procedures is vital to ensure the safety of laboratory personnel and the protection of the environment.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). According to its Safety Data Sheet (SDS), this compound is known to cause skin and eye irritation and may cause respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side-shields or goggles.
Skin and Body Laboratory coat.
Respiratory Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

II. Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to manage it as hazardous chemical waste. It should be directed to a licensed and approved chemical waste disposal facility through your institution's Environmental Health and Safety (EHS) program.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][4][5] The SDS for this compound indicates that it is slightly hazardous for water and should not be allowed to reach ground water, water courses, or sewage systems in undiluted or large quantities.[1]

Step 1: Waste Identification and Segregation

  • Label a dedicated waste container specifically for this compound solid waste. The container must be in good condition, compatible with the chemical, and have a secure lid.[4]

  • The label must be clear and include the full chemical name: "this compound". Chemical formulas or abbreviations are not acceptable.[2][4]

  • The label should also have the words "Hazardous Waste" and appropriate hazard pictograms.[2][4]

Step 2: Waste Collection

  • Carefully transfer the solid this compound waste into the designated hazardous waste container.

  • Ensure the container is kept closed except when adding waste.[4]

  • Store the waste container in a designated satellite accumulation area away from incompatible materials.[6]

Step 3: Disposal of Contaminated Materials

  • Labware/Glassware: Any labware or glassware contaminated with this compound must be treated as hazardous waste.[4] Package this waste in an appropriate container and label it as "Hazardous Waste" with the name of the contaminating chemical.[4]

  • Empty Containers: To be disposed of as non-hazardous waste, the original container of this compound must be triple-rinsed with a suitable solvent.[3][4] The rinsate from all three rinses must be collected and disposed of as hazardous waste.[3][4] After triple-rinsing and air drying, the label on the empty container should be defaced or removed before disposal in the regular trash.[3]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2][4]

  • Complete any required hazardous waste disposal forms provided by your EHS office. This will typically include the full chemical name, quantity, and location of the waste.[2]

III. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_storage_disposal Storage & Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) C Identify this compound as Hazardous Waste A->C B Work in a Ventilated Area (Fume Hood) B->C D Prepare a Labeled, Compatible Hazardous Waste Container C->D E Transfer Solid Waste to Container D->E I Store Waste Containers in a Designated Satellite Accumulation Area E->I F Collect Contaminated Labware in a Separate Labeled Container F->I G Triple-Rinse Empty Original Container H Collect Rinsate as Hazardous Waste G->H L Dispose of Decontaminated (Triple-Rinsed) Container in Regular Trash G->L H->I J Complete EHS Hazardous Waste Disposal Forms I->J K Contact EHS for Waste Pickup J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4',5,7-Trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and logistical information for the handling and disposal of 4',5,7-Trimethoxyflavone (CAS No: 5631-70-9). Adherence to these procedures is crucial for ensuring laboratory safety and maintaining experimental integrity. This document outlines essential personal protective equipment (PPE), a detailed operational plan for safe handling, and a clear protocol for waste disposal.

Immediate Safety and Hazard Information

This compound is a flavonoid compound intended for research use only. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, appropriate precautions must be taken to avoid direct contact and inhalation.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound, particularly in its solid, powdered form. The following table summarizes the required and recommended PPE.

PPE CategoryMinimum RequirementRecommended for Enhanced SafetyRationale
Hand Protection Nitrile gloves (minimum 5 mil thickness).[2]Double-gloving (two pairs of nitrile gloves).[2]Protects against skin irritation.[1][2] Double-gloving provides an additional layer of security against tears or punctures.[2]
Eye & Face Protection Safety glasses with side shields.[3]Chemical safety goggles and a face shield.[2][3]Prevents eye irritation from airborne powder or splashes.[1] A face shield offers broader protection for the entire face.[4]
Respiratory Protection Work in a certified chemical fume hood.NIOSH-approved N95 or P100 particulate respirator if handling outside of a fume hood is unavoidable.[2]Protects the respiratory system from irritation due to the inhalation of the compound, especially when handling powders.[1][2]
Body Protection Flame-resistant lab coat.[3]Chemical-resistant coveralls or apron.[2][4]Protects skin and clothing from contamination.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential to minimize exposure and ensure a safe laboratory environment.

  • Preparation and Planning:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.[1]

    • Ensure a certified chemical fume hood is operational and the workspace is clean and uncluttered.

    • Verify that an eye-wash station and safety shower are accessible and in good working order.

    • Designate a specific area within the fume hood for handling this compound.

  • Donning PPE:

    • Put on PPE in the following order: lab coat or coveralls, respiratory protection (if required), safety goggles and/or face shield, and then gloves (double-gloving recommended).

  • Handling Procedures:

    • Weighing: All weighing of the solid compound must be performed inside a chemical fume hood to contain any airborne particles. Use anti-static weighing paper or a weighing boat.

    • Solution Preparation: When preparing solutions, slowly add the this compound powder to the solvent to prevent splashing. If heating or sonication is necessary, ensure this is also done within the fume hood.

    • Experimental Use: Conduct all experimental manipulations involving the compound or its solutions within the fume hood. Keep all containers closed when not in use.

  • Cleanup and Decontamination:

    • After handling, decontaminate the work area, including the balance and any other equipment used, with an appropriate cleaning agent.

    • Wipe down all surfaces with a suitable solvent and then with a detergent solution.

  • Doffing PPE:

    • Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of contaminated disposable PPE as hazardous waste.

Disposal Plan

Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All chemical waste must be treated as hazardous.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

    • Keep solid waste (e.g., contaminated gloves, weighing paper) separate from liquid waste (e.g., unused solutions, rinsates).

  • Waste Containers:

    • Use only compatible, leak-proof, and clearly labeled containers for hazardous waste.

    • The label must include the words "Hazardous Waste," the full chemical name "this compound," and any known hazards. Do not use abbreviations.

  • Disposal of Unused Compound and Contaminated Materials:

    • Solid Waste: Place any unused solid this compound and any contaminated disposable materials (e.g., gloves, weighing paper, pipette tips) into a designated, sealed hazardous waste container.

    • Liquid Waste: Collect all solutions containing this compound in a designated, sealed hazardous waste container.

    • Empty Containers: The original product container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the container can be disposed of according to your institution's guidelines.

  • Spill Cleanup:

    • Minor Spill (Solid): Carefully sweep or vacuum the solid material, avoiding dust generation. Place the collected material and cleaning supplies into a sealed hazardous waste container.

    • Minor Spill (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated absorbent material into a sealed hazardous waste container.

    • Major Spill: Evacuate the area immediately. Alert laboratory personnel and your institution's Environmental Health and Safety (EHS) department.

  • Waste Pickup:

    • Store hazardous waste containers in a designated satellite accumulation area.

    • Arrange for waste pickup through your institution's EHS department. Do not dispose of this compound down the drain.

Experimental Protocol: Cytotoxicity Assessment using MTT Assay

This protocol provides a method for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7 breast cancer cells) using the MTT assay. This assay measures cell metabolic activity as an indicator of cell viability.[4][5]

Materials:

  • This compound

  • MCF-7 cells (or other suitable cell line)

  • Complete growth medium (e.g., EMEM with 10% FBS)[6]

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells to approximately 85-90% confluency.[6]

    • Harvest the cells and dilute them in a complete culture medium to a final concentration that will result in 5,000-10,000 cells per well.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[4][5]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[5]

    • After 24 hours of cell seeding, carefully remove the medium from the wells and replace it with 100 µL of the medium containing various concentrations of this compound.

    • Include control wells: untreated cells (medium only) and vehicle control (medium with the same concentration of DMSO as the treated wells).

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[4]

  • MTT Assay:

    • Following the incubation period, add 20 µL of MTT solution to each well.[5][7]

    • Incubate the plate for an additional 2-4 hours at 37°C. Viable cells will convert the soluble MTT into insoluble purple formazan crystals.[5]

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5][8]

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[5][8]

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Workflow Diagrams

safe_handling_workflow Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_sds Review SDS prep_workspace Prepare Workspace in Fume Hood prep_sds->prep_workspace prep_ppe Gather Required PPE prep_workspace->prep_ppe don_ppe Don PPE prep_ppe->don_ppe weigh Weigh Compound don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Safe Handling Workflow for this compound.

disposal_workflow Disposal Workflow for this compound Waste start Waste Generation (Solid, Liquid, Contaminated PPE) segregate Segregate Waste Types start->segregate container Use Labeled, Sealed Hazardous Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage pickup Arrange for EHS Waste Pickup storage->pickup end Proper Disposal pickup->end

Caption: Disposal Workflow for this compound Waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4',5,7-Trimethoxyflavone
Reactant of Route 2
Reactant of Route 2
4',5,7-Trimethoxyflavone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。